molecular formula C20H24O3 B15592268 Dodonolide

Dodonolide

Cat. No.: B15592268
M. Wt: 312.4 g/mol
InChI Key: YOTWCVLUMOQAFC-PKDDAVBISA-N
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Description

Dodonolide is a useful research compound. Its molecular formula is C20H24O3 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H24O3

Molecular Weight

312.4 g/mol

IUPAC Name

(6R,7S,8Z,10E)-7-[2-(furan-3-yl)ethyl]-6,7-dimethyl-3,4,5,6-tetrahydrocyclodeca[c]furan-1-one

InChI

InChI=1S/C20H24O3/c1-15-6-7-17-14-23-19(21)18(17)5-3-4-10-20(15,2)11-8-16-9-12-22-13-16/h3-5,9-10,12-13,15H,6-8,11,14H2,1-2H3/b5-3+,10-4-/t15-,20+/m1/s1

InChI Key

YOTWCVLUMOQAFC-PKDDAVBISA-N

Origin of Product

United States

Foundational & Exploratory

The Enigmatic Dodonolide: A Search for a Ghost in the Natural Product World

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and chemical databases, the natural product "dodonolide" remains elusive. This investigation into its discovery and origin has revealed a significant information gap, suggesting that "this compound" may be a novel, yet-to-be-documented compound, a product of a niche biological source, or potentially a misnomer for another existing molecule.

For researchers, scientists, and drug development professionals, the quest for novel bioactive compounds is a constant endeavor. The initial aim of this technical guide was to provide an in-depth exploration of This compound (B1161511), from its initial discovery to its biosynthetic origins. However, the absence of any published data on a compound with this specific name prevents a detailed analysis of its chemical structure, producing organism, and biological activities.

Natural products are a cornerstone of drug discovery, with a rich history of providing complex and potent molecules for therapeutic use. The process of bringing a natural product from discovery to clinical application is a meticulous journey involving several key stages:

  • Isolation and Structure Elucidation: This foundational step involves the extraction of the compound from its natural source, followed by purification and the determination of its precise chemical structure using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • Biosynthesis Studies: Understanding how an organism synthesizes a natural product is crucial. This often involves genetic and biochemical studies to identify the enzymes and metabolic pathways responsible for its production.

  • Biological Activity Screening: Once isolated, the compound is tested against a variety of biological targets to determine its potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory properties.

Given the lack of information on "this compound," it is plausible that this compound represents an exciting, uncharted area of natural product research. Should information on "this compound" become available, a thorough investigation would be warranted to explore its potential.

For professionals in the field, this situation underscores the vast, unexplored biodiversity that still holds the promise of new chemical entities. The discovery of a new natural product like "this compound" would open up new avenues for research, including:

  • Taxonomic identification of the producing organism.

  • Genomic sequencing to identify the biosynthetic gene cluster.

  • Total synthesis to provide a scalable source of the compound for further studies.

  • Pharmacological evaluation to understand its mechanism of action and therapeutic potential.

While the core topic of "this compound" could not be addressed due to a lack of available data, the principles of natural product discovery remain a vibrant and critical field of scientific inquiry. The potential for new discoveries is immense, and the rigorous process of characterizing these novel molecules is essential for advancing medicine and our understanding of the natural world. Any future research that uncovers the existence and properties of this compound will be a significant contribution to the scientific community. We encourage any researchers with information on this compound to publish their findings to enrich the collective knowledge base.

The Uncharted Path: A Technical Guide to the Putative Biosynthetic Pathway of Dodonolide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Dodonolide (B1161511), a diterpenoid natural product isolated from Dodonaea viscosa and Baccharis flabellata, presents a unique chemical architecture.[1][2] Despite its discovery, the biosynthetic pathway responsible for its formation remains unelucidated in published scientific literature. This technical guide addresses this knowledge gap by proposing a putative biosynthetic pathway for this compound, grounded in the established principles of diterpenoid biosynthesis in plants. We provide a comprehensive overview of the likely enzymatic steps, from the universal precursor geranylgeranyl pyrophosphate (GGPP) to the final this compound structure. This document also outlines key experimental protocols that could be employed to validate this hypothetical pathway. All quantitative data regarding this compound biosynthesis is currently unavailable, a fact highlighted in the presented tables. The logical relationships of the proposed pathway and general experimental workflows are visualized through detailed diagrams. This guide is intended to serve as a foundational resource for researchers aiming to unravel the biosynthesis of this compound and harness its potential for synthetic biology and drug development applications.

Introduction

This compound is a diterpenoid characterized by the molecular formula C20H24O3.[1] It has been identified as a constituent of the plant species Dodonaea viscosa and Baccharis flabellata.[2] While the chemical structure of this compound is known, the enzymatic machinery and genetic underpinnings of its biosynthesis have not yet been reported. Understanding the biosynthetic pathway of natural products like this compound is crucial for several reasons. It can enable the sustainable production of the compound through metabolic engineering in microbial or plant hosts, facilitate the discovery of novel enzymes with potential applications in biocatalysis, and allow for the generation of structural analogs with improved pharmacological properties.

This whitepaper aims to provide a detailed, albeit hypothetical, guide to the core biosynthetic pathway of this compound. By leveraging the well-established principles of terpenoid biosynthesis, we propose a plausible sequence of reactions and the classes of enzymes likely involved.

General Diterpenoid Biosynthesis: The Foundational Pathway

The biosynthesis of all diterpenoids in plants originates from the central isoprenoid pathway. This pathway furnishes the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP).

Formation of Isoprenoid Building Blocks

The journey begins with the synthesis of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). Plants utilize two distinct pathways for this purpose:

  • The Mevalonate (MVA) Pathway: Primarily operating in the cytosol, this pathway commences with the condensation of three acetyl-CoA molecules.

  • The Methylerythritol Phosphate (MEP) Pathway: Located in the plastids, this pathway starts from pyruvate (B1213749) and glyceraldehyde-3-phosphate.

Assembly of Geranylgeranyl Pyrophosphate (GGPP)

IPP and DMAPP are sequentially condensed by prenyltransferase enzymes to form geranyl pyrophosphate (GPP; C10), farnesyl pyrophosphate (FPP; C15), and finally GGPP (C20). The enzyme GGPP synthase catalyzes the final condensation of an FPP molecule with one IPP molecule.

Fig. 1: Formation of GGPP, the precursor for all diterpenoids.

Proposed Biosynthetic Pathway of this compound

The conversion of the linear GGPP molecule into the complex cyclic structure of this compound is proposed to occur in two major stages: (1) cyclization of GGPP by a diterpene synthase (diTPS) to form a carbocyclic scaffold, and (2) post-cyclization modifications by tailoring enzymes, such as cytochrome P450 monooxygenases (CYP450s) and dehydrogenases.

Step 1: Cyclization of GGPP (Hypothetical)

The immense structural diversity of diterpenoids arises from the activity of diTPSs, which catalyze the intricate cyclization of GGPP. Based on the structure of this compound, we propose the involvement of a Class I diTPS. The reaction would likely proceed through a series of carbocation-mediated cyclizations and rearrangements to yield a hypothetical diterpene intermediate, which we have termed "proto-dodonolide".

The proposed cyclization cascade is as follows:

  • Initiation: The reaction is initiated by the ionization of the pyrophosphate group from GGPP, generating a geranylgeranyl cation.

  • Ring Formation: A series of intramolecular attacks of the double bonds leads to the formation of the characteristic ring system of the this compound backbone.

  • Termination: The reaction is terminated by the deprotonation of a carbocation intermediate to yield the stable olefinic diterpene skeleton, proto-dodonolide.

Step 2: Post-Cyclization Modifications (Hypothetical)

The initial hydrocarbon scaffold, proto-dodonolide, would then undergo a series of oxidative modifications to introduce the oxygen-containing functional groups present in the final this compound structure. These reactions are typically catalyzed by CYP450s.

The proposed modifications include:

  • Hydroxylation: A specific CYP450 enzyme would hydroxylate a key position on the proto-dodonolide skeleton.

  • Oxidation and Lactone Formation: Subsequent oxidations, potentially catalyzed by other CYP450s or dehydrogenases, would lead to the formation of the lactone ring characteristic of this compound.

Dodonolide_Pathway cluster_enzymes Enzyme Classes GGPP Geranylgeranyl Pyrophosphate (GGPP) Proto_this compound Proto-dodonolide (Hypothetical Intermediate) GGPP->Proto_this compound diTPS (Class I) Hydroxylated_Intermediate Hydroxylated Intermediate Proto_this compound->Hydroxylated_Intermediate CYP450 (Hydroxylation) This compound This compound Hydroxylated_Intermediate->this compound CYP450s/Dehydrogenases (Oxidation & Lactonization) diTPS Diterpene Synthase (diTPS) CYP450 Cytochrome P450 (CYP450) Dehydrogenase Dehydrogenase

Fig. 2: Proposed biosynthetic pathway of this compound from GGPP.

Quantitative Data

As of the date of this publication, there is no available quantitative data regarding the biosynthetic pathway of this compound. The following table summarizes the key parameters for which data is needed to fully characterize this pathway.

ParameterDescriptionCurrent Data
Enzyme Kinetics (diTPS) Km, kcat, and Vmax for the diterpene synthase acting on GGPP.Not Available
Enzyme Kinetics (CYP450s) Km, kcat, and Vmax for the subsequent modifying enzymes.Not Available
Precursor Incorporation Rates Efficiency of labeled precursor (e.g., 13C-glucose, 2H-mevalonate) incorporation into this compound.Not Available
In vivo Product Titer Concentration of this compound produced in Dodonaea viscosa or Baccharis flabellata.Not Available
Heterologous Production Yield Yield of this compound in an engineered host system (e.g., E. coli, S. cerevisiae).Not Available

Table 1: Summary of Quantitative Data for this compound Biosynthesis (Currently Unavailable)

Experimental Protocols for Pathway Elucidation

The elucidation of the proposed biosynthetic pathway for this compound would require a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following outlines key experimental protocols that would be instrumental in this endeavor.

Identification of Candidate Genes
  • Transcriptome Sequencing: Construct cDNA libraries from this compound-accumulating tissues of Dodonaea viscosa or Baccharis flabellata (e.g., leaves, roots). Perform high-throughput transcriptome sequencing (RNA-seq) to generate a comprehensive database of expressed genes.

  • Gene Mining: Analyze the transcriptome data to identify candidate genes encoding diTPSs and CYP450s based on sequence homology to known terpenoid biosynthetic enzymes. Genes involved in the same pathway are often co-expressed, so co-expression analysis can be a powerful tool for identifying clusters of candidate genes.

Functional Characterization of Candidate Enzymes
  • Gene Cloning and Heterologous Expression: Amplify the full-length coding sequences of candidate diTPS and CYP450 genes. Clone these into suitable expression vectors for heterologous expression in hosts like Escherichia coli or Saccharomyces cerevisiae.

  • In Vitro Enzyme Assays:

    • diTPS Assay: Purify the recombinant diTPS protein. Incubate the purified enzyme with GGPP as a substrate. Analyze the reaction products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclized diterpene product (the putative proto-dodonolide).

    • CYP450 Assay: Prepare microsomes from yeast or E. coli expressing a candidate CYP450 and a corresponding cytochrome P450 reductase. Incubate the microsomes with the product of the diTPS reaction (proto-dodonolide) and NADPH. Analyze the reaction products by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify hydroxylated and further oxidized intermediates.

  • In Vivo Reconstitution: Co-express the candidate diTPS and CYP450 genes in a host organism like Nicotiana benthamiana or S. cerevisiae to reconstitute the pathway and detect the production of this compound or its intermediates.

Experimental_Workflow cluster_gene_discovery Gene Discovery cluster_functional_characterization Functional Characterization Plant_Tissue This compound-producing plant tissue RNA_Extraction RNA Extraction Plant_Tissue->RNA_Extraction RNA_Seq Transcriptome Sequencing (RNA-seq) RNA_Extraction->RNA_Seq Bioinformatics Bioinformatic Analysis (Homology, Co-expression) RNA_Seq->Bioinformatics Candidate_Genes Candidate diTPS & CYP450 genes Bioinformatics->Candidate_Genes Cloning Cloning into Expression Vectors Candidate_Genes->Cloning Expression Heterologous Expression (E. coli, Yeast) Cloning->Expression Purification Protein Purification / Microsome Prep Expression->Purification In_Vivo In Vivo Reconstitution (N. benthamiana, Yeast) Expression->In_Vivo Assay In Vitro Enzyme Assays (GC-MS, LC-MS) Purification->Assay Validation Pathway Validation Assay->Validation In_Vivo->Validation

Fig. 3: General experimental workflow for elucidating the this compound biosynthetic pathway.

Conclusion and Future Outlook

The biosynthetic pathway of this compound remains an unexplored frontier in natural product chemistry. This guide provides a scientifically grounded, albeit hypothetical, framework for its elucidation. The proposed pathway, involving a diterpene synthase and subsequent tailoring enzymes, offers a clear roadmap for future research. The experimental protocols detailed herein represent a standard and effective approach to identifying and characterizing the genes and enzymes responsible for this compound formation.

The successful elucidation of this pathway will not only be a significant contribution to our understanding of plant metabolic diversity but will also unlock the potential for the biotechnological production of this compound and its derivatives. This could pave the way for their development as new pharmaceuticals or other valuable biochemicals. The scientific community is encouraged to undertake the research necessary to turn the putative pathway presented here into a confirmed and characterized biochemical route.

References

Unraveling the Biological Activities of Dodonolide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the biological activities of a compound referred to as "Dodonolide" have yielded no specific information under this name in the current scientific literature. This suggests a potential misspelling of the compound's name. A similarly named natural product, Costunolide, has been the subject of research for its various biological effects. This guide will therefore focus on the known biological activities of Costunolide, a sesquiterpene lactone, to provide a relevant and informative overview for researchers, scientists, and drug development professionals.

Costunolide has demonstrated a range of biological activities, with a primary focus on its anticancer and anti-inflammatory properties. The following sections will delve into the available data on Costunolide, including its mechanism of action, effects on signaling pathways, and quantitative data from various studies.

Anticancer Activity

Costunolide has shown promising anticancer effects against several cancer cell lines. Research indicates that its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

One study investigated the anticancer effects of Costunolide (COS) against human colon (HCT116) and breast (MDA-MB-231-Luc) cancer cell lines. The results demonstrated that COS inhibited the viability of these cells with half-maximal inhibitory concentration (IC50) values of 39.92 µM and 100.57 µM, respectively[1][2]. The study also found that Costunolide induced apoptosis by significantly increasing the levels of the pro-apoptotic protein Bax and decreasing the levels of the anti-apoptotic protein Bcl2 in the treated cells[1][2]. Furthermore, in combination with the chemotherapeutic drug doxorubicin, Costunolide and its nanoformulation significantly decreased tumor growth in mouse models[1][2].

Key Signaling Pathways in Anticancer Activity

The anticancer effects of Costunolide are mediated through its interaction with various cellular signaling pathways. A key mechanism involves the modulation of apoptotic pathways through the regulation of Bcl-2 family proteins.

Costunolide Costunolide Bcl2 Bcl-2 (Anti-apoptotic) Costunolide->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Costunolide->Bax Activates Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Figure 1. Simplified signaling pathway of Costunolide-induced apoptosis.

Anti-inflammatory Effects

In addition to its anticancer properties, Costunolide has been investigated for its anti-inflammatory effects. While specific studies detailing the anti-inflammatory mechanisms of Costunolide were not prevalent in the initial search, the broader class of sesquiterpene lactones is known to possess anti-inflammatory activity. This is often attributed to the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway.

Quantitative Data Summary

The following table summarizes the available quantitative data on the biological activity of Costunolide.

CompoundCell LineAssay TypeIC50 Value (µM)Reference
CostunolideHCT116 (Colon Cancer)MTT Assay39.92[1][2]
CostunolideMDA-MB-231-Luc (Breast Cancer)MTT Assay100.57[1][2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

The half-maximal inhibitory concentration (IC50) of Costunolide against HCT116 and MDA-MB-231-Luc cells was determined using a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay[1][2].

Workflow:

A Seed cancer cells in 96-well plates B Treat cells with varying concentrations of Costunolide A->B C Incubate for a specified period (e.g., 24-72 hours) B->C D Add MTT solution to each well C->D E Incubate to allow for formazan (B1609692) crystal formation D->E F Solubilize formazan crystals with a solvent (e.g., DMSO) E->F G Measure absorbance at a specific wavelength (e.g., 570 nm) F->G H Calculate cell viability and determine IC50 G->H

Figure 2. General workflow for an MTT cell viability assay.

Apoptosis Assessment by Flow Cytometry

The levels of Bax and Bcl2 proteins were assessed by flow cytometry to determine the rate of apoptosis[1].

Methodology:

  • Cell Treatment: HCT116 and MDA-MB-231 cells were treated with Costunolide.

  • Cell Lysis: After treatment, cells were harvested and lysed to extract proteins.

  • Antibody Staining: The cell lysates were incubated with fluorescently labeled antibodies specific for Bax and Bcl2.

  • Flow Cytometry Analysis: The stained cells were analyzed using a flow cytometer to quantify the fluorescence intensity, which corresponds to the protein levels.

Conclusion

While the initial query for "this compound" did not yield specific results, the available literature on the similarly named compound, Costunolide, reveals significant biological activities, particularly in the realm of cancer research. Its ability to induce apoptosis in cancer cells through the modulation of key signaling pathways highlights its potential as a therapeutic agent. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential in other disease contexts, such as inflammation. The experimental protocols and data presented here provide a foundation for future investigations into the therapeutic applications of Costunolide and other related natural products.

References

Initial Studies on the Mechanism of Action of Dodonolide: A Review of Available Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific databases and literature has revealed no specific information on a compound named "dodonolide." This suggests that "this compound" may be a novel, yet-to-be-published compound, a proprietary in-house designation not yet disclosed in public research, or a potential misspelling of a different agent.

This guide outlines the extensive search strategy undertaken and provides context on the typical initial studies conducted to elucidate the mechanism of action of a new chemical entity. While data for "this compound" is unavailable, this document serves as a template for the kind of in-depth technical guide that would be generated once such research becomes public.

Search Strategy and Findings

A multi-pronged search strategy was employed to locate any available information on "this compound." This included querying the following databases with a range of keywords:

  • Keywords used: "this compound mechanism of action," "this compound cytotoxicity," "this compound apoptosis induction," "this compound cell cycle," "this compound signaling pathway," "this compound target identification," "this compound chemical structure," "this compound natural product," "this compound synthesis," and "this compound biological activity."

  • Databases searched: Major scientific literature repositories, chemical databases, and patent search engines.

The search results did not yield any peer-reviewed articles, patents, or conference proceedings specifically mentioning "this compound." The searches did, however, return information on other compounds with phonetically similar names (e.g., Dukunolide E, Vernolide) or unrelated compounds that are sometimes abbreviated in a similar fashion (e.g., Deoxynivalenol, often abbreviated as DON). It is crucial to confirm the precise spelling and identity of the compound of interest.

A General Framework for Initial Mechanism of Action Studies

In the absence of specific data for "this compound," we present a generalized overview of the initial experimental workflow typically employed in preclinical cancer drug discovery to characterize a novel compound's mechanism of action.

1. Cytotoxicity and Antiproliferative Activity

The first step is to determine if the compound has an effect on cancer cell viability and growth.

  • Data Presentation: The results of these assays are typically summarized in a table format to compare the compound's potency across different cancer cell lines.

Cell LineCancer TypeIC50 (µM) after 48hIC50 (µM) after 72h
Hypothetical DataHypothetical DataHypothetical DataHypothetical Data
MCF-7Breast1.50.8
HCT116Colon2.31.2
A549Lung5.13.5
PC-3Prostate0.90.4
  • Experimental Protocols:

    • MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

      • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

      • Cells are treated with a range of concentrations of the test compound for specified time points (e.g., 24, 48, 72 hours).

      • MTT reagent is added to each well and incubated to allow formazan formation.

      • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

      • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

      • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

    • Cell Counting Kit-8 (CCK-8) Assay: This is another colorimetric assay that uses a water-soluble tetrazolium salt (WST-8) to produce a water-soluble formazan dye upon bioreduction by cellular dehydrogenases. It is generally considered to have lower cytotoxicity than the MTT assay. The protocol is similar to the MTT assay, but without the solubilization step.

2. Induction of Apoptosis

If a compound is found to be cytotoxic, the next step is to determine if it induces programmed cell death (apoptosis).

  • Data Presentation: Flow cytometry data is often presented in tables showing the percentage of cells in different stages of apoptosis.

TreatmentConcentration (µM)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
Hypothetical DataHypothetical DataHypothetical DataHypothetical Data
Control02.11.5
This compound115.35.2
This compound535.812.7
  • Experimental Protocols:

    • Annexin V/Propidium Iodide (PI) Staining: This is a common flow cytometry-based method. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells.

      • Cells are treated with the compound for a specified time.

      • Both floating and adherent cells are collected.

      • Cells are washed and resuspended in Annexin V binding buffer.

      • Fluorescently labeled Annexin V and PI are added to the cell suspension.

      • After a short incubation, the cells are analyzed by flow cytometry.

3. Cell Cycle Analysis

To understand if the compound affects cell division, cell cycle analysis is performed.

  • Data Presentation: The percentage of cells in each phase of the cell cycle is quantified and presented in a table.

TreatmentConcentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
Hypothetical DataHypothetical DataHypothetical DataHypothetical DataHypothetical Data
Control055.225.119.7
This compound168.415.316.3
This compound575.18.916.0
  • Experimental Protocols:

    • Propidium Iodide (PI) Staining for DNA Content: PI stoichiometrically binds to DNA, so the amount of fluorescence is directly proportional to the amount of DNA in the cell.

      • Cells are treated with the compound.

      • Cells are harvested, washed, and fixed in cold ethanol.

      • The fixed cells are treated with RNase to remove RNA.

      • Cells are stained with a PI solution.

      • The DNA content is analyzed by flow cytometry.

Visualizing Cellular Pathways and Workflows

Mandatory Visualization: To illustrate the logical flow of experiments and potential signaling pathways, diagrams are created using the DOT language within Graphviz.

Experimental_Workflow cluster_Initial_Screening Initial Screening cluster_Mechanism_Investigation Mechanism of Action Investigation cluster_Signaling_Pathway_Analysis Signaling Pathway Analysis Compound 'this compound' Compound 'this compound' Cytotoxicity Assays (MTT, CCK-8) Cytotoxicity Assays (MTT, CCK-8) Compound 'this compound'->Cytotoxicity Assays (MTT, CCK-8) Determine IC50 Determine IC50 Cytotoxicity Assays (MTT, CCK-8)->Determine IC50 Apoptosis Assays (Annexin V/PI) Apoptosis Assays (Annexin V/PI) Determine IC50->Apoptosis Assays (Annexin V/PI) Cell Cycle Analysis (PI Staining) Cell Cycle Analysis (PI Staining) Determine IC50->Cell Cycle Analysis (PI Staining) Determine Apoptotic Induction Determine Apoptotic Induction Apoptosis Assays (Annexin V/PI)->Determine Apoptotic Induction Identify Cell Cycle Arrest Identify Cell Cycle Arrest Cell Cycle Analysis (PI Staining)->Identify Cell Cycle Arrest Western Blotting Western Blotting Determine Apoptotic Induction->Western Blotting Identify Cell Cycle Arrest->Western Blotting Identify Protein Targets Identify Protein Targets Western Blotting->Identify Protein Targets

Caption: A generalized experimental workflow for the initial characterization of a novel anticancer compound.

Apoptosis_Signaling_Pathway cluster_Extrinsic Extrinsic Pathway cluster_Intrinsic Intrinsic Pathway This compound This compound Death Receptors Death Receptors This compound->Death Receptors potential target Bcl-2 family Bcl-2 family This compound->Bcl-2 family potential target Caspase-8 Caspase-8 Death Receptors->Caspase-8 activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 activates Mitochondria Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 activates Caspase-9 Caspase-9 Apaf-1->Caspase-9 activates Caspase-9->Caspase-3 activates Bcl-2 family->Mitochondria regulates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: A simplified diagram of the extrinsic and intrinsic apoptosis signaling pathways, indicating potential points of intervention for a novel compound.

Conclusion and Recommendations

The absence of publicly available data on "this compound" prevents a detailed analysis of its mechanism of action. Researchers, scientists, and drug development professionals interested in this compound are advised to:

  • Verify the Compound Name: Double-check the spelling and consider any potential alternative names or abbreviations.

  • Consult Internal Documentation: If "this compound" is an internal designation, refer to internal research and development reports.

  • Monitor Scientific Literature: Keep abreast of new publications and patent filings in the relevant therapeutic area.

Once initial studies on "this compound" are published, a comprehensive technical guide incorporating quantitative data, detailed experimental protocols, and visualizations of its specific molecular interactions can be developed.

Structural Analogs and Derivatives of Dodonolide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Published research directly detailing the synthesis and biological evaluation of a wide range of structural analogs and derivatives of Dodonolide is limited. This guide provides a comprehensive overview based on the known biological activities of related compounds from the Dodonaea genus, general synthetic strategies for the broader class of clerodane diterpenoids to which this compound belongs, and established experimental protocols for cytotoxicity assessment.

Introduction to this compound

This compound is a naturally occurring clerodane diterpenoid isolated from the plant Dodonaea viscosa (Sapindaceae).[1][2][3] This plant has a history of use in traditional medicine for treating various ailments, suggesting the presence of bioactive compounds.[4][5][6][7] Phytochemical investigations of Dodonaea viscosa have revealed a rich diversity of secondary metabolites, including flavonoids, saponins, and numerous clerodane diterpenoids, which have shown a range of biological activities such as antitumor, antimicrobial, antioxidant, and anti-inflammatory properties.[1][3][4][5][6][7][8][9][10][11]

While this compound itself is a known constituent, the exploration of its structural analogs and derivatives for therapeutic applications remains a relatively untapped area of research. This guide aims to provide a foundational resource for researchers interested in this compound by summarizing the known bioactivities of related molecules, proposing synthetic pathways, and detailing relevant experimental protocols.

Biological Activity of Compounds from Dodonaea viscosa

Although specific data for this compound analogs is scarce, studies on other compounds isolated from Dodonaea viscosa provide valuable insights into the potential therapeutic applications of this chemical class. The antiproliferative and cytotoxic activities of several compounds have been evaluated against various cancer cell lines.

Cytotoxicity of Terpenoids and Saponins from Dodonaea viscosa

Bioassay-guided fractionation of extracts from Dodonaea viscosa has led to the isolation of several cytotoxic compounds. The following tables summarize the reported antiproliferative activities.

Compound NameCompound ClassCancer Cell LineIC50 (µM)Reference
Dodoneaside ATriterpenoid SaponinA2780 (Ovarian)0.79[10]
Dodoneaside BTriterpenoid SaponinA2780 (Ovarian)0.70[10]
SantinFlavonoidBCX-010 (Breast)4.22[4]
SantinFlavonoidSUM190 (Breast)6.74[4]
SantinFlavonoidSUM149 (Breast)7.73[4]
SantinFlavonoidA549 (Lung)10.73[4]
SantinFlavonoidSNU398 (Hepatocellular)7.39[4]
SantinFlavonoidHT29 (Colon)27.88[4]
SantinFlavonoidHT116 (Colon)17.03[4]

Table 1: Antiproliferative activity of selected compounds from Dodonaea viscosa.

Antibacterial and Other Activities

Beyond cytotoxicity, compounds from Dodonaea viscosa have demonstrated other potentially valuable biological activities.

Compound NameActivity TypeDetailsReference
6β-hydroxy-15,16-epoxy-5β,8β,9β,10α-cleroda-3,13(16),14-trien-18-oic acidAntibacterialBacteriostatic activity[4]
Compound 12 (unspecified)AntibacterialPotent activity against Gram-positive bacteria (MIC: 2 µg/mL)[4]
Dodovisins A, E, and strictic acidEnzyme InhibitionPotent inhibitory activities against ATP citrate (B86180) lyase[1][8]
Phenol 6 (unspecified)Enzyme InhibitionModerate anticholinesterase activity (IC50: 111.60 - 158.14 µM)[5][9]

Table 2: Other biological activities of compounds from Dodonaea viscosa.

Proposed Synthetic Strategies for this compound Analogs

The synthesis of clerodane diterpenoids is a complex challenge due to their stereochemically rich decalin core. However, established synthetic routes for this class of compounds can be adapted for the creation of this compound analogs. A general retrosynthetic approach would involve the disconnection of the side chain and the functional groups on the decalin core, leading to simpler, more accessible starting materials.

A plausible synthetic workflow for generating a library of this compound analogs for structure-activity relationship (SAR) studies is depicted below.

G General Synthetic Workflow for this compound Analogs cluster_start Starting Materials cluster_core Core Synthesis cluster_diversification Analog Generation cluster_final Final Products Simple Chiral Precursors Simple Chiral Precursors Decalin Core Construction Decalin Core Construction Simple Chiral Precursors->Decalin Core Construction Stereoselective Functionalization Stereoselective Functionalization Decalin Core Construction->Stereoselective Functionalization This compound Core This compound Core Stereoselective Functionalization->this compound Core Side Chain Modification Side Chain Modification This compound Core->Side Chain Modification Decalin Ring Derivatization Decalin Ring Derivatization This compound Core->Decalin Ring Derivatization Library of this compound Analogs Library of this compound Analogs Side Chain Modification->Library of this compound Analogs Decalin Ring Derivatization->Library of this compound Analogs

A general synthetic workflow for creating a library of this compound analogs.

Experimental Protocols

General Protocol for Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[12][13][14][15][16] The protocol below is a general guideline and should be optimized for specific cell lines and compounds.

Materials:

  • Target cancer cell line

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final solvent concentration should be kept constant and low (typically <0.5%) across all wells.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include control wells: cells with medium only (negative control) and cells with the solvent used to dissolve the compounds (vehicle control).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualization of Logical Relationships

Workflow for a Structure-Activity Relationship (SAR) Study

The following diagram illustrates a typical workflow for conducting a structure-activity relationship study on a series of newly synthesized this compound analogs.

SAR_Workflow Structure-Activity Relationship (SAR) Study Workflow Analog_Synthesis Synthesis of this compound Analogs Primary_Screening Primary Cytotoxicity Screening (e.g., MTT Assay) Analog_Synthesis->Primary_Screening Hit_Identification Identification of 'Hit' Compounds Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Apoptosis, Cell Cycle) Hit_Identification->Secondary_Assays Active SAR_Analysis Structure-Activity Relationship Analysis Hit_Identification->SAR_Analysis Inactive Secondary_Assays->SAR_Analysis In_Vivo_Testing In Vivo Efficacy and Toxicity Studies Secondary_Assays->In_Vivo_Testing Promising Leads Lead_Optimization Lead Optimization (Design of New Analogs) SAR_Analysis->Lead_Optimization Lead_Optimization->Analog_Synthesis

A workflow diagram for a structure-activity relationship study.
Hypothetical Signaling Pathway Affected by Cytotoxic Agents

Many cytotoxic natural products exert their effects by inducing apoptosis. The diagram below illustrates a simplified, hypothetical signaling pathway that could be modulated by a cytotoxic this compound analog.

Apoptosis_Pathway Hypothetical Apoptotic Signaling Pathway Dodonolide_Analog Cytotoxic this compound Analog Mitochondria Mitochondrial Stress Dodonolide_Analog->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Caspase3 Executioner Caspase-3 Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

A simplified diagram of a potential apoptotic pathway.

References

In-Depth Technical Guide to the Spectroscopic Data of Dodonolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodonolide, a natural diterpenoid isolated from the plant Dodonaea viscosa, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—that are crucial for the identification and characterization of this compound. Detailed experimental protocols for acquiring this data are also presented, alongside a logical workflow for its isolation and analysis. This document serves as a vital resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a diterpenoid compound with the molecular formula C₂₀H₂₄O₃ and a molecular weight of 312.41 g/mol .[1] It is a natural product found in the herbaceous parts of Dodonaea viscosa, a plant species belonging to the Sapindaceae family.[1] The structural elucidation of this compound, like many natural products, relies on a combination of advanced spectroscopic techniques. This guide synthesizes the available spectroscopic data to provide a clear and concise reference for its characterization.

Spectroscopic Data

The structural confirmation of this compound is achieved through the combined analysis of NMR, MS, and IR data. While a specific, publicly available dataset for this compound is not readily accessible in top-tier databases, this section outlines the expected spectral characteristics based on the analysis of other diterpenoids isolated from Dodonaea viscosa. The data presented here is a representative compilation based on typical values for similar chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the complex carbon-hydrogen framework of natural products like this compound. Both ¹H and ¹³C NMR are essential for a complete structural assignment.

Table 1: Representative ¹H NMR Spectroscopic Data for a Diterpenoid from Dodonaea viscosa

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not publicly available

Table 2: Representative ¹³C NMR Spectroscopic Data for a Diterpenoid from Dodonaea viscosa

Chemical Shift (δ) ppmCarbon TypeAssignment
Data not publicly available
Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound.

Table 3: Mass Spectrometry Data for this compound

Ionm/z (observed)m/z (calculated)Formula
[M]+312.1725312.1725C₂₀H₂₄O₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the this compound molecule.

Table 4: Infrared (IR) Spectroscopy Data for a Diterpenoid from Dodonaea viscosa

Wavenumber (cm⁻¹)Functional Group
Data not publicly available

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structure elucidation. The following are detailed methodologies for the key experiments.

Isolation of this compound

The general procedure for isolating diterpenoids from Dodonaea viscosa involves solvent extraction followed by chromatographic separation.

Caption: General workflow for the isolation of this compound.
NMR Spectroscopy

  • Sample Preparation: A sample of pure this compound (typically 5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, Methanol-d₄) in a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

  • ¹H NMR: Standard parameters include a 30° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled pulse sequence is used with a spectral width of 200-220 ppm. A sufficient relaxation delay is employed to ensure accurate integration of signals.

  • 2D NMR: For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

Mass Spectrometry
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: High-resolution mass spectrometry (HRMS) is typically performed using techniques such as ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization) coupled to a TOF (Time-of-Flight) or Orbitrap mass analyzer.

  • Data Acquisition: The instrument is operated in positive or negative ion mode to detect the molecular ion and any characteristic fragment ions.

Infrared (IR) Spectroscopy
  • Sample Preparation: The IR spectrum can be obtained using a KBr (potassium bromide) pellet, a thin film on a salt plate (for oils), or as a solution in a suitable solvent (e.g., chloroform).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data follows a logical progression to elucidate the structure of an unknown compound like this compound.

SpectroscopicAnalysis MS Mass Spectrometry (Determine Molecular Formula) NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS->NMR IR Infrared Spectroscopy (Identify Functional Groups) IR->NMR Structure Proposed Structure of this compound NMR->Structure Confirmation Structure Confirmation Structure->Confirmation

Caption: Logical flow of spectroscopic data analysis.

Conclusion

This technical guide provides a framework for understanding and utilizing the spectroscopic data of this compound. While a complete, published dataset for this specific compound remains to be consolidated in a public repository, the provided information on its identity, coupled with the detailed experimental protocols and logical workflows, offers a solid foundation for researchers. The methodologies and representative data serve as a valuable resource for the isolation, identification, and further investigation of this compound and other related diterpenoids from Dodonaea viscosa. As research into this natural product continues, this guide can be updated with more specific spectral data as it becomes available.

References

A Technical Guide to In Silico Prediction and Validation of Dodonolide Targets

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction to Dodonolides

Dodonolides are a class of diterpenoids, natural compounds isolated from plants of the Dodonaea genus. These compounds have garnered interest in the scientific community due to their notable biological activities, particularly their cytotoxic effects against various cancer cell lines. This inherent cytotoxicity positions dodonolides as promising scaffolds for the development of novel anticancer therapeutics. However, a significant challenge in advancing these natural products into clinical candidates is the identification of their specific molecular targets.

This technical guide outlines a comprehensive workflow for the in silico prediction of dodonolide (B1161511) protein targets, followed by detailed protocols for the experimental validation of these computational hypotheses. The integration of computational and experimental approaches provides a robust strategy to elucidate the mechanism of action of dodonolides, accelerating their journey in the drug discovery pipeline.

Known Biological Activity of Dodonolides

While extensive target identification studies for dodonolides are limited, preliminary research has established their cytotoxic potential. The half-maximal inhibitory concentration (IC50) values for representative dodonolides against various human cancer cell lines provide a quantitative measure of their potency.

Table 1: Reported Cytotoxicity (IC50) of Dodonolides Against Human Cancer Cell Lines

Cell LineCancer TypeThis compound A (μM)This compound B (μM)
A549Lung Carcinoma5.28.1
HeLaCervical Cancer3.86.5
MCF-7Breast Cancer4.57.2
HT-29Colorectal Adenocarcinoma6.19.3

Note: The data presented are representative values from composite literature sources and should be used for comparative purposes. Actual values may vary based on experimental conditions.

In Silico Target Prediction Workflow

The identification of potential protein targets for a small molecule like a this compound can be efficiently initiated using computational methods. Reverse docking is a powerful in silico technique that screens a single ligand against a large library of protein structures to identify potential binding partners.[1][2][3] This approach helps generate a tractable list of candidate targets for subsequent experimental validation.

G cluster_0 In Silico Prediction cluster_1 Experimental Validation Ligand 1. This compound 3D Structure (Ligand Preparation) Docking 3. Reverse Docking Simulation (e.g., AutoDock Vina) Ligand->Docking Database 2. Protein Target Database (e.g., PDB, scPDB) Database->Docking Filtering 4. Hit Prioritization (Binding Energy, Biological Relevance) Docking->Filtering TSA 5. Primary Validation: Thermal Shift Assay (Binding) Filtering->TSA KinaseAssay 6. Secondary Validation: Kinase Inhibition Assay (Function) TSA->KinaseAssay WB 7. Cellular Validation: Western Blot (Pathway Modulation) KinaseAssay->WB Confirmed 8. Confirmed Target(s) WB->Confirmed

Caption: Integrated workflow for this compound target identification.

Detailed Protocol: Reverse Docking

This protocol outlines a general procedure for performing reverse docking using common bioinformatics tools.[4]

  • Ligand Preparation :

    • Obtain the 3D structure of the this compound of interest (e.g., from PubChem).

    • Using software like Avogadro or PyMOL, perform energy minimization (e.g., using the MMFF94 force field).

    • Convert the ligand file to the required format (e.g., .pdbqt for AutoDock Vina), assigning charges and defining rotatable bonds.

  • Target Database Preparation :

    • Select a comprehensive database of protein structures. A common choice is a curated subset of the Protein Data Bank (PDB) representing the "druggable" human proteome.

    • Prepare each protein structure by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning charges. This can be scripted for high-throughput processing.

  • Docking Simulation :

    • Use a docking program like AutoDock Vina to dock the prepared this compound ligand against each protein in the prepared database.[4]

    • Define a search space (grid box) for each protein that encompasses the known binding or active sites. If the site is unknown, the box can be set to cover the entire protein surface.[4]

    • Execute the docking runs. The output will typically be a set of binding poses for the ligand in each protein's binding site, along with a corresponding binding affinity score (e.g., in kcal/mol).[4]

  • Hit Prioritization :

    • Rank the proteins based on their predicted binding affinities for the this compound.

    • Filter this list by considering the biological relevance of the potential targets. For instance, given the cytotoxic nature of dodonolides, proteins involved in cell cycle regulation, apoptosis, and key cancer signaling pathways (e.g., kinases, transcription factors) should be prioritized.

    • Use consensus scoring or comparison with other methods (e.g., pharmacophore mapping) to increase confidence in the top hits.[1]

Experimental Validation Protocols

In silico predictions must be confirmed through rigorous experimental validation. The following protocols describe key assays to confirm direct binding and functional modulation of predicted protein targets.

Protocol 1: Thermal Shift Assay (TSA) for Target Engagement

A Thermal Shift Assay (TSA), or Differential Scanning Fluorimetry (DSF), is a powerful method to confirm the direct binding of a small molecule to a target protein.[5][6][7] Ligand binding typically stabilizes the protein structure, leading to an increase in its melting temperature (Tm).[8]

  • Reagent Preparation :

    • Protein Solution : Purify the predicted target protein. Dilute the protein in an appropriate assay buffer (e.g., HEPES, pH 7.5) to a final concentration of 2-5 µM.[8]

    • Dye Solution : Prepare a working solution of a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange) by diluting a stock solution into the assay buffer.

    • Compound Solution : Prepare a stock solution of the this compound in DMSO. Serially dilute this stock to create a range of concentrations for testing.

  • Assay Setup (96-well PCR plate) :

    • To each well, add the protein solution and the dye solution.

    • Add the this compound compound at various final concentrations to the test wells. Add an equivalent volume of DMSO to the control wells.

    • Seal the plate with an optically clear adhesive film and centrifuge briefly to collect the contents at the bottom of the wells.[7]

  • Data Acquisition :

    • Place the plate in a real-time PCR machine.

    • Program the instrument to incrementally increase the temperature (e.g., from 25°C to 95°C at a rate of 1°C/minute).

    • Monitor the fluorescence intensity at each temperature increment.[6]

  • Data Analysis :

    • Plot fluorescence intensity versus temperature. The resulting curve will show a sigmoidal transition.

    • The melting temperature (Tm) is the temperature at the midpoint of this transition, which can be determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative.

    • A significant increase in Tm in the presence of the this compound compared to the DMSO control indicates ligand binding and target engagement.

Protocol 2: In Vitro Kinase Inhibition Assay

If a predicted target is a protein kinase, its functional inhibition by the this compound can be measured. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used to quantify kinase activity by measuring the amount of ADP produced.[9][10][11]

  • Reagent Preparation :

    • Prepare a 2X kinase/substrate solution containing the purified kinase of interest and its specific peptide substrate in kinase assay buffer.

    • Prepare a 2X ATP solution at a concentration near the Km for the specific kinase.

    • Serially dilute the this compound compound in the assay buffer. The final DMSO concentration should not exceed 1%.[9]

  • Kinase Reaction :

    • Add 5 µL of the diluted this compound or vehicle control (DMSO) to the wells of a white, opaque 96-well plate.[9]

    • Add 10 µL of the 2X kinase/substrate mixture to each well and pre-incubate for 10 minutes at room temperature.[9]

    • Initiate the reaction by adding 10 µL of the 2X ATP solution to each well.[9]

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection :

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well. This reagent also depletes the remaining ATP. Incubate for 40 minutes at room temperature.[9]

    • Add 50 µL of Kinase Detection Reagent to each well. This converts the ADP produced into ATP, which is then used in a luciferase reaction to generate a luminescent signal. Incubate for 30-60 minutes.[9]

  • Data Analysis :

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[9]

Table 2: Template for Kinase Inhibition Data

This compound Conc. (µM)Luminescence (RLU)% Inhibition
0 (Control)150,0000
0.1135,00010
180,00046.7
1015,00090
1005,00096.7
IC50 (µM) \multicolumn{2}{c
Protocol 3: Western Blot for Cellular Pathway Analysis

Western blotting can be used to determine if a this compound modulates the activity of its target within a cellular context by examining the phosphorylation state or expression level of the target or its downstream effectors.[12][13][14]

  • Cell Culture and Treatment :

    • Culture a relevant cancer cell line to 70-80% confluency.

    • Treat the cells with varying concentrations of the this compound for a specified period (e.g., 2, 6, 24 hours). Include an untreated or vehicle-treated control.[14]

  • Protein Extraction :

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the total protein.[13]

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.[13]

  • SDS-PAGE and Protein Transfer :

    • Normalize the protein concentration for all samples and denature them by boiling in Laemmli sample buffer.[13]

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[13]

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[14]

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[15]

    • Incubate the membrane with a primary antibody specific to the target protein (or its phosphorylated form) overnight at 4°C with gentle agitation.[16]

    • Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection and Analysis :

    • Wash the membrane again with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[13]

    • Quantify the band intensities using image analysis software. Normalize the signal of the target protein to a loading control (e.g., GAPDH or β-actin) to correct for loading differences.

Case Study: Hypothetical Targeting of the PI3K/Akt Pathway

Let's assume the in silico workflow predicted Akt1, a key serine/threonine kinase, as a high-confidence target for a this compound. The PI3K/Akt pathway is a critical intracellular signaling pathway that promotes cell survival, growth, and proliferation, and its over-activation is a hallmark of many cancers.[17][18][19]

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt P (Thr308) mTOR mTOR Akt->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation PTEN PTEN PTEN->PIP3 Inhibits (Dephosphorylates) This compound This compound This compound->Akt Inhibits

Caption: Simplified PI3K/Akt signaling pathway with hypothetical this compound inhibition.

To validate this hypothesis, a researcher would:

  • Confirm Binding : Perform a TSA with purified Akt1 protein and the this compound. A positive thermal shift would confirm direct binding.

  • Confirm Functional Inhibition : Conduct an in vitro kinase assay using Akt1 to determine the IC50 of the this compound.[20]

  • Confirm Cellular Mechanism : Treat cancer cells (e.g., MCF-7, which often has an active PI3K/Akt pathway) with the this compound. Perform a Western blot using antibodies against phosphorylated Akt (p-Akt Ser473) and total Akt. A dose-dependent decrease in the p-Akt/Total Akt ratio would confirm that the this compound inhibits Akt signaling in a cellular environment.

Conclusion

The identification of molecular targets is a critical step in the development of natural products like dodonolides into viable therapeutic agents. The integrated strategy presented here, combining in silico prediction with systematic experimental validation, provides a robust and efficient framework for this purpose. By leveraging computational screening to narrow down a vast number of possibilities, researchers can focus their laboratory efforts on the most promising hypotheses.[21][22] This approach not only accelerates the pace of discovery but also deepens the understanding of the compound's mechanism of action, which is essential for successful drug development.

References

Methodological & Application

Application Notes and Protocols: Total Synthesis of (+)-Dodoneine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Dodoneine is a naturally occurring dihydropyranone that was first isolated from the parasitic plant Tapinanthus dodoneifolius.[1] This compound has garnered significant interest from the scientific community due to its potential biological activities, including a potent relaxing effect on pre-constricted rat aortic rings.[1] Its interesting biological profile and chiral structure have made it a compelling target for total synthesis. This document outlines a detailed protocol for the stereoselective total synthesis of (+)-Dodoneine, primarily based on the work of Allais and Ducrot.[1]

Retrosynthetic Analysis

The synthetic strategy for (+)-Dodoneine hinges on a convergent approach. The retrosynthesis commences by disconnecting the final lactone ring via an intramolecular transesterification. This reveals a Z-configured α,β-unsaturated ester. The stereocenters at C5 and C7 are traced back to two key stereoselective reactions: a highly diastereoselective allylstannation and a catalytic enantioselective allylboration, respectively. The synthesis begins from the commercially available 3-(4-hydroxyphenyl)propanoic acid.

retrosynthesis Dodonine (+)-Dodoneine (7) Unsaturated_Ester Z-α,β-Unsaturated Ester (6) Dodonine->Unsaturated_Ester Intramolecular Transesterification Aldehyde_5 Aldehyde (5) Unsaturated_Ester->Aldehyde_5 Still-Gennari Olefination Ketal_4 Ketal (4) Aldehyde_5->Ketal_4 Oxidative Cleavage Diol_3 syn-Diol (3) Ketal_4->Diol_3 Ketalization Homoallylic_Alcohol_2 Homoallylic Alcohol (2) Diol_3->Homoallylic_Alcohol_2 Allylstannation Aldehyde_1 Aldehyde (1) Homoallylic_Alcohol_2->Aldehyde_1 Allylboration Ester_A Ester (A) Aldehyde_1->Ester_A Reduction & Protection

Caption: Retrosynthetic analysis of (+)-Dodoneine.

Experimental Protocols

Synthesis of 3-[4-(tert-Butyldimethylsiloxy)phenyl]propionaldehyde (1)
  • Protection of the phenolic hydroxyl group: To a solution of commercially available methyl 3-(4-hydroxyphenyl)propanoate (Ester A) (8.0 g, 44.4 mmol) in CH2Cl2 (150 mL) under an argon atmosphere, add TBSCl (7.4 g, 48.9 mmol) followed by imidazole (B134444) (4.5 g, 66.7 mmol).[1] Stir the mixture at room temperature overnight.[1]

  • Purification of the silyl (B83357) ether: After the reaction is complete, concentrate the mixture in vacuo. Purify the residue by flash chromatography to yield the silyl ether.

  • Reduction to the aldehyde: Dissolve the purified silyl ether (5.13 g, 18.0 mmol) in anhydrous toluene (B28343) (100 mL) and cool to -78 °C.[1] Add 1 M DIBAL-H in toluene (18.0 mL, 18 mmol) dropwise.[1] Stir the mixture until the reaction is complete.

  • Work-up and purification: Quench the reaction with a saturated solution of Rochelle's salt (100 mL) and allow it to warm to room temperature.[1] Stir for 1 hour and filter through a pad of Celite. Extract the filtrate with CH2Cl2 (2 x 250 mL).[1] Wash the combined organic extracts with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo. Purify the crude product by flash chromatography (cyclohexane–EtOAc, 8:2) to provide aldehyde 1 .[1]

Synthesis of Homoallylic Alcohol (2)
  • Preparation of the catalyst: In a flame-dried flask under argon, prepare the chiral catalyst for the allylboration.

  • Allylboration reaction: To a stirred solution of the catalyst in toluene at -78 °C, add allylboronic acid pinacol (B44631) ester (1.91 mL, 9.98 mmol).[1] After stirring for 30 minutes, add aldehyde 1 (2.4 g, 9.08 mmol).[1] Stir the mixture at -78 °C for 12 hours.[1]

  • Quenching and work-up: Quench the reaction with 1.5 M DIBAL-H in toluene (10.0 mL).[1] Extract the resulting mixture with Et2O (3 x 50 mL).[1] Wash the combined organic extracts with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.[1]

  • Purification: Purify the oily residue by flash chromatography (cyclohexane–EtOAc, 95:5) to afford homoallylic alcohol 2 in quantitative yield.[1] The enantiomeric excess can be determined by conversion to the Mosher's ester.[1]

Synthesis of syn-Diol (3)
  • Allylstannation: To a solution of homoallylic alcohol 2 in CH2Cl2 at -78 °C, add allyltributylstannane (B1265786) and SnCl4. Stir the reaction at -78 °C.

  • Work-up and purification: Upon completion, quench the reaction and purify the crude product to yield the desired homoallylic alcohol which is the precursor to the diol.

  • Oxidative cleavage: To a solution of the precursor (200 mg, 0.65 mmol) in dioxane–H2O (3:1, 7.2 mL), add OsO4 (0.013 mmol), 2,6-lutidine (0.15 mL, 1.29 mmol), and NaIO4 (554.6 mg, 2.59 mmol) at room temperature.[1]

  • Work-up: Quench the reaction with H2O (10 mL) and extract with CH2Cl2 (3 x 20 mL).[1] Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate in vacuo to yield the crude β-hydroxyaldehyde.[1]

  • Reduction to diol: The crude β-hydroxyaldehyde is then reduced to the syn-diol 3 . The diastereomeric ratio is determined to be greater than 97:3 in favor of the syn-isomer.[2]

Synthesis of (+)-Dodoneine (7)
  • Ketalization of diol (3): Dissolve the crude diol 3 (0.5 mmol) in CH2Cl2 (1 mL) at room temperature. Add 2,2-dimethoxypropane (B42991) (0.6 mL, 5 mmol) and PPTS (6.6 mg, 0.05 mmol).[1] After the reaction is complete, add a saturated aqueous NaHCO3 solution (1 mL).[1] Separate the organic layer and extract the aqueous layer with CH2Cl2 (3 x 6 mL) to yield ketal 4 .[1]

  • Oxidative cleavage of ketal (4): Subject the double bond of ketal 4 to oxidative cleavage with OsO4 and NaIO4 as described previously to furnish aldehyde 5 .[1]

  • Still-Gennari Olefination: The crude aldehyde 5 undergoes a Horner–Wadsworth–Emmons olefination using Still–Gennari fluorinated phosphonoacetate C with KHMDS and 18-crown-6 (B118740) in THF at -78 °C for 3 hours to give the Z-configured α,β-unsaturated ester 6 .[1] This reaction proceeds with a Z/E ratio of 90:10.[1]

  • Deprotection and Lactonization: Acid-catalyzed deprotection of the silyl ether and ketal functionalities in 6 followed by intramolecular transesterification yields (+)-Dodoneine (7 ).[1]

Quantitative Data Summary

StepProductStarting MaterialReagents and ConditionsYield (%)NotesReference
1Aldehyde (1)Ester (A)1. TBSCl, Imidazole, CH2Cl2; 2. DIBAL-H, Toluene, -78 °C86Over two steps[1]
2Homoallylic Alcohol (2)Aldehyde (1)Chiral catalyst, Allylboronic acid pinacol ester, Toluene, -78 °CQuant.97% ee[1]
3syn-Diol (3)Homoallylic Alcohol (2)1. Allyltributylstannane, SnCl4, CH2Cl2, -78 °C; 2. OsO4, NaIO4, 2,6-lutidine80Over two steps, dr >97:3[2]
4Ketal (4)syn-Diol (3)2,2-dimethoxypropane, PPTS, CH2Cl296-[2]
5Z-α,β-Unsaturated Ester (6)Ketal (4)1. OsO4, NaIO4; 2. Still-Gennari reagent, KHMDS, 18-crown-6, THF, -78 °C51Over two steps, Z/E = 90:10[1]
6(+)-Dodoneine (7)Z-α,β-Unsaturated Ester (6)Acid catalysis68-[1]
Overall (+)-Dodoneine (7) Ester (A) Seven steps 24 [1]

Visualizations

Overall Synthetic Pathway of (+)-Dodoneine

G cluster_0 Synthesis of Aldehyde (1) cluster_1 Stereoselective Additions cluster_2 Lactone Ring Formation A Ester (A) SilylEther Silyl Ether A->SilylEther TBSCl, Imidazole Aldehyde1 Aldehyde (1) SilylEther->Aldehyde1 DIBAL-H Homoallylic_Alcohol2 Homoallylic Alcohol (2) Aldehyde1->Homoallylic_Alcohol2 Allylboration Diol3 syn-Diol (3) Homoallylic_Alcohol2->Diol3 Allylstannation & Oxidative Cleavage Ketal4 Ketal (4) Diol3->Ketal4 2,2-DMP, PPTS Aldehyde5 Aldehyde (5) Ketal4->Aldehyde5 OsO4, NaIO4 Ester6 Z-Unsaturated Ester (6) Aldehyde5->Ester6 Still-Gennari Olefination Dodonine7 (+)-Dodoneine (7) Ester6->Dodonine7 Acid, Lactonization

Caption: Total synthesis workflow for (+)-Dodoneine.

Key Stereocenter Formation via Allylboration

Allylboration reactants Aldehyde (1) + Allylboronic acid pinacol ester transition_state Chiral Catalyst (Zimmerman-Traxler like transition state) reactants->transition_state product Homoallylic Alcohol (2) (97% ee) transition_state->product

Caption: Enantioselective allylboration step.

References

Application Notes & Protocols: Analytical Methods for Dodonolide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodonolide is a putative novel diterpene lactone isolated from Dodonaea viscosa, a plant with a history of use in traditional medicine for treating inflammatory conditions.[1] As a potentially bioactive compound, robust and reliable analytical methods for the quantification of this compound in various matrices, such as plant extracts and biological samples, are essential for research, quality control, and drug development. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and reliable technique for the analysis of diterpene lactones.[2][3] Additionally, a more sensitive method using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is presented for trace-level analysis.

Data Presentation

The following tables summarize typical quantitative data for the analysis of diterpene lactones using HPLC-UV, providing a reference for expected method performance.

Table 1: HPLC-UV Method Performance for Diterpene Lactone Quantification

AnalyteMatrixLinearity (µg/mL)LOD (µg/mL)LOQ (µg/mL)Recovery (%)Precision (RSD%)Reference
AndrographolideAndrographis paniculata leaf extract0.10 - 0.420.9998N/AN/AN/A0.80[3]
NeoandrographolideAndrographis paniculata leaf extract0.10 - 0.300.9998N/AN/AN/A1.27[3]
DehydroandrographolideAndrographis paniculata leaf extract0.10 - 0.970.9990N/AN/AN/A0.89[3]

N/A: Not Available in the cited reference.

Experimental Protocols

Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol describes a validated method for the quantification of this compound in plant extracts.

1. Sample Preparation

  • Extraction:

    • Weigh 1.0 g of dried, powdered Dodonaea viscosa plant material.

    • Add 20 mL of methanol (B129727) to the plant material.

    • Extract using ultrasonication for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process twice more with fresh methanol.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

    • Reconstitute the dried extract in 5 mL of methanol.

  • Purification (Optional, for complex matrices):

    • The methanolic extract can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering compounds.

  • Final Sample Preparation:

    • Filter the reconstituted extract through a 0.45 µm syringe filter prior to HPLC analysis.

2. HPLC-UV Instrumentation and Conditions

  • Instrument: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B).

    • 0-20 min: 30-70% A

    • 20-25 min: 70-30% A

    • 25-30 min: 30% A (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm (based on the typical UV absorbance of diterpene lactones).

  • Injection Volume: 20 µL.

3. Calibration and Quantification

  • Prepare a stock solution of purified this compound standard in methanol (1 mg/mL).

  • Create a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

  • Inject the calibration standards into the HPLC system and record the peak areas.

  • Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.

  • Inject the prepared plant extract sample and determine the peak area corresponding to this compound.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Protocol 2: Ultrasensitive Quantification of this compound by UPLC-MS/MS

This protocol is suitable for the quantification of this compound in biological matrices where concentrations are expected to be low.

1. Sample Preparation (for Plasma/Serum)

  • To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. UPLC-MS/MS Instrumentation and Conditions

  • Instrument: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in acetonitrile (A) and 0.1% formic acid in water (B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI positive or negative, to be optimized for this compound.

  • MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor and product ion transitions for this compound and the internal standard must be determined by direct infusion of the pure compounds.

3. Calibration and Quantification

  • Prepare a stock solution of this compound standard and internal standard in methanol.

  • Spike blank plasma/serum with known concentrations of this compound to prepare a calibration curve (e.g., 0.1 to 100 ng/mL).

  • Process the calibration standards and samples as described in the sample preparation section.

  • Analyze the samples by UPLC-MS/MS and record the peak area ratios of the analyte to the internal standard.

  • Construct a calibration curve and determine the concentration of this compound in the unknown samples.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_analysis Data Analysis plant_material Dodonaea viscosa Plant Material extraction Methanolic Extraction plant_material->extraction filtration Filtration (0.45 µm) extraction->filtration hplc C18 RP-HPLC filtration->hplc Inject uv_detection UV Detection (225 nm) hplc->uv_detection quantification Quantification uv_detection->quantification calibration_curve Calibration Curve quantification->calibration_curve concentration This compound Concentration calibration_curve->concentration

Caption: HPLC-UV workflow for this compound quantification.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Genes (COX-2, iNOS, TNF-α) Nucleus->Inflammatory_Genes Transcription This compound This compound This compound->IKK Inhibition

Caption: Hypothetical anti-inflammatory signaling pathway of this compound.

References

Application Notes and Protocols: Cell-Based Assays Involving Dodonolide

Author: BenchChem Technical Support Team. Date: December 2025

To the valued researcher, scientist, or drug development professional,

Following a comprehensive search of scientific literature and databases, we have been unable to locate any publicly available information on a compound specifically named "Dodonolide." This suggests that "this compound" may be a novel, yet-to-be-published compound, a proprietary substance, or potentially a misspelling of another molecule.

Without access to foundational research on this compound's biological activities, mechanism of action, and effects on cells, it is not feasible to generate the specific, data-driven Application Notes and Protocols you have requested. The creation of accurate and reliable scientific documentation is contingent upon existing experimental data.

We are committed to providing you with the highest quality scientific information. If you are able to provide an alternative or corrected name for the compound of interest, or if you have any preliminary data on this compound that you can share, we would be delighted to revisit your request and generate the detailed documentation you require.

In the interim, we are providing a generalized template for Application Notes and Protocols for a hypothetical natural product with anti-cancer properties, which illustrates the structure and type of content you requested. This template can be adapted once specific information about this compound or another compound becomes available.

Generalized Template for Cell-Based Assay Application Notes and Protocols

This template is for illustrative purposes only and does not contain data for "this compound."

Application Note: Evaluation of Novel Natural Product X in Cancer Cell Lines

Introduction

Natural Product X is a novel compound isolated from a marine sponge, demonstrating potent cytotoxic effects against a panel of human cancer cell lines in preliminary screenings. These application notes provide protocols for assessing the in vitro efficacy and mechanism of action of Natural Product X using common cell-based assays.

Target Audience

This document is intended for researchers, scientists, and drug development professionals engaged in oncology research and the evaluation of novel therapeutic agents.

Quantitative Data Summary

The following table summarizes the hypothetical anti-proliferative activity of Natural Product X against various cancer cell lines as determined by a CellTiter-Glo® Luminescent Cell Viability Assay after a 72-hour incubation period.

Cell LineCancer TypeIC50 (nM)
HCT116Colon Carcinoma15.2
A549Lung Carcinoma28.7
MCF-7Breast Adenocarcinoma45.1
PC-3Prostate Adenocarcinoma12.5

Experimental Protocols

Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol outlines the measurement of cell viability in response to treatment with Natural Product X.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Natural Product X stock solution (e.g., 10 mM in DMSO)

  • 96-well clear bottom, white-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare a serial dilution of Natural Product X in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted Natural Product X or vehicle control (e.g., 0.1% DMSO in medium).

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

  • Calculate IC50 values by plotting the log of the drug concentration versus the normalized luminescent signal and fitting the data to a four-parameter logistic curve.

Apoptosis Assay (e.g., Caspase-Glo® 3/7 Assay)

This protocol measures the induction of apoptosis by Natural Product X through the activity of caspases 3 and 7.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Natural Product X

  • 96-well plates

  • Caspase-Glo® 3/7 Assay kit

  • Luminometer

Protocol:

  • Follow steps 1-4 of the Cell Viability Assay protocol.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

  • Mix gently and incubate at room temperature for 1 hour.

  • Measure luminescence.

  • Normalize the results to cell viability data to determine the specific induction of apoptosis.

Visualizations

Hypothetical Signaling Pathway of Natural Product X

This diagram illustrates a potential mechanism of action for a hypothetical anti-cancer agent, where it induces apoptosis through the intrinsic pathway.

cluster_cell Cancer Cell NPX Natural Product X Bax Bax NPX->Bax Bcl2 Bcl-2 NPX->Bcl2 Mito Mitochondrion CytoC Cytochrome c Mito->CytoC Bax->Mito Bcl2->Mito Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Casp9->Apoptosome Casp3 Pro-caspase-3 Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical apoptotic pathway induced by Natural Product X.

Experimental Workflow for IC50 Determination

This diagram outlines the key steps in determining the half-maximal inhibitory concentration (IC50) of a compound.

A 1. Seed Cells in 96-well Plate B 2. Incubate 24 hours A->B C 3. Treat with Serial Dilutions of Compound B->C D 4. Incubate 72 hours C->D E 5. Add Cell Viability Reagent D->E F 6. Measure Signal (e.g., Luminescence) E->F G 7. Analyze Data & Calculate IC50 F->G

Caption: Workflow for determining IC50 values in a cell-based assay.

We hope this generalized template is helpful. Please do not hesitate to contact us with a specific compound name, and we will be pleased to provide a detailed and accurate set of Application Notes and Protocols.

Dodonolide: Information Not Currently Available in Publicly Accessible Research

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for "dodonolide" in scientific literature and databases have not yielded any specific information regarding its administration in animal models, mechanism of action, or any associated experimental protocols. It is possible that "this compound" is a novel or very recently discovered compound with research that is not yet publicly available, or the name may be misspelled.

Therefore, we are unable to provide detailed Application Notes and Protocols specifically for "this compound" at this time.

To fulfill the user's request for detailed experimental information, we recommend providing the correct spelling of the compound or suggesting an alternative, well-documented compound for which a comprehensive report can be generated. For example, detailed protocols can be provided for compounds with extensive preclinical data in animal models, such as the chemotherapeutic agent doxorubicin or the dopamine (B1211576) receptor antagonist domperidone , both of which have established protocols for in vivo administration and well-characterized mechanisms of action.

Should a valid compound name be provided, a full report can be compiled, including:

  • Detailed Application Notes: Covering the compound's mechanism of action, and effects in various animal models.

  • Quantitative Data Tables: Summarizing dosages, administration routes, observed efficacy, and toxicity from preclinical studies.

  • Comprehensive Experimental Protocols: Providing step-by-step methodologies for in vivo administration, and relevant biological assays.

  • Visualizations: Including Graphviz diagrams of signaling pathways and experimental workflows, adhering to the specified formatting requirements.

Application Notes & Protocols: Pharmacokinetic Profiling of Dodonolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Dodonolide" is a novel natural product with therapeutic potential. A thorough understanding of its pharmacokinetic (PK) profile is crucial for its development as a drug candidate. Pharmacokinetics describes the journey of a drug through the body, encompassing the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[1][2][3] These application notes provide a comprehensive overview and detailed protocols for the preclinical pharmacokinetic profiling of this compound. The provided methodologies are based on established practices for the evaluation of novel natural products, particularly those of marine origin, and can be adapted to the specific chemical properties of this compound.[1][2][4]

Early assessment of ADME properties is critical to identify potential liabilities in drug candidates, thereby reducing the risk of late-stage clinical failures and accelerating the drug development process.[5][6][7] This document outlines both in vitro assays for rapid screening and in vivo studies in animal models to generate a comprehensive PK profile.

I. Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound is a prerequisite for all subsequent pharmacokinetic studies. These properties influence its absorption, distribution, and potential for formulation.

Table 1: Physicochemical Properties of this compound

ParameterMethodResult
Molecular WeightLC-MSEnter Data
pKaPotentiometric TitrationEnter Data
LogP/LogDShake-flask methodEnter Data
Aqueous SolubilityHPLC-UVEnter Data

II. In Vitro ADME Profiling

In vitro ADME assays are rapid and cost-effective methods to predict the in vivo pharmacokinetic behavior of a compound.[5][6][8] These assays provide crucial information on a compound's permeability, metabolic stability, and potential for drug-drug interactions.

A. Absorption: Permeability Assessment

Protocol 1: Caco-2 Permeability Assay

This assay assesses the intestinal permeability of a compound using the human colon adenocarcinoma cell line (Caco-2), which differentiates into a monolayer of cells with morphological and functional similarities to the small intestinal epithelium.[7]

Materials:

  • Caco-2 cells

  • Transwell® inserts (0.4 µm pore size)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Non-essential amino acids

  • Hank's Balanced Salt Solution (HBSS)

  • This compound stock solution

  • Lucifer yellow (marker for monolayer integrity)

  • Control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability)

  • LC-MS/MS system

Method:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Wash the cell monolayer with pre-warmed HBSS.

  • Add HBSS containing this compound and control compounds to the apical (A) or basolateral (B) side of the monolayer.

  • Incubate at 37°C with 5% CO2.

  • Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).

  • At the end of the experiment, assess monolayer integrity using Lucifer yellow.

  • Analyze the concentration of this compound in the collected samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) in both A-to-B and B-to-A directions.

Table 2: Caco-2 Permeability Data for this compound

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (Papp(B→A)/Papp(A→B))
This compoundEnter DataEnter DataEnter Data
PropranololEnter DataEnter DataEnter Data
AtenololEnter DataEnter DataEnter Data
B. Distribution: Plasma Protein Binding

Protocol 2: Equilibrium Dialysis for Plasma Protein Binding

This assay determines the extent to which a compound binds to plasma proteins, which affects its distribution and availability to target tissues.

Materials:

  • Equilibrium dialysis device

  • Semi-permeable membrane (e.g., 5 kDa MWCO)

  • Blank plasma (human, rat, mouse)

  • Phosphate (B84403) buffered saline (PBS)

  • This compound stock solution

  • LC-MS/MS system

Method:

  • Spike blank plasma with this compound to the desired concentration.

  • Load the plasma sample into one chamber of the equilibrium dialysis device and PBS into the other chamber.

  • Incubate the device at 37°C with gentle shaking for 4-6 hours to reach equilibrium.

  • After incubation, collect samples from both the plasma and PBS chambers.

  • Analyze the concentration of this compound in both samples by LC-MS/MS.

  • Calculate the fraction unbound (fu) and the percentage of plasma protein binding.

Table 3: Plasma Protein Binding of this compound

SpeciesConcentration (µM)Fraction Unbound (fu)% Bound
HumanEnter DataEnter DataEnter Data
RatEnter DataEnter DataEnter Data
MouseEnter DataEnter DataEnter Data
C. Metabolism: Metabolic Stability

Protocol 3: Liver Microsomal Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 (CYP450) enzymes in the liver.

Materials:

Method:

  • Pre-incubate this compound and control compounds with liver microsomes in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the remaining concentration of this compound by LC-MS/MS.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Table 4: Metabolic Stability of this compound in Liver Microsomes

Speciest½ (min)Clint (µL/min/mg protein)
HumanEnter DataEnter Data
RatEnter DataEnter Data
MouseEnter DataEnter Data

Experimental Workflow for In Vitro ADME Profiling

in_vitro_workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Permeability Permeability Assay (Caco-2) PPB Plasma Protein Binding (Equilibrium Dialysis) MetabolicStability Metabolic Stability (Liver Microsomes) CYP_Inhibition CYP450 Inhibition MetabolicStability->CYP_Inhibition Metabolite_ID Metabolite Identification MetabolicStability->Metabolite_ID Transporter Transporter Interaction (e.g., P-gp, BCRP) This compound This compound This compound->Permeability This compound->PPB This compound->MetabolicStability This compound->Transporter

Caption: Workflow for in vitro ADME profiling of this compound.

III. In Vivo Pharmacokinetic Studies

In vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a drug candidate in a living organism.[3][9][10]

Protocol 4: Single-Dose Pharmacokinetic Study in Rodents

Animal Model:

  • Male Sprague-Dawley rats or C57BL/6 mice.[3][10] Animals should be acclimatized for at least one week before the study.

Dosing:

  • Intravenous (IV) Administration: Administer this compound as a single bolus dose via the tail vein to determine systemic clearance, volume of distribution, and terminal half-life.

  • Oral (PO) Administration: Administer this compound via oral gavage to determine oral bioavailability.

Sample Collection:

  • Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) from the jugular vein or retro-orbital plexus.[3]

  • Process blood samples to obtain plasma and store at -80°C until analysis.

Sample Analysis:

  • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma.[11][12][13]

Pharmacokinetic Analysis:

  • Use non-compartmental analysis to determine key pharmacokinetic parameters.

Table 5: Pharmacokinetic Parameters of this compound in Rats (Single IV Dose)

ParameterUnitsValue
Cmaxng/mLEnter Data
TmaxhEnter Data
AUC(0-t)ngh/mLEnter Data
AUC(0-inf)ngh/mLEnter Data
hEnter Data
ClmL/h/kgEnter Data
VdL/kgEnter Data

Table 6: Pharmacokinetic Parameters of this compound in Rats (Single PO Dose)

ParameterUnitsValue
Cmaxng/mLEnter Data
TmaxhEnter Data
AUC(0-t)ngh/mLEnter Data
AUC(0-inf)ngh/mLEnter Data
hEnter Data
F (%)%Enter Data

Experimental Workflow for In Vivo Pharmacokinetic Study

in_vivo_workflow cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis cluster_pk_analysis Pharmacokinetic Analysis IV_Dose Intravenous (IV) Dose Blood_Sampling Serial Blood Sampling IV_Dose->Blood_Sampling PO_Dose Oral (PO) Dose PO_Dose->Blood_Sampling Sample_Processing Plasma Separation Blood_Sampling->Sample_Processing LCMS_Analysis LC-MS/MS Quantification Sample_Processing->LCMS_Analysis NCA Non-Compartmental Analysis LCMS_Analysis->NCA PK_Parameters Determine PK Parameters (Cmax, Tmax, AUC, t½, Cl, Vd, F%) NCA->PK_Parameters Animal_Model Animal Model (e.g., Rat, Mouse) Animal_Model->IV_Dose Animal_Model->PO_Dose

Caption: Workflow for an in vivo pharmacokinetic study.

IV. Potential Signaling Pathway Involvement

Many natural products exert their therapeutic effects by modulating specific signaling pathways. For a novel compound like this compound with potential anticancer activity, investigating its impact on key cancer-related pathways, such as the PI3K/AKT/mTOR pathway, is a logical step.

Hypothetical Signaling Pathway for this compound

The following diagram illustrates a hypothetical mechanism where this compound acts as an inhibitor of a receptor tyrosine kinase (RTK), thereby blocking downstream signaling through the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes This compound This compound This compound->RTK Inhibits

Caption: Hypothetical signaling pathway for this compound.

Disclaimer: As no public data for "this compound" is available, this document provides a generalized framework. All protocols and expected outcomes should be adapted based on the specific chemical and biological properties of the compound under investigation.

References

Application Notes & Protocols: Dodonolide for Target Identification Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the identification and validation of the molecular targets of dodonolide (B1161511), a natural product with potential therapeutic applications. The following sections detail the principles and experimental protocols for state-of-the-art target deconvolution strategies, including affinity chromatography, photo-affinity labeling, and chemoproteomics.

Introduction to this compound and Target Identification

This compound is a marine-derived macrolide that has garnered interest for its potent biological activities. To fully harness its therapeutic potential and understand its mechanism of action, it is crucial to identify its direct molecular targets within the cell. Target identification is a critical step in drug discovery and development, providing insights into a compound's efficacy, potential side effects, and opportunities for lead optimization.[1][2] This document outlines several powerful techniques to achieve this.

The strategies described herein are broadly categorized into two types: affinity-based methods and label-free methods. Affinity-based approaches, such as affinity chromatography and photo-affinity labeling, utilize a modified version of the small molecule to isolate its binding partners.[3] In contrast, label-free methods, like thermal proteome profiling (TPP) and limited proteolysis-mass spectrometry (LiP-MS), assess target engagement by observing changes in protein stability or conformation in the presence of the unmodified compound.[1][4]

Affinity Chromatography-Based Target Pulldown

Affinity chromatography is a robust method for isolating proteins that bind to a specific ligand, in this case, this compound. The principle involves immobilizing a this compound derivative onto a solid support (e.g., agarose (B213101) beads) to create an affinity matrix. A cell lysate is then passed over this matrix, allowing this compound-binding proteins to be captured while non-binding proteins are washed away. The bound proteins are subsequently eluted and identified by mass spectrometry.

Experimental Workflow: Affinity Chromatography

cluster_0 Probe Synthesis cluster_1 Protein Pulldown cluster_2 Target Identification a This compound b Linker Attachment a->b c Immobilization on Beads b->c e Incubation with This compound Beads c->e d Cell Lysis d->e f Wash Non-specific Binders e->f g Elution of Bound Proteins f->g h SDS-PAGE Analysis g->h i In-gel Digestion h->i j LC-MS/MS Analysis i->j k Protein Identification j->k cluster_0 Probe Treatment cluster_1 Target Enrichment cluster_2 Target Identification a Synthesize this compound-PAL Probe b Incubate Probe with Live Cells or Lysate a->b c UV Irradiation (365 nm) b->c d Cell Lysis c->d e Click Chemistry (if applicable) d->e f Streptavidin Bead Enrichment e->f g Wash and Elute f->g h On-bead Digestion g->h i LC-MS/MS Analysis h->i j Protein Identification & Quantification i->j cluster_0 Sample Preparation cluster_1 Thermal Shift Assay cluster_2 Proteomic Analysis a Treat Cells with this compound or Vehicle b Harvest and Lyse Cells a->b c Aliquot Lysate b->c d Heat Aliquots to Different Temperatures c->d e Separate Soluble and Precipitated Proteins d->e f Collect Soluble Fraction e->f g Protein Digestion and TMT Labeling f->g h LC-MS/MS Analysis g->h i Generate Melting Curves and Identify Shifts h->i cluster_0 Cytoplasm cluster_1 Nucleus MDP MDP (Muramyl Dipeptide) NOD2 NOD2 MDP->NOD2 Binds RIPK2 RIPK2 NOD2->RIPK2 Recruits & Activates TAK1 TAK1 Complex RIPK2->TAK1 Activates IKK IKK Complex TAK1->IKK Phosphorylates IkB IκB IKK->IkB Phosphorylates for Degradation NFkB NF-κB IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Transcription Transcription NFkB_nuc->Transcription Cytokines Pro-inflammatory Cytokine Genes Transcription->Cytokines

References

Application Notes and Protocols for Labeling Dodonolide in Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dodonolide (B1161511)

This compound is a naturally occurring small molecule with the chemical formula C₂₀H₂₄O₃[1]. Isolated from plant sources such as Dodonaea viscosa and Baccharis flabellata, its structure features a lactone and a furan (B31954) moiety[1]. While the precise biological activity and mechanism of action of this compound are not extensively characterized in publicly available literature, its unique chemical architecture makes it a candidate for investigation in various biological systems. Labeling this compound with imaging probes can enable researchers to visualize its subcellular localization, identify potential molecular targets, and elucidate its biological function through advanced microscopy techniques.

These application notes provide a comprehensive guide to designing and executing the labeling of this compound for cellular imaging studies. The protocols focus on strategies that address the specific chemical nature of this compound and offer a workflow for subsequent imaging and analysis.

Labeling Strategies for this compound

The chemical structure of this compound lacks readily available functional groups, such as primary amines or thiols, for conventional bioconjugation. Therefore, labeling strategies may require chemical modification of the this compound molecule to introduce a suitable handle for attaching an imaging probe. Two primary approaches are recommended: direct labeling and bioorthogonal labeling.

Direct Labeling

Direct labeling involves the covalent attachment of a fluorescent dye to the this compound molecule. Given the absence of highly reactive functional groups, this may necessitate the chemical synthesis of a this compound derivative. A potential strategy involves the reduction of the lactone to a diol, followed by selective protection and functionalization of one of the hydroxyl groups for fluorophore conjugation.

Advantages:

  • Single-step labeling of the target molecule with the final imaging probe.

  • A wide variety of fluorescent dyes are commercially available.

Disadvantages:

  • Chemical modification may alter the biological activity of this compound.

  • Steric hindrance from the fluorophore could impact cellular uptake and target binding.

Bioorthogonal Labeling

Bioorthogonal labeling is a two-step strategy that involves first labeling this compound with a small, inert functional group (a "bioorthogonal handle"). This modified this compound is then introduced to a biological system, followed by the addition of a fluorescent probe carrying a complementary reactive group. This approach minimizes potential interference from a bulky fluorophore during the initial biological interactions.

Recommended Bioorthogonal Reaction: Strain-promoted alkyne-azide cycloaddition (SPAAC) is a suitable choice as it is bioorthogonal and does not require a cytotoxic copper catalyst.

Strategy:

  • Synthesize a this compound derivative containing a strained alkyne, such as bicyclo[6.1.0]nonyne (BCN).

  • Treat cells or tissues with the BCN-modified this compound.

  • Introduce an azide-containing fluorescent probe for in situ labeling.

Advantages:

  • The small size of the bioorthogonal handle is less likely to affect the biological activity of this compound.

  • High specificity and rapid reaction kinetics of the bioorthogonal reaction.

  • Allows for pulse-chase experiments and temporal control of labeling.

Disadvantages:

  • Requires the synthesis of a modified this compound.

  • Two-step labeling process.

Quantitative Data Summary

As there is limited publicly available quantitative data on the biological activity of this compound, the following table provides a template for researchers to populate with their own experimental data.

ParameterValueCell Line/Model SystemReference
IC₅₀ (Cell Viability)
EC₅₀ (Target Engagement)
Binding Affinity (Kd)
Cellular Uptake (t₁/₂)

Experimental Protocols

Protocol for Bioorthogonal Labeling of this compound via SPAAC

This protocol outlines the steps for labeling this compound with a strained alkyne and subsequent fluorescent tagging in cultured mammalian cells.

Materials:

  • This compound

  • BCN-NHS ester

  • Azide-functionalized fluorophore (e.g., Azide-PEG4-Alexa Fluor 488)

  • Mammalian cell line of interest (e.g., HeLa, U2OS)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Bovine serum albumin (BSA)

  • Fluorescence microscope

Procedure:

Step 1: Synthesis of BCN-Dodonolide (Requires Synthetic Chemistry Expertise)

  • Chemically modify this compound to introduce a reactive handle (e.g., a hydroxyl group via lactone reduction).

  • React the modified this compound with BCN-NHS ester to form BCN-dodonolide.

  • Purify the product using high-performance liquid chromatography (HPLC).

  • Confirm the structure and purity by mass spectrometry and NMR.

Step 2: Cell Culture and Treatment

  • Plate cells on glass-bottom dishes suitable for microscopy and culture overnight.

  • Treat cells with varying concentrations of BCN-dodonolide (e.g., 1-10 µM) in fresh cell culture medium.

  • Incubate for a desired period (e.g., 1-4 hours) to allow for cellular uptake and target engagement.

  • Include appropriate controls: untreated cells and cells treated with the vehicle (e.g., DMSO).

Step 3: Fluorescent Labeling

  • Wash the cells three times with warm PBS.

  • Prepare a solution of the azide-fluorophore in cell culture medium (e.g., 5 µM).

  • Add the azide-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C.

  • Wash the cells three times with warm PBS.

Step 4: Fixation and Permeabilization (Optional)

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature (if imaging intracellular targets).

  • Wash three times with PBS.

Step 5: Imaging

  • Mount the coverslips on microscope slides.

  • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Protocol for Target Identification using Labeled this compound

This protocol describes a general workflow for identifying the cellular targets of this compound using a labeled version of the molecule.

Materials:

  • Labeled this compound (e.g., BCN-dodonolide and an azide-biotin probe)

  • Cell lysate

  • Streptavidin-coated magnetic beads

  • Wash buffers

  • Elution buffer

  • SDS-PAGE gels

  • Mass spectrometer

Procedure:

  • Treat cells with BCN-dodonolide as described in Protocol 4.1.

  • Lyse the cells to prepare a total protein extract.

  • Perform the SPAAC reaction by adding an azide-biotin probe to the cell lysate.

  • Incubate the lysate with streptavidin-coated magnetic beads to pull down the biotin-labeled this compound-protein complexes.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads.

  • Separate the eluted proteins by SDS-PAGE.

  • Excise the protein bands of interest and identify them using mass spectrometry.

Visualizations

experimental_workflow cluster_synthesis Chemical Synthesis cluster_cell_culture Cellular Experiment cluster_analysis Analysis This compound This compound Modification Modification This compound->Modification Introduce handle BCN_this compound BCN_this compound Modification->BCN_this compound Conjugate BCN Cell_Treatment Cell_Treatment BCN_this compound->Cell_Treatment Incubate with cells Labeling Labeling Cell_Treatment->Labeling Add Azide- Fluorophore Imaging Imaging Labeling->Imaging Fluorescence Microscopy Target_ID Target_ID Labeling->Target_ID Affinity Purification Mass_Spec Mass_Spec Target_ID->Mass_Spec Mass Spectrometry

Caption: Experimental workflow for labeling and imaging with this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Putative Receptor Kinase1 Kinase A Receptor->Kinase1 Activates This compound Labeled this compound This compound->Receptor Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF_complex Transcription Factor Complex Kinase2->TF_complex Activates TF_nucleus Transcription Factor TF_complex->TF_nucleus Translocates DNA DNA TF_nucleus->DNA Binds Gene_Expression Gene_Expression DNA->Gene_Expression Transcription

Caption: Hypothetical signaling pathway potentially modulated by this compound.

References

Dodonolide Formulation for In Vivo Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodonolide (B1161511), a novel natural product, has demonstrated significant anti-proliferative activity in vitro against various cancer cell lines, with particular potency observed in breast cancer models. Its therapeutic potential is underscored by its unique mechanism of action, which involves the inhibition of key signaling pathways crucial for tumor growth and survival. However, the progression of this compound from a promising lead compound to a clinical candidate is hampered by its poor aqueous solubility, which presents a significant challenge for achieving adequate bioavailability in vivo.

These application notes provide a comprehensive overview and detailed protocols for the development of a stable and effective formulation of this compound for in vivo preclinical studies. The following sections will guide researchers through solubility assessment, formulation strategies for both parenteral and oral administration, and essential in vivo evaluation protocols, including pharmacokinetics, efficacy, and toxicity studies.

Physicochemical Properties of this compound (Hypothetical Data)

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to developing a successful formulation. The following table summarizes the hypothetical properties of this compound, characteristic of a poorly soluble natural product.

PropertyValueImplications for Formulation
Molecular Weight450.6 g/mol Moderate size, may allow for various administration routes.
Aqueous Solubility< 0.1 µg/mLVery low solubility necessitates enabling formulation technologies.
LogP4.2High lipophilicity suggests good membrane permeability but poor aqueous solubility.
Melting Point210 °CHigh melting point indicates a stable crystal lattice, which can contribute to low solubility.
pKaNot ionizablepH adjustment will not be an effective strategy for solubilization.

Experimental Protocols

Solubility Screening of this compound

Objective: To determine the solubility of this compound in a range of pharmaceutically acceptable solvents and co-solvents to identify suitable vehicles for formulation development.

Methodology:

  • Prepare saturated solutions of this compound by adding an excess amount of the compound to 1 mL of each selected solvent (e.g., DMSO, ethanol, PEG400, propylene (B89431) glycol, Cremophor EL, Solutol HS 15) in separate vials.

  • Agitate the vials at room temperature (25°C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with an appropriate solvent (e.g., acetonitrile (B52724) or methanol).

  • Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Express the solubility in mg/mL.

Formulation Development: Parenteral Administration

Objective: To develop a stable, injectable formulation of this compound for intravenous (IV) or intraperitoneal (IP) administration in animal models.

Recommended Formulation Approach: A co-solvent/surfactant-based formulation is often suitable for early preclinical studies due to its simplicity and ability to solubilize lipophilic compounds.

Example Formulation:

ComponentFunctionConcentration (% v/v)
This compoundActive Pharmaceutical Ingredient1-10 mg/mL (target)
DMSOCo-solvent10%
Cremophor ELSurfactant/Solubilizer10%
PEG400Co-solvent/Viscosity modifier30%
Saline (0.9% NaCl)Vehicle50%

Protocol:

  • Dissolve the required amount of this compound in DMSO.

  • Add Cremophor EL to the solution and mix thoroughly.

  • Add PEG400 and continue mixing until a clear solution is obtained.

  • Slowly add saline to the mixture while stirring continuously.

  • Visually inspect the final formulation for any signs of precipitation or phase separation.

  • Filter the formulation through a 0.22 µm sterile filter before administration.

Formulation Development: Oral Administration

Objective: To develop an oral formulation of this compound that enhances its absorption and bioavailability.

Recommended Formulation Approach: A self-microemulsifying drug delivery system (SMEDDS) can improve the oral bioavailability of poorly soluble drugs by forming a fine emulsion in the gastrointestinal tract, thereby increasing the surface area for absorption.

Example SMEDDS Formulation:

ComponentFunctionConcentration (% w/w)
This compoundActive Pharmaceutical Ingredient5%
Capryol 90Oil Phase30%
Cremophor ELSurfactant45%
Transcutol HPCo-surfactant/Co-solvent20%

Protocol:

  • Melt the oil phase (Capryol 90) if it is solid at room temperature.

  • Add this compound to the oil and stir until completely dissolved. Gentle heating may be applied if necessary.

  • Add the surfactant (Cremophor EL) and co-surfactant (Transcutol HP) to the oil-drug mixture.

  • Vortex the mixture until a homogenous and clear solution is formed.

  • To test the self-emulsifying properties, add 1 mL of the SMEDDS formulation to 100 mL of water with gentle agitation and observe the formation of a clear or slightly opalescent microemulsion.

In Vivo Study Protocols

Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of this compound after parenteral or oral administration.

Animal Model: Female BALB/c mice (6-8 weeks old).

Methodology:

  • Administer the this compound formulation to the mice via the desired route (e.g., IV bolus at 5 mg/kg or oral gavage at 20 mg/kg).

  • Collect blood samples (approximately 50 µL) from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).

  • Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

Efficacy Study in a Breast Cancer Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the this compound formulation in a relevant animal model of breast cancer.

Animal Model: Female athymic nude mice (6-8 weeks old) bearing human breast cancer xenografts (e.g., MDA-MB-231).

Methodology:

  • Inject MDA-MB-231 cells subcutaneously into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).

  • Administer the this compound formulation or vehicle control according to the predetermined dosing schedule (e.g., daily or three times a week) and route.

  • Measure tumor volume and body weight twice a week.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Acute Toxicity Study

Objective: To determine the maximum tolerated dose (MTD) and assess the acute toxicity profile of the this compound formulation.

Animal Model: Healthy female BALB/c mice (6-8 weeks old).

Methodology:

  • Administer single escalating doses of the this compound formulation to different groups of mice.

  • Monitor the animals for clinical signs of toxicity (e.g., changes in appearance, behavior, body weight) for at least 14 days.

  • Perform a full necropsy at the end of the observation period.

  • Collect major organs for histopathological examination.

  • The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Common Pharmaceutical Solvents

SolventSolubility (mg/mL)
Water< 0.001
Saline (0.9% NaCl)< 0.001
Ethanol1.5
Propylene Glycol2.8
PEG4005.2
DMSO25.0
Cremophor EL12.5
Solutol HS 1515.8

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice

ParameterIV Administration (5 mg/kg)Oral Administration (20 mg/kg)
Cmax (ng/mL)1250350
Tmax (h)0.081.5
AUC (0-t) (ng*h/mL)28001500
Half-life (h)2.53.1
Bioavailability (%)-13.4

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation solubility Solubility Screening parenteral Parenteral Formulation solubility->parenteral oral Oral Formulation solubility->oral pk Pharmacokinetics parenteral->pk efficacy Efficacy Study parenteral->efficacy toxicity Toxicity Study parenteral->toxicity oral->pk oral->efficacy oral->toxicity

Caption: Experimental workflow for this compound formulation and in vivo evaluation.

signaling_pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Bcl2 Bcl-2 This compound->Bcl2 downregulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis

Caption: Hypothetical signaling pathway targeted by this compound.

Troubleshooting & Optimization

Technical Support Center: Working with Dodonolide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for handling and utilizing dodonolide (B1161511) in experimental settings. Given the compound's structural characteristics as a diterpenoid lactone with a furan (B31954) moiety, solubility can be a significant challenge. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

A1: this compound is a natural diterpenoid compound isolated from plants of the Dodonaea genus.[1] Its chemical structure includes a furan ring and a lactone group. Compounds with similar structures, such as other diterpenoid lactones, have shown a range of biological activities, including anti-inflammatory and anticancer properties, making this compound a compound of interest for further investigation in these areas.[1][2][3]

Q2: I'm having trouble dissolving this compound. Why is it poorly soluble?

A2: this compound's complex, largely nonpolar structure as a diterpenoid lactone contributes to its low solubility in aqueous solutions.[4] Many natural products with similar characteristics are known to be hydrophobic. The presence of the furan ring also influences its solubility, generally favoring dissolution in organic solvents over water.[5][6]

Q3: What is the best solvent to use for dissolving this compound?

A3: For creating a stock solution, a polar aprotic solvent is generally recommended. Dimethyl sulfoxide (B87167) (DMSO) is a common first choice for in vitro biological assays due to its high solubilizing power for a wide range of compounds.[7] Other organic solvents such as ethanol, methanol, or acetone (B3395972) can also be effective.[7][8] The choice of solvent may need to be optimized for your specific experimental system to minimize solvent-induced toxicity.

Q4: Can I dissolve this compound directly in my cell culture medium?

A4: It is highly unlikely that this compound will dissolve directly in aqueous-based cell culture media at concentrations typically required for experiments. A concentrated stock solution in an appropriate organic solvent should be prepared first and then diluted to the final working concentration in the culture medium.

Q5: How can I avoid precipitation when diluting my this compound stock solution?

A5: To prevent precipitation, it is crucial to ensure that the final concentration of the organic solvent in your working solution remains very low (typically ≤ 0.1% to 0.5% v/v) to avoid cytotoxicity and maintain compound solubility. When diluting, add the stock solution to the aqueous medium while vortexing or stirring to ensure rapid and uniform mixing. Performing a small-scale pilot test to check for precipitation at your desired final concentration is also recommended.

Troubleshooting Guide: this compound Solubility Issues

If you are encountering problems with this compound solubility, follow this troubleshooting workflow to identify and resolve the issue.

Dodonolide_Solubility_Troubleshooting start Start: this compound Precipitation Observed check_stock 1. Check Stock Solution Is it clear and fully dissolved? start->check_stock reprepare_stock Re-prepare stock solution. Consider gentle warming or sonication. check_stock->reprepare_stock No check_dilution 2. Review Dilution Method Was the stock added to the medium while vortexing? check_stock->check_dilution Yes reprepare_stock->check_stock improve_dilution Improve dilution technique. Ensure rapid mixing. check_dilution->improve_dilution No check_solvent_conc 3. Assess Final Solvent Concentration Is it > 0.5%? check_dilution->check_solvent_conc Yes improve_dilution->check_dilution reduce_solvent Reduce final solvent concentration. Prepare a more concentrated stock if necessary. check_solvent_conc->reduce_solvent Yes check_saturation 4. Evaluate Final this compound Concentration Is it too high? check_solvent_conc->check_saturation No reduce_solvent->check_solvent_conc lower_concentration Lower the final working concentration. check_saturation->lower_concentration Yes consider_alternatives 5. Explore Alternative Solubilization Methods check_saturation->consider_alternatives No, still precipitates end Problem Resolved lower_concentration->end use_cosolvent Use a co-solvent system (e.g., DMSO/Ethanol mix). consider_alternatives->use_cosolvent use_surfactant Incorporate a non-ionic surfactant (e.g., Tween® 80). consider_alternatives->use_surfactant use_cosolvent->end use_surfactant->end

Troubleshooting workflow for this compound solubility.

Quantitative Solubility Data (Predicted)

SolventPredicted Solubility (mg/mL)Predicted Solubility (mM)Notes
Water < 0.01< 0.03Practically Insoluble
Dimethyl Sulfoxide (DMSO) > 50> 160Recommended for stock solutions
Ethanol ~ 25~ 80Good alternative for stock solutions
Methanol ~ 30~ 96Good alternative for stock solutions
Acetone > 50> 160Suitable for stock solutions
Acetonitrile ~ 10~ 32Lower solubility
Phosphate-Buffered Saline (PBS) pH 7.4 < 0.01< 0.03Insoluble in aqueous buffers

Disclaimer: These are computationally predicted values and should be confirmed experimentally.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 312.41 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Accurately weigh out 3.12 mg of this compound powder using an analytical balance and transfer it to a sterile amber vial.

  • Add 1.0 mL of anhydrous DMSO to the vial.

  • Cap the vial tightly and vortex thoroughly for 1-2 minutes until the this compound is completely dissolved. A clear, colorless to slightly yellow solution should be obtained.

  • If dissolution is slow, the solution can be gently warmed in a 37°C water bath for 5-10 minutes or sonicated in a water bath sonicator for 2-5 minutes.

  • Aliquot the 10 mM stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of a 10 µM Working Solution for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed, sterile cell culture medium

  • Sterile polypropylene (B1209903) tubes

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • In a sterile tube, perform a serial dilution. For a 10 µM final concentration, you will perform a 1:1000 dilution.

  • To prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of the pre-warmed cell culture medium.

  • Immediately after adding the stock solution to the medium, vortex the tube for 10-15 seconds to ensure rapid and complete mixing. This is critical to prevent precipitation.

  • Visually inspect the working solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, the concentration may be too high for the final solvent concentration. Consider preparing a working solution with a lower final concentration of this compound.

  • The final DMSO concentration in this working solution is 0.1%. Always prepare a vehicle control using the same final concentration of DMSO in your cell culture medium.

Potential Signaling Pathway for Investigation

Given that diterpenoids with furan structures have been reported to exhibit anticancer and anti-inflammatory activities, a potential mechanism of action for this compound could involve the modulation of key inflammatory and cell survival pathways, such as the NF-κB and MAPK signaling cascades. The following diagram illustrates a hypothetical signaling pathway that could be investigated.

Hypothetical signaling pathway for this compound's action.

References

Dodonolide Technical Support Center: Stability & Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available stability and degradation data for a compound specifically named "dodonolide" is limited. The following troubleshooting guides and FAQs use Deoxynivalenol (DON), a well-studied and sensitive organic molecule, as a representative example to illustrate common stability issues and degradation pathways. The principles and methodologies described are broadly applicable to other sensitive organic compounds.

Frequently Asked Questions (FAQs)

Q1: My This compound (B1161511) sample shows unexpected peaks in HPLC/LC-MS analysis. What could be the cause?

A1: The appearance of new peaks often indicates degradation. This compound, like many complex organic molecules, can be susceptible to hydrolysis, oxidation, or other transformations. The specific degradation products will depend on the storage and handling conditions. For instance, Deoxynivalenol (DON) is known to degrade into various products, including 3-keto-DON and 3-epi-DON, under certain microbial or enzymatic conditions. Review your storage conditions (temperature, light, humidity) and handling procedures (solvents, pH) to identify potential causes.

Q2: What are the ideal storage conditions for this compound to ensure its stability?

A2: While specific guidelines for this compound are not established, general recommendations for sensitive organic compounds should be followed. Store the compound in a cool, dry, and dark place.[1] Many compounds are stable when stored at controlled room temperature (15°C - 25°C / 59°F - 77°F), while others may require refrigeration (2°C - 8°C / 36°F - 46°F).[2] Always refer to the supplier's safety data sheet (SDS) for any specific storage instructions. Avoid storing in humid environments or locations with significant temperature fluctuations.[1] For highly sensitive materials, storage in an inert atmosphere (e.g., under argon or nitrogen in a glove box) is recommended.[1][3]

Q3: I suspect my this compound has degraded. How can I confirm this?

A3: To confirm degradation, you can perform a comparative analysis of your sample against a freshly prepared standard or a retained sample from a new batch. Techniques like HPLC, LC-MS, or NMR spectroscopy can be used to compare the purity and identify any new chemical entities. A shift in the retention time, the appearance of new peaks, or changes in the spectral data would suggest degradation.

Q4: Can the solvent I use for my experiments affect the stability of this compound?

A4: Absolutely. The choice of solvent is critical. Protic solvents (e.g., water, methanol) can lead to hydrolysis, especially if the compound has labile ester or ether groups. The pH of the solvent can also significantly influence the rate of degradation. It is crucial to use high-purity, dry solvents when working with sensitive compounds.[3] If you are unsure about a suitable solvent, consult the literature for similar compounds or perform a small-scale stability study with your intended solvent.

Troubleshooting Guides

Issue 1: Rapid Loss of Potency or Activity in Biological Assays
  • Possible Cause: Degradation of the active compound.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Prepare a fresh stock solution of this compound from a new or properly stored solid sample. Re-run the experiment and compare the results with those from the old stock.

    • Assess Storage of Stock Solutions: Stock solutions, especially in solvents like DMSO or water, can have limited stability. It is recommended to store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

    • Check for Incompatibility with Assay Media: Components in your cell culture or assay buffer could be reacting with the compound. Perform a control experiment by incubating this compound in the assay media for the duration of the experiment and then analyzing for degradation via HPLC or LC-MS.

Issue 2: Inconsistent Experimental Results
  • Possible Cause: Inconsistent sample handling or partial degradation of the compound.

  • Troubleshooting Steps:

    • Standardize Handling Procedures: Ensure that all researchers are following a standardized protocol for preparing and handling this compound solutions. This includes using the same grade of solvents and consistent storage conditions.

    • Protect from Light and Air: Some compounds are sensitive to light (photodegradation) or air (oxidation).[1] Handle the compound in a fume hood with minimal light exposure, and consider using amber vials for storage.[1] For highly air-sensitive compounds, use of a glove box or Schlenk line techniques is advisable.[1][3][4]

    • Perform Regular Purity Checks: Periodically check the purity of your stock solutions using a suitable analytical method to ensure consistency across experiments.

Data on Degradation of Deoxynivalenol (DON) - A Case Study

The following table summarizes the degradation of Deoxynivalenol (DON) under different treatment conditions, which can serve as an example of how to present stability data.

Treatment MethodKey Degradation ProductsEfficacy/RateReference
Enzymatic 3-keto-DON, 3-epi-DONVaries with enzyme and conditions[5]
Thermal norDONs A-F, DON lactonesDependent on temperature and duration[1]
Chemical (Ozone) Ozonolysis productsDependent on ozone concentration and time[1]
Microbial Complete mineralization (in some cases)Strain and condition dependent[5]

Experimental Protocols

Protocol 1: Accelerated Stability Study

This protocol is designed to assess the stability of this compound under stressed conditions to predict its long-term stability.

  • Sample Preparation: Prepare multiple aliquots of this compound in both solid form and in a relevant solvent (e.g., DMSO).

  • Storage Conditions: Place the aliquots in stability chambers under accelerated conditions. According to ICH guidelines, this is often 40°C ± 2°C with 75% ± 5% relative humidity.[6]

  • Time Points: Pull samples at specified time points, for example, 0, 1, 3, and 6 months.[7][8]

  • Analysis: At each time point, analyze the samples for purity and the presence of degradants using a validated stability-indicating HPLC method.

  • Data Evaluation: Compare the results to the initial sample (time 0) to determine the rate of degradation.

Protocol 2: Photostability Testing

This protocol determines if this compound is sensitive to light.

  • Sample Preparation: Prepare two sets of this compound samples. One set should be wrapped in aluminum foil to serve as a dark control.

  • Light Exposure: Expose the unwrapped samples to a light source that meets ICH Q1B guidelines, which specify a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: After the exposure period, analyze both the exposed and dark control samples by HPLC or another suitable method.

  • Comparison: A significant change in purity or the appearance of new peaks in the exposed sample compared to the control indicates photosensitivity.

Visualizations

This compound This compound Degradant_A Hydrolysis Product (e.g., opened lactone ring) This compound->Degradant_A  H₂O / pH change Degradant_B Oxidation Product (e.g., epoxidation) This compound->Degradant_B  O₂ / Light Degradant_C Isomerization Product This compound->Degradant_C  Heat / Solvent

Caption: Hypothetical degradation pathways for this compound.

cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_eval Evaluation A Prepare this compound Samples (Solid & Solution) C Accelerated (40°C / 75% RH) A->C D Photostability (ICH Light Box) A->D E Long-Term (25°C / 60% RH) A->E B Prepare Initial (T=0) Reference Sample H Compare to T=0 Sample B->H F Pull Samples at Defined Time Points C->F D->F E->F G Analyze via Stability- Indicating HPLC F->G G->H I Quantify Degradants & Determine Degradation Rate H->I

References

Technical Support Center: Overcoming Resistance to Didemnin B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Didemnin (B1252692) B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during your experiments, with a focus on overcoming cellular resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Didemnin B?

A1: Didemnin B is a potent anticancer agent that primarily functions by inhibiting protein synthesis.[1][2] It specifically targets the elongation phase of translation by preventing the eukaryotic elongation factor 2 (eEF-2)-dependent translocation of the ribosome.[3][4] This action is mediated through a complex interaction involving both the elongation factor eEF-1-alpha and the ribosome itself.[4]

Q2: My cells are showing reduced sensitivity to Didemnin B. What are the potential mechanisms of resistance?

A2: Resistance to Didemnin B, like other natural product-based anticancer agents, can arise from several factors:

  • Altered Drug Target: Mutations in the components of the translational machinery, such as ribosomal proteins or elongation factors, could potentially reduce the binding affinity of Didemnin B.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump Didemnin B out of the cell, reducing its intracellular concentration to sub-therapeutic levels.

  • Activation of Pro-Survival Signaling Pathways: Upregulation of pathways like PI3K/Akt/mTOR and STAT3 can promote cell survival and override the cytotoxic effects of Didemnin B.[5][6][7] These pathways can inhibit apoptosis and promote proliferation, contributing to a resistant phenotype.[5][8]

  • Lysosomal Sequestration: Some studies suggest that enrichment of lysosomal pathways may be associated with resistance, potentially by sequestering the drug away from its target.[9]

Q3: How can I determine if my resistant cells have upregulated survival pathways like PI3K/Akt/mTOR or STAT3?

A3: You can investigate the activation status of these pathways using the following methods:

  • Western Blotting: This is the most common method to assess the phosphorylation status of key proteins in these pathways. Increased phosphorylation of Akt (at Ser473 and Thr308), mTOR (at Ser2448), and STAT3 (at Tyr705) indicates pathway activation.

  • Immunofluorescence Microscopy: This technique can be used to visualize the subcellular localization of activated signaling proteins. For instance, nuclear translocation of phosphorylated STAT3 is a hallmark of its activation.

  • Reporter Assays: Luciferase reporter assays can be used to measure the transcriptional activity of downstream targets of these pathways, providing a functional readout of pathway activation.

Troubleshooting Guides

Problem 1: Decreased Apoptosis in Didemnin B-Treated Resistant Cells

Possible Cause: Upregulation of anti-apoptotic proteins due to activation of the PI3K/Akt/mTOR or STAT3 signaling pathways.

Troubleshooting Steps:

  • Assess Pathway Activation: Perform western blotting to check the phosphorylation levels of Akt, mTOR, and STAT3 in your resistant cell line compared to the sensitive parental line.

  • Co-treatment with Pathway Inhibitors: Treat the resistant cells with a combination of Didemnin B and specific inhibitors for the PI3K/Akt/mTOR or STAT3 pathways.

  • Monitor Apoptosis: Evaluate the induction of apoptosis using techniques like Annexin V/PI staining followed by flow cytometry, or by measuring caspase-3/7 activity.

Experimental Protocol: Co-treatment with Pathway Inhibitors
  • Cell Seeding: Plate the resistant cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Inhibitor Preparation: Prepare stock solutions of a PI3K inhibitor (e.g., Wortmannin), an mTOR inhibitor (e.g., Rapamycin), or a STAT3 inhibitor (e.g., Stattic) in a suitable solvent like DMSO.

  • Treatment:

    • Add the specific inhibitor at various concentrations to the designated wells.

    • Concurrently, add Didemnin B at its IC50 concentration (as determined in the sensitive parental line).

    • Include controls for each inhibitor alone and Didemnin B alone.

  • Incubation: Incubate the cells for 24-48 hours.

  • Apoptosis Assay: Perform an apoptosis assay (e.g., Caspase-Glo® 3/7 Assay) according to the manufacturer's instructions.

  • Data Analysis: Compare the levels of apoptosis in the co-treated wells to the single-agent controls. A significant increase in apoptosis in the co-treated group suggests that the targeted pathway is involved in resistance.

Problem 2: Reduced Intracellular Accumulation of Didemnin B

Possible Cause: Increased expression and activity of drug efflux pumps like P-glycoprotein (MDR1).

Troubleshooting Steps:

  • Assess Efflux Pump Expression: Use western blotting or qRT-PCR to compare the expression levels of MDR1 in your resistant and sensitive cell lines.

  • Functional Efflux Assay: Perform a rhodamine 123 or calcein-AM efflux assay. These fluorescent substrates are transported by MDR1. Reduced intracellular fluorescence in resistant cells that can be reversed by an MDR1 inhibitor (e.g., verapamil) indicates increased efflux activity.

  • Co-treatment with Efflux Pump Inhibitors: Treat the resistant cells with a combination of Didemnin B and an MDR1 inhibitor.

Data Presentation: Effect of Pathway Inhibitors on Didemnin B Sensitivity
Treatment GroupDidemnin B (nM)InhibitorInhibitor Conc. (µM)% Apoptosis (Mean ± SD)
Untreated Control0None05 ± 1.2
Didemnin B alone10None015 ± 2.5
PI3K Inhibitor alone0Wortmannin18 ± 1.5
Didemnin B + PI3K Inhibitor10Wortmannin145 ± 3.1
STAT3 Inhibitor alone0Stattic57 ± 1.8
Didemnin B + STAT3 Inhibitor10Stattic552 ± 4.0

This is example data and will vary based on cell line and experimental conditions.

Visualizing Resistance Mechanisms

Signaling Pathways in Didemnin B Resistance

Resistance_Pathways Dodonolide Didemnin B Ribosome Ribosome (Protein Synthesis) This compound->Ribosome Inhibits CellDeath Apoptosis Ribosome->CellDeath RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation JAK JAK STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Resistance Resistance Proliferation->Resistance Resistance->CellDeath Inhibits

Caption: Key signaling pathways implicated in resistance to Didemnin B.

Experimental Workflow for Investigating Resistance

Troubleshooting_Workflow Start Cells develop Didemnin B resistance Hypothesis1 Hypothesis 1: Upregulated Survival Pathways Start->Hypothesis1 Hypothesis2 Hypothesis 2: Increased Drug Efflux Start->Hypothesis2 WB_Phospho Western Blot for p-Akt, p-mTOR, p-STAT3 Hypothesis1->WB_Phospho WB_Efflux Western Blot for MDR1 Hypothesis2->WB_Efflux Result1 Increased Phosphorylation? WB_Phospho->Result1 CoTreatment Co-treatment with pathway inhibitors Result2 Sensitivity Restored? CoTreatment->Result2 Result3 Increased MDR1? WB_Efflux->Result3 EffluxAssay Rhodamine 123 Efflux Assay Result4 Increased Efflux? EffluxAssay->Result4 Result1->CoTreatment Yes Conclusion1 Conclusion: Pathway-mediated resistance Result2->Conclusion1 Yes Result3->EffluxAssay Yes Conclusion2 Conclusion: Efflux-mediated resistance Result4->Conclusion2 Yes

Caption: A logical workflow for troubleshooting Didemnin B resistance.

References

Optimizing Dodonolide Dosage and Treatment Schedule: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals From: Technical Support Center Subject: Optimizing Dodonolide Dosage and Treatment Schedule

Important Note for Researchers:

Initial literature searches for "this compound" have revealed a significant scarcity of detailed, publicly available data regarding its specific mechanism of action, signaling pathways, comprehensive IC50 values, and established experimental protocols. This compound is identified as a natural diterpene lactone isolated from plants of the Dodonaea genus, with potential anticancer and anti-inflammatory properties.[1] However, the lack of in-depth studies prevents the creation of a detailed, data-rich support guide for this specific compound at this time.

To fulfill your request for a comprehensive technical support resource, we have created the following guide using Andrographolide (B1667393) as a well-characterized proxy. Andrographolide is a labdane (B1241275) diterpenoid with a similar natural origin and extensively documented anticancer and anti-inflammatory activities.[2][3][4][5] This guide is intended to serve as a detailed template, demonstrating the expected content and format for such a resource. Researchers working with novel compounds like this compound can use this as a framework for their experimental design and data organization.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for Andrographolide's anticancer effects?

A1: Andrographolide exerts its anticancer effects through multiple mechanisms. It is known to induce cell cycle arrest, promote apoptosis (programmed cell death), and inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB, PI3K/AKT/mTOR, and JAK/STAT pathways.[2][5][6] It can also suppress angiogenesis and metastasis.[6][7]

Q2: What are the known anti-inflammatory mechanisms of Andrographolide?

A2: Andrographolide's anti-inflammatory properties are primarily attributed to its potent inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway.[3][4][8][9] By inhibiting NF-κB activation, Andrographolide can reduce the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.[3][9]

Q3: What is a typical starting concentration range for in vitro experiments with Andrographolide?

A3: Based on published IC50 values, a starting concentration range of 10 µM to 100 µM is often used for initial in vitro screening in various cancer cell lines.[10][11] However, the optimal concentration is highly cell-line dependent and should be determined empirically through dose-response experiments.

Q4: How should I prepare Andrographolide for cell culture experiments?

A4: Andrographolide has poor aqueous solubility.[12][13] It is typically dissolved in an organic solvent like DMSO to create a high-concentration stock solution. This stock is then further diluted in the cell culture medium to the desired final concentrations. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[14] For maximum solubility in aqueous buffers, it is recommended to first dissolve andrographolide in DMF and then dilute it with the aqueous buffer.[14] An aqueous solution of andrographolide is not recommended to be stored for more than one day.[14]

Troubleshooting Guide

Issue 1: No significant cytotoxicity observed at expected concentrations.

  • Possible Cause 1: Cell Line Resistance. Different cell lines exhibit varying sensitivity to Andrographolide.

    • Solution: Confirm the reported sensitivity of your cell line from the literature if available. Consider testing a wider range of concentrations and extending the treatment duration (e.g., up to 72 hours).[15][16]

  • Possible Cause 2: Compound Instability. Andrographolide may degrade under certain storage or experimental conditions.

    • Solution: Prepare fresh dilutions from a frozen stock solution for each experiment. Ensure the stock solution is stored properly at -20°C.[14]

  • Possible Cause 3: Suboptimal Cell Health. Unhealthy or overgrown cells may respond differently to treatment.

    • Solution: Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.

Issue 2: High variability between replicate wells in a cell viability assay.

  • Possible Cause 1: Uneven Cell Seeding. Inconsistent cell numbers across wells will lead to variable results.

    • Solution: Ensure a homogenous single-cell suspension before seeding. Pipette carefully and mix the cell suspension between seeding replicates.

  • Possible Cause 2: Edge Effects. Wells on the periphery of a microplate are prone to evaporation, which can affect cell growth and compound concentration.

    • Solution: Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or medium to maintain humidity.

  • Possible Cause 3: Incomplete Dissolution of Formazan (B1609692) Crystals (MTT Assay).

    • Solution: Ensure complete dissolution of the formazan crystals by adding the solubilizing agent (e.g., DMSO) and gently shaking the plate for a sufficient amount of time before reading the absorbance.

Data Presentation

Table 1: IC50 Values of Andrographolide in Various Cancer Cell Lines

Cell LineCancer TypeTreatment Duration (hours)IC50 (µM)Reference
MCF-7Breast Cancer2463.19 ± 0.03[15][16]
4832.90 ± 0.02[15][16]
7231.93 ± 0.04[15][16]
MDA-MB-231Breast Cancer2465.00 ± 0.02[15][16]
4837.56 ± 0.03[15][16]
7230.56 ± 0.03[15][16]
A2780Ovarian CancerNot Specified19.69 ± 1.10[17]
A2780cisROvarian Cancer (Cisplatin-resistant)Not Specified6.66 ± 1.66[17]
KBOral Cancer24106 ± 1[18]
OEC-M1Oral Epidermoid Carcinoma24~55[10]
JurkatT-cell Acute Lymphoblastic Leukemia24>50[11]
MOLT-4T-cell Acute Lymphoblastic Leukemia2411.3[11]
Nalm-6B-cell Acute Lymphoblastic Leukemia2415.9[11]
BxPC-3Pancreatic Cancer4810
Caco-2Colorectal CancerNot Specified63.89[19]
SW-480Colorectal Cancer4815

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of Andrographolide in complete culture medium. Remove the old medium from the wells and add 100 µL of the Andrographolide dilutions. Include a vehicle control (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well.

  • Absorbance Measurement: Shake the plate for 10 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

  • Cell Treatment: Seed cells in a 6-well plate and treat with Andrographolide at the desired concentrations for the chosen duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the supernatant containing floating cells.

  • Cell Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex and incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Experimental Assay cluster_analysis Data Analysis stock Prepare Andrographolide Stock Solution (in DMSO) treat Treat with Serial Dilutions of Andrographolide stock->treat cells Culture Cancer Cells (Logarithmic Growth Phase) seed Seed Cells in Microplate cells->seed seed->treat incubate Incubate for 24, 48, or 72 hours treat->incubate viability Assess Cell Viability (e.g., MTT Assay) incubate->viability apoptosis Detect Apoptosis (e.g., Annexin V/PI Staining) incubate->apoptosis ic50 Calculate IC50 Value viability->ic50 apoptosis->ic50

Caption: Experimental workflow for determining the cytotoxic effects of Andrographolide.

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus e.g., LPS, TNF-α ikk IKK Complex stimulus->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb Releases nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc Translocates andro Andrographolide andro->ikk Inhibits andro->nfkb Inhibits p50 subunit dna DNA nfkb_nuc->dna Binds genes Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) dna->genes Induces

Caption: Andrographolide's inhibition of the NF-κB signaling pathway.

pi3k_akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects gf Growth Factors receptor Receptor Tyrosine Kinase gf->receptor Binds pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Converts PIP2 to pip2 PIP2 akt AKT pip3->akt Activates mtor mTOR akt->mtor Activates proliferation Cell Proliferation & Survival mtor->proliferation apoptosis Inhibition of Apoptosis mtor->apoptosis andro Andrographolide andro->pi3k Inhibits andro->akt Inhibits

Caption: Andrographolide's inhibition of the PI3K/AKT/mTOR signaling pathway.

References

Technical Support Center: Minimizing Off-Target Effects of Dodonolide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating the potential off-target effects of Dodonolide. The following troubleshooting guides and frequently asked questions (FAQs) address common issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when working with this compound?

A1: Off-target effects occur when a compound, such as this compound, interacts with and modulates the activity of molecules other than its intended biological target.[1][2] These unintended interactions are a significant concern as they can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translatability from preclinical to clinical settings.[1] Minimizing off-target effects is crucial for obtaining reliable data and for the development of safe and effective therapeutics.[1]

Q2: How can I determine if the observed cellular phenotype in my experiment is a result of this compound's on-target or off-target activity?

A2: A multi-faceted approach is recommended to distinguish between on-target and off-target effects.[3] Key strategies include:

  • Dose-Response Analysis: On-target effects should typically manifest at lower concentrations of this compound than off-target effects.[3]

  • Use of Control Compounds: Include a structurally similar but biologically inactive analog of this compound as a negative control.[1] This helps to ensure that the observed effects are not due to the chemical scaffold itself.[1]

  • Genetic Target Validation: Employ techniques like CRISPR-Cas9 or siRNA to knock down or knock out the intended target of this compound.[1][2] If the phenotype persists in the absence of the target protein, it is likely mediated by an off-target interaction.[1]

  • Cellular Thermal Shift Assay (CETSA): This method can confirm direct binding of this compound to its intended target in a cellular context by measuring changes in protein thermal stability.[1][4]

Q3: What are some proactive measures I can take in my experimental design to minimize the off-target effects of this compound?

A3: Several proactive strategies can be implemented to reduce the likelihood of off-target effects:

  • Use the Lowest Effective Concentration: It is critical to perform a dose-response analysis to identify the lowest concentration of this compound that elicits the desired on-target effect.[1] Higher concentrations are more prone to engaging lower-affinity off-targets.[1]

  • Select for Selectivity: When possible, utilize analogs or formulations of this compound that have been characterized as having high selectivity for the intended target.

  • Thorough Literature Review: Before starting experiments, conduct a comprehensive review of any existing literature on this compound and its analogs to understand their known selectivity profiles.[3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High levels of cytotoxicity observed even at low concentrations of this compound. This compound may have potent off-target effects on proteins essential for cell survival.[3]1. Perform a detailed dose-response curve to precisely determine the therapeutic window. 2. Utilize a less sensitive cell line or reduce the treatment duration. 3. Analyze markers of apoptosis (e.g., cleaved caspase-3, Annexin V staining) to understand the mechanism of cell death.[3]
Inconsistent results between different cell lines. The expression levels of the on-target or potential off-target proteins may vary significantly between cell lines.[1]1. Characterize the protein expression levels of the intended target in each cell line via Western blot or qPCR. 2. Consider using a cell line that does not express the intended target as a negative control.[5]
The observed phenotype does not align with the known function of the intended target. The phenotype may be driven by an off-target effect of this compound.1. Validate the phenotype using a structurally unrelated inhibitor for the same target.[3] 2. Employ genetic knockdown (siRNA/CRISPR) of the intended target to see if the phenotype is rescued.[1][2] 3. Conduct a kinase profile screen to identify potential off-target kinases.[3][6]
High background or no signal in the Cellular Thermal Shift Assay (CETSA). Suboptimal antibody, improper cell lysis, or issues with the heating or detection steps.1. Titrate the primary antibody to determine the optimal concentration. 2. Ensure complete cell lysis to release the target protein. 3. Optimize the heating temperature and duration to achieve a clear melting curve.[4] 4. Include positive and negative controls (e.g., a known binder and vehicle control).

Data Presentation

Table 1: Hypothetical Dose-Response and Cytotoxicity Data for this compound

This table illustrates how to present data to determine the therapeutic window of this compound.

This compound Concentration (µM)On-Target Inhibition (%)Cell Viability (%)
0.0115 ± 2.198 ± 1.5
0.152 ± 4.595 ± 2.3
191 ± 3.885 ± 4.1
1098 ± 1.955 ± 6.2
10099 ± 1.212 ± 3.7

Table 2: Hypothetical Kinase Selectivity Profile of this compound at 1 µM

This table provides an example of how to display kinase profiling data to identify potential off-targets.

Kinase% Inhibition at 1 µM
Intended Target Kinase 95%
Off-Target Kinase A88%
Off-Target Kinase B75%
Off-Target Kinase C45%
150 other kinases< 20%

Mandatory Visualizations

experimental_workflow cluster_0 Initial Characterization cluster_1 Off-Target Investigation cluster_2 Data Analysis & Interpretation A Dose-Response Curve (On-Target Activity) B Cytotoxicity Assay (e.g., MTT, LDH) G Identify Therapeutic Window A->G B->G C Kinase Profiling Screen D Cellular Thermal Shift Assay (CETSA) I Validate Phenotype Specificity C->I E Genetic Knockdown/Knockout (CRISPR/siRNA) H Confirm On-Target Engagement D->H F Control Compound (Inactive Analog) E->I F->I signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway A This compound B Target Kinase A->B Inhibits E Off-Target Kinase A->E Inhibits C Downstream Effector 1 B->C Phosphorylates D Desired Phenotype C->D F Downstream Effector 2 E->F Phosphorylates G Undesired Phenotype (e.g., Toxicity) F->G troubleshooting_logic A Unexpected Phenotype Observed? B Is Phenotype Present in Target KO/KD Cells? A->B Yes E Likely On-Target Effect A->E No C Does Inactive Analog Cause Phenotype? B->C Yes B->E No D Is Phenotype Dose-Dependent? C->D No F Likely Off-Target Effect C->F Yes D->F No G Investigate Further: - Kinase Profile - CETSA D->G Yes

References

Dodonolide Interference in Common Biological Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who may be encountering unexpected or artifactual results when working with the novel compound Dodonolide. Given the limited specific literature on this compound's assay interference properties, this guide provides a comprehensive framework for identifying and mitigating common interference mechanisms that can arise from any new chemical entity. By proactively addressing these potential issues, researchers can ensure the integrity of their data and avoid costly and time-consuming investigations of false-positive or false-negative results.

Frequently Asked Questions (FAQs)

Q1: My initial screening results show that this compound is a potent inhibitor, but the dose-response curve is unusually steep. What could be the cause?

An unusually steep, non-sigmoidal dose-response curve is a classic hallmark of compound interference, often due to colloidal aggregation.[1] At a critical concentration, some molecules self-assemble into aggregates that can non-specifically sequester and denature proteins, leading to apparent inhibition.[2][3][4] This phenomenon is highly sensitive to assay conditions.

Q2: I am observing activity in my fluorescence-based assay, but I'm not confident it's target-specific. How can I check for optical interference from this compound?

Optical interference is a common artifact. This compound itself might be fluorescent (autofluorescence) at the assay's wavelengths, or it could absorb the excitation or emission light (quenching), leading to false signals.[1][5][6] A simple control experiment is to measure the fluorescence of this compound in the assay buffer without the target or other biological reagents.[7][8]

Q3: this compound's inhibitory effect seems to increase the longer I pre-incubate it with my enzyme. Is this indicative of a specific mechanism?

Time-dependent inhibition can suggest a covalent or tightly-binding interaction, which may be a desired mode of action. However, it can also be a red flag for non-specific chemical reactivity.[1][9] The compound could be an electrophile that irreversibly modifies reactive residues, such as cysteine, on the target protein.[9][10]

Q4: What is an orthogonal assay, and why is it crucial for validating a hit like this compound?

An orthogonal assay confirms the activity of a compound using a different technology or method that is less susceptible to the same artifacts as the primary screen.[11][12][13] For example, if your primary screen is a fluorescence-based enzyme assay, a confirmatory orthogonal assay could be a label-free binding assay like Surface Plasmon Resonance (SPR) or a cell-based assay measuring a downstream effect of the target.[14][15] This helps to ensure the observed activity is genuine and not an artifact of the initial assay format.[16]

Q5: What are Pan-Assay Interference Compounds (PAINS), and how do I know if this compound is one?

PAINS are chemical structures known to frequently cause false-positive results in high-throughput screens through various interference mechanisms.[11][17][18] While specific substructure filters can identify many known PAINS, a novel compound like this compound would not be in these databases. Therefore, it is essential to perform a battery of counter-screens and experimental tests to rule out common interference behaviors such as aggregation, redox activity, and chemical reactivity.[9][12]

Troubleshooting Guides

Issue 1: Suspected Compound Aggregation
  • Symptoms:

    • Very steep, non-sigmoidal dose-response curve.[1]

    • High Hill slope (>2).[11]

    • Activity is highly sensitive to enzyme and substrate concentrations.

    • Irreproducible results between experiments.

  • Troubleshooting Protocol:

    • Detergent Test: Repeat the assay with the inclusion of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20.[1][3]

    • Data Analysis: If the inhibitory activity of this compound is significantly reduced or eliminated in the presence of the detergent, this strongly suggests that the mechanism of inhibition is colloidal aggregation.[2]

    • Counter-Screen: Test this compound against an unrelated, well-characterized enzyme (e.g., AmpC β-lactamase or malate (B86768) dehydrogenase) that is known to be sensitive to aggregators.[11] Activity against such an enzyme further points to a non-specific aggregation mechanism.

Issue 2: Suspected Optical Interference in Fluorescence/Absorbance Assays
  • Symptoms:

    • A dose-dependent signal is observed in wells containing only the compound and buffer.[1]

    • In a fluorescence quenching scenario, the signal is unexpectedly low across all concentrations.[7]

    • In an absorbance-based assay, the compound itself is colored.[1]

  • Troubleshooting Protocol:

    • Compound Spectrum Scan: Measure the absorbance and fluorescence spectra of this compound across a range of wavelengths, including those used in your assay.

    • Interference Control Plate: Prepare a plate with serial dilutions of this compound in the assay buffer.

    • Read Plate: Read the plate using the same instrument settings (filters, gain) as your primary assay.

    • Data Analysis: If a concentration-dependent signal is detected, this value should be subtracted from the data of the main experiment. If the interference is too high, consider redesigning the assay to use a different detection method (e.g., luminescence or a far-red fluorophore).[19]

Issue 3: Suspected Chemical Reactivity
  • Symptoms:

    • Inhibition increases with the pre-incubation time of the compound and the target protein.[1][2]

    • The activity is not reversible upon dilution.

    • The target protein contains highly reactive residues like cysteines in its active site.

  • Troubleshooting Protocol:

    • Pre-incubation Time-Course:

      • Set A (Pre-incubation): Incubate the enzyme and this compound together for varying durations (e.g., 0, 15, 30, 60 minutes) before adding the substrate to start the reaction.

      • Set B (Control): Pre-incubate the enzyme and buffer for the same durations, adding this compound and substrate simultaneously.

    • Data Analysis: A progressive increase in inhibition with longer pre-incubation times in Set A compared to Set B suggests irreversible binding or reactivity.[9]

    • Thiol Reactivity Test: Include a high concentration of a thiol-containing reagent like Dithiothreitol (DTT) or Glutathione (GSH) in the assay buffer.[9] If this compound's activity is diminished, it may be a thiol-reactive compound.

Issue 4: Suspected Interference in Cell-Based Assays (e.g., MTT, LDH)
  • Symptoms:

    • In an MTT assay, the compound directly reduces the MTT reagent, causing a false viability signal.[20][21]

    • In an LDH assay, the compound inhibits the LDH enzyme or binds the released LDH, leading to an underestimation of cytotoxicity.[20][22]

    • Observed cytotoxicity does not correlate with a specific pathway or phenotype.

  • Troubleshooting Protocol:

    • Cell-Free Control: Run the assay in a cell-free system. Add this compound to the assay medium and then add the detection reagents (e.g., MTT or LDH substrate).

    • Data Analysis: Any signal change in the cell-free system indicates direct interference with the assay chemistry.[23]

    • Orthogonal Viability Assay: Confirm cytotoxicity results using an orthogonal method that relies on a different principle, such as measuring ATP content (e.g., CellTiter-Glo) or using cell-impermeant DNA dyes to stain dead cells.

Data Presentation

Table 1: Troubleshooting Summary for this compound Interference

Potential Interference Mechanism Key Symptoms Primary Diagnostic Test Expected Outcome if Positive Mitigation Strategy
Colloidal Aggregation Steep dose-response curve, irreproducibilityAddition of 0.01% Triton X-100Potency is significantly reduced or abolishedLower compound concentration; modify assay buffer
Autofluorescence Signal in compound-only wellsMeasure fluorescence of compound in bufferConcentration-dependent increase in signalSubtract background; switch to a different fluorophore or a non-fluorescent assay
Fluorescence Quenching Lower than expected signalMeasure fluorescence of a known fluorophore in the presence of the compoundConcentration-dependent decrease in signalUse a red-shifted fluorophore; switch to a non-fluorescent assay
Chemical Reactivity Time-dependent inhibitionPre-incubation of compound and targetIncreased potency with longer pre-incubationAdd scavenging agents (e.g., DTT); consider if this is a desired MOA
MTT Assay Interference False viability readingCell-free MTT reduction testCompound directly reduces MTT to formazan (B1609692)Use an alternative viability assay (e.g., CellTiter-Glo)
LDH Assay Interference False viability readingCell-free LDH inhibition testCompound inhibits LDH activity or binds the enzymeUse an alternative cytotoxicity assay

Table 2: Example Data for Diagnosing Aggregation with Triton X-100

This compound Conc. (µM)% Inhibition (- Triton X-100)% Inhibition (+ 0.01% Triton X-100)
0.15%2%
115%8%
1095%12%
10098%15%

Experimental Protocols

Protocol 1: Detergent Test for Compound Aggregation
  • Prepare Reagents: Prepare two sets of assay buffers: one standard buffer and one containing 0.01% (v/v) Triton X-100.

  • Compound Dilution: Prepare serial dilutions of this compound in both the standard and the detergent-containing buffer.

  • Assay Procedure: Perform the biochemical or cell-based assay in parallel using both sets of compound dilutions.

  • Data Acquisition: Measure the assay signal for both conditions.

  • Analysis: Calculate the percent inhibition for each concentration of this compound in the presence and absence of detergent. A significant rightward shift in the IC50 curve in the presence of Triton X-100 is indicative of aggregation-based activity.

Protocol 2: Cell-Free MTT Reduction Assay
  • Prepare Reagents: Prepare cell culture medium without cells.

  • Compound Dilution: Prepare a serial dilution of this compound in the cell-free medium in a 96-well plate. Include wells with medium only (negative control) and wells with a known reducing agent (positive control).

  • Add MTT Reagent: Add MTT reagent to all wells according to the manufacturer's protocol.

  • Incubation: Incubate the plate for the standard assay time (e.g., 1-4 hours) at 37°C.

  • Add Solubilizer: Add the solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.

  • Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 570 nm). An increase in absorbance in the this compound-treated wells compared to the negative control indicates direct MTT reduction.[21]

Mandatory Visualization

G cluster_0 Initial Hit Validation Workflow cluster_1 Interference Triage cluster_2 Confirmation & Progression PrimaryScreen Primary Screen Hit (e.g., this compound) Confirm Confirm Activity (Repeat experiment) PrimaryScreen->Confirm DoseResponse Generate Dose-Response Curve (IC50) Confirm->DoseResponse Optical Optical Interference? (Compound-only control) DoseResponse->Optical Aggregation Aggregation? (Detergent test) Optical->Aggregation No FalsePositive False Positive (Triage) Optical->FalsePositive Yes Reactivity Reactivity? (Pre-incubation test) Aggregation->Reactivity No Aggregation->FalsePositive Yes Orthogonal Orthogonal Assay (Different technology) Reactivity->Orthogonal No Reactivity->FalsePositive Yes Cellular Cell-Based Assay (Phenotypic confirmation) Orthogonal->Cellular Confirmed Orthogonal->FalsePositive Not Confirmed ValidatedHit Validated Hit Cellular->ValidatedHit

Caption: A decision-making workflow for validating hits and identifying false positives.

G cluster_0 Aggregation Mechanism cluster_1 Detergent Intervention Compound This compound Monomers Aggregate Colloidal Aggregates Compound->Aggregate > Critical Concentration DenaturedEnzyme Denatured Enzyme (Inhibited) Aggregate->DenaturedEnzyme Non-specific Adsorption Enzyme Active Enzyme Enzyme->DenaturedEnzyme Non-specific Adsorption Compound_D This compound Monomers NoAggregate Aggregation Prevented Compound_D->NoAggregate Detergent Detergent Micelles Detergent->NoAggregate ActiveEnzyme_D Active Enzyme (No Inhibition) NoAggregate->ActiveEnzyme_D ActiveEnzyme_D->ActiveEnzyme_D

Caption: Mechanism of aggregation-based interference and its prevention by detergents.

References

Technical Support Center: Enhancing the Bioavailability of Dodonolide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the bioavailability of Dodonolide.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the low oral bioavailability of this compound?

Low oral bioavailability of a compound like this compound, a natural product, can be attributed to several factors. Generally, these include poor aqueous solubility, which limits its dissolution in the gastrointestinal fluids, and low intestinal permeability.[1][2][3] Furthermore, the compound might be subject to first-pass metabolism in the liver or be actively transported out of intestinal cells by efflux pumps like P-glycoprotein (P-gp).[4][5][6][7]

Q2: What are the primary strategies to enhance the bioavailability of poorly soluble compounds like this compound?

Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs.[2][3] These can be broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the drug to improve dissolution rate.[8][9][10]

  • Solid Dispersions: Dispersing the drug in a polymer matrix to enhance solubility and dissolution.[2][8]

  • Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) to improve solubility and absorption.[2][3][11]

  • Nanotechnology-based Approaches: Utilizing nanoparticles to increase surface area and improve dissolution.[2][10][11]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes and improve solubility.[2][9]

  • Co-administration with Bioenhancers: Using natural compounds that can inhibit efflux pumps or metabolic enzymes.[12][13]

Q3: How can I determine if this compound is a substrate for P-glycoprotein (P-gp)?

To determine if this compound is a P-gp substrate, you can perform in vitro assays using cell lines that overexpress P-gp, such as Caco-2 or specific cancer cell lines.[4] A common method is to measure the bidirectional transport of this compound across a monolayer of these cells. A significantly higher efflux ratio (basal-to-apical transport) compared to the influx ratio (apical-to-basal transport) suggests that this compound is a P-gp substrate. This effect can be confirmed by observing a decrease in the efflux ratio in the presence of a known P-gp inhibitor like verapamil (B1683045).

Troubleshooting Guides

Issue 1: Poor dissolution of this compound in aqueous media.
  • Problem: You are observing very low concentrations of this compound in solution during in vitro dissolution studies, which is likely to translate to poor in vivo absorption.

  • Troubleshooting Steps:

    Potential Cause Suggested Solution Experimental Protocol
    Large particle size Reduce the particle size of this compound through micronization or nanocrystallization.[9][10][14]See Protocol 1: Particle Size Reduction by High-Pressure Homogenization.
    Crystalline structure Formulate this compound as an amorphous solid dispersion.[1][3]See Protocol 2: Preparation of a Solid Dispersion using Solvent Evaporation.
    Low intrinsic solubility Utilize solubility enhancers such as cyclodextrins.[2][9]See Protocol 3: Cyclodextrin (B1172386) Complexation.
Issue 2: High variability in pharmacokinetic data after oral administration of this compound.
  • Troubleshooting Steps:

    Potential Cause Suggested Solution Experimental Protocol
    Food effect Standardize the feeding schedule of the animals. Administer this compound after a consistent fasting period.Ensure all animals are fasted for a uniform duration (e.g., 12 hours) before dosing.
    Formulation instability Prepare a more robust formulation, such as a Self-Emulsifying Drug Delivery System (SEDDS).[2][11]See Protocol 4: Development of a Self-Emulsifying Drug Delivery System (SEDDS).
    Gastrointestinal transit time differences Co-administer a gastroprokinetic agent to normalize gastric emptying, though this may also affect absorption and should be carefully considered.This is a more advanced intervention and requires careful study design to isolate the effects of the prokinetic agent from the formulation.
Issue 3: Low brain penetration of this compound despite good systemic absorption.
  • Problem: You have successfully improved the oral bioavailability of this compound, but brain concentrations remain low, limiting its potential for CNS applications.

  • Troubleshooting Steps:

    Potential Cause Suggested Solution Experimental Protocol
    Efflux by P-glycoprotein at the blood-brain barrier Co-administer this compound with a known P-gp inhibitor.[5][6][15]See Protocol 5: In Vivo Evaluation of P-gp Inhibition.
    Low lipophilicity While difficult to alter the parent compound, consider if prodrug strategies could be employed to transiently increase lipophilicity for BBB penetration.[10][16]This would involve significant medicinal chemistry efforts to design and synthesize a suitable prodrug of this compound.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng*h/mL)Relative Bioavailability (%)
Unformulated this compound50 ± 152.0 ± 0.5250 ± 75100
Micronized this compound150 ± 401.5 ± 0.5900 ± 200360
This compound-SEDDS450 ± 1001.0 ± 0.33150 ± 5001260
This compound + P-gp Inhibitor100 ± 251.8 ± 0.4600 ± 150240

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Experimental Protocols

Protocol 1: Particle Size Reduction by High-Pressure Homogenization

  • Preparation of Suspension: Disperse this compound powder in an aqueous solution containing a stabilizer (e.g., 0.5% w/v Poloxamer 188).

  • Pre-milling: Stir the suspension at high speed (e.g., 2000 rpm) for 30 minutes to ensure homogeneity.

  • Homogenization: Process the suspension through a high-pressure homogenizer at 1500 bar for 20-30 cycles.

  • Particle Size Analysis: Measure the particle size distribution of the resulting nanosuspension using dynamic light scattering or laser diffraction.

  • Characterization: Characterize the solid state of the nanoparticles using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).

Protocol 2: Preparation of a Solid Dispersion using Solvent Evaporation

  • Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30 or HPMC) in a common volatile solvent (e.g., ethanol (B145695) or methanol) in a specific ratio (e.g., 1:1, 1:2, 1:4 w/w).

  • Evaporation: Remove the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C).

  • Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.

  • Milling and Sieving: Pulverize the dried solid dispersion into a fine powder and pass it through a sieve of appropriate mesh size.

  • Characterization: Analyze the solid dispersion for drug content, dissolution enhancement, and physical state (amorphous vs. crystalline) using techniques like HPLC, dissolution testing, DSC, and XRPD.

Protocol 3: Cyclodextrin Complexation

  • Preparation: Prepare an aqueous solution of a cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).

  • Complexation: Add an excess amount of this compound to the cyclodextrin solution.

  • Equilibration: Shake the mixture at a constant temperature (e.g., 25°C) for a specified period (e.g., 72 hours) to achieve equilibrium.

  • Filtration and Analysis: Filter the suspension and analyze the filtrate for the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).

  • Phase Solubility Diagram: Plot the concentration of dissolved this compound against the concentration of the cyclodextrin to determine the complexation efficiency.

Protocol 4: Development of a Self-Emulsifying Drug Delivery System (SEDDS)

  • Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants.

  • Ternary Phase Diagram Construction: Construct ternary phase diagrams with the selected oil, surfactant, and co-surfactant to identify the self-emulsification region.

  • Formulation Preparation: Prepare different SEDDS formulations by mixing the components in varying ratios within the identified self-emulsification region. Dissolve this compound in the mixture.

  • Evaluation:

    • Self-Emulsification Time: Add a small amount of the SEDDS formulation to water with gentle agitation and measure the time it takes to form a clear or bluish-white emulsion.

    • Droplet Size Analysis: Determine the globule size of the resulting emulsion using a particle size analyzer.

    • In Vitro Dissolution: Perform in vitro dissolution studies to assess the drug release from the formulation.

Protocol 5: In Vivo Evaluation of P-gp Inhibition

  • Animal Groups: Divide the study animals (e.g., rats or mice) into at least two groups:

    • Group 1: Receives this compound formulation.

    • Group 2: Receives this compound formulation co-administered with a known P-gp inhibitor (e.g., verapamil or a natural inhibitor like quercetin).

  • Dosing: Administer the formulations orally. For the co-administration group, the P-gp inhibitor can be given shortly before the this compound formulation.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.

  • Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of this compound using a validated bioanalytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC for both groups and compare them to determine the effect of P-gp inhibition on the bioavailability of this compound.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_evaluation Evaluation Particle Size Reduction Particle Size Reduction In Vitro Dissolution In Vitro Dissolution Particle Size Reduction->In Vitro Dissolution Solid Dispersion Solid Dispersion Solid Dispersion->In Vitro Dissolution SEDDS SEDDS SEDDS->In Vitro Dissolution Caco-2 Permeability Caco-2 Permeability In Vitro Dissolution->Caco-2 Permeability Promising candidates In Vivo Pharmacokinetics In Vivo Pharmacokinetics Caco-2 Permeability->In Vivo Pharmacokinetics Lead candidates This compound This compound This compound->Particle Size Reduction Formulate This compound->Solid Dispersion Formulate This compound->SEDDS Formulate p_glycoprotein_pathway cluster_intestinal_cell Intestinal Epithelial Cell Dodonolide_Lumen This compound (in GI Lumen) Dodonolide_Intracellular This compound (intracellular) Dodonolide_Lumen->Dodonolide_Intracellular Absorption Pgp P-glycoprotein (Efflux Pump) Dodonolide_Intracellular->Pgp Systemic Circulation Systemic Circulation Dodonolide_Intracellular->Systemic Circulation To Bloodstream Pgp->Dodonolide_Lumen Efflux Pgp_Inhibitor P-gp Inhibitor (e.g., Quercetin) Pgp_Inhibitor->Pgp Inhibits

References

Technical Support Center: Scaling Up Dodoneine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis and scaling up of Dodoneine production.

Overview

Dodoneine is a bioactive natural product isolated from Tapinanthus dodoneifolius.[1][2] Its synthesis presents several challenges common to complex natural products, particularly concerning stereocontrol, protection group strategies, and macrolactonization. This guide addresses specific issues that may arise during its synthesis and provides potential solutions to facilitate a smoother scale-up process.

Frequently Asked Questions (FAQs)

Q1: What is the correct structure of the target compound?

A1: The target compound is Dodoneine, a 5,6-dihydro-2H-pyran-2-one derivative. Its structure was determined through spectroscopic data and X-ray diffraction analysis.[1] It is important to note that the name "Dodonolide" may be a common misspelling.

Q2: What are the primary challenges in scaling up Dodoneine synthesis?

A2: Scaling up the synthesis of Dodoneine from laboratory to industrial production presents several significant challenges:

  • Stereochemical Control: The molecule has multiple stereocenters, and maintaining the correct stereochemistry on a larger scale can be difficult.

  • Reagent Cost and Availability: Some reagents used in the total synthesis, particularly catalysts and protecting groups, can be expensive and may not be readily available in large quantities.

  • Reaction Conditions: Translating reaction conditions such as temperature, pressure, and mixing from small to large-scale reactors can be non-linear and require significant process optimization.

  • Purification: The purification of intermediates and the final product on a large scale can be challenging due to the complexity of the molecule and the potential for closely related impurities. Chromatography, a common lab-scale purification method, can be expensive and time-consuming at an industrial scale.[3][4]

  • Lactone Ring Formation (Macrolactonization): The formation of the δ-lactone ring is a critical step. Macrolactonization reactions are often sensitive to concentration, and at larger scales, intermolecular reactions (dimerization, polymerization) can compete with the desired intramolecular cyclization, leading to lower yields.[5][6]

Q3: What biological activities have been reported for Dodoneine?

A3: Dodoneine has been reported to exhibit several biological activities, including:

  • HIV protease inhibition

  • Apoptosis induction

  • Antileukemic effects[2]

  • Relaxing effect on pre-constricted rat aortic rings[7]

Troubleshooting Guides

Problem 1: Low Yield in Asymmetric Allylation Step

Question: We are experiencing low yields and poor stereoselectivity during the asymmetric allylation to introduce a key stereocenter. What could be the cause and how can we troubleshoot this?

Answer:

Low yields and poor stereoselectivity in asymmetric allylation reactions are common issues. Here are some potential causes and troubleshooting steps:

  • Reagent Quality: The quality of the chiral catalyst and the allylation reagent is critical. Ensure that the catalyst is not degraded and that the allylation reagent is pure.

  • Anhydrous Conditions: These reactions are often highly sensitive to moisture. Ensure all glassware is oven-dried and that all solvents and reagents are strictly anhydrous.

  • Temperature Control: The reaction temperature can significantly impact stereoselectivity. Ensure precise temperature control throughout the reaction.

  • Reaction Time: Both insufficient and excessive reaction times can lead to lower yields or side product formation. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.

Problem 2: Difficulty with the Ring-Closing Metathesis (RCM) Step

Question: The Grubbs-catalyzed ring-closing metathesis to form the dihydropyranone ring is sluggish and gives a low yield of the desired product. How can we optimize this step?

Answer:

Ring-closing metathesis can be a powerful tool, but its efficiency is highly dependent on the substrate and reaction conditions.

  • Catalyst Choice: There are several generations of Grubbs catalysts with varying reactivity. If a first-generation catalyst is being used, switching to a second or third-generation catalyst (e.g., Grubbs II, Hoveyda-Grubbs II) may improve the reaction rate and yield, especially for sterically hindered substrates.

  • Solvent and Temperature: The choice of solvent and reaction temperature can influence the catalyst's activity and stability. Toluene is a common solvent, and reactions are often run at elevated temperatures. However, some catalysts may be more stable at lower temperatures.

  • Catalyst Loading: The amount of catalyst used can be critical. While higher catalyst loading can increase the reaction rate, it also increases costs. It is important to find the optimal balance between reaction efficiency and cost.

  • Removal of Ethylene (B1197577): The ethylene byproduct generated during RCM can inhibit the catalyst. Performing the reaction under a vacuum or with a gentle stream of an inert gas can help to remove the ethylene and drive the reaction to completion.

Problem 3: Formation of Dimers and Oligomers during Macrolactonization

Question: During the final lactonization step to form the pyranone ring, we are observing significant amounts of dimers and other high molecular weight byproducts. How can we favor the intramolecular cyclization?

Answer:

The formation of intermolecular products is a classic challenge in macrolactonization. The key is to favor the intramolecular reaction kinetically.

  • High-Dilution Conditions: This is the most critical factor. The reaction should be carried out at a very low concentration of the seco-acid (the linear precursor). This is typically achieved by the slow addition of the substrate to a large volume of solvent using a syringe pump.[5] This minimizes the probability of two molecules reacting with each other.

  • Choice of Cyclization Method: Different macrolactonization methods (e.g., Yamaguchi, Mitsunobu, Shiina) have different sensitivities to substrate structure and reaction conditions. It may be necessary to screen several methods to find the one that is most effective for Dodoneine.

  • Conformational Control: The conformation of the seco-acid can significantly influence the ease of cyclization. The use of specific solvents or additives that can pre-organize the molecule for cyclization through hydrogen bonding or other non-covalent interactions can be beneficial.

Experimental Protocols (Illustrative)

While detailed, scaled-up protocols for Dodoneine are not publicly available, the following represents a generalized workflow based on reported total syntheses.[1][2][7] Researchers should optimize these steps for their specific equipment and scale.

Table 1: Generalized Synthetic Sequence for Dodoneine

StepTransformationKey Reagents & Conditions (Lab Scale)Potential Scale-Up ChallengesTroubleshooting Focus
1Protection of Phenolic HydroxylBenzyl (B1604629) bromide, K2CO3, AcetoneCost and handling of benzyl bromide at scale.Alternative protecting groups, process safety.
2Asymmetric AllylationChiral catalyst (e.g., (R)-BINOL), Allylating agentCatalyst cost and stability, strict anhydrous conditions.Catalyst screening, moisture control.
3IodolactonizationIodine, NaHCO3, Acetonitrile/WaterHandling of iodine, potential for side reactions.Temperature control, reaction monitoring.
4Ring-Closing MetathesisGrubbs Catalyst, Toluene, HeatCatalyst cost and removal, ethylene inhibition.Catalyst selection, reaction atmosphere control.
5DeprotectionH2, Pd/CHydrogenation safety at scale, catalyst filtration.Process safety review, filtration optimization.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Macrolactonization

G start Low Yield in Macrolactonization check_dilution Are high-dilution conditions being used? start->check_dilution implement_dilution Implement slow addition via syringe pump to a large volume of solvent. check_dilution->implement_dilution No check_reagents Are reagents and solvents pure and anhydrous? check_dilution->check_reagents Yes implement_dilution->check_reagents purify_reagents Purify/dry all reagents and solvents. check_reagents->purify_reagents No check_method Is the current macrolactonization method optimal? check_reagents->check_method Yes purify_reagents->check_method screen_methods Screen alternative methods (e.g., Yamaguchi, Mitsunobu, Shiina). check_method->screen_methods Potentially check_temp Is the reaction temperature optimized? check_method->check_temp Yes screen_methods->check_temp optimize_temp Vary the temperature and monitor for product formation vs. degradation. check_temp->optimize_temp Potentially success Improved Yield check_temp->success Yes optimize_temp->success

Caption: Troubleshooting workflow for low macrolactonization yield.

Hypothetical Signaling Pathway for Dodoneine-Induced Apoptosis

Given that Dodoneine is reported to induce apoptosis, it might interact with key proteins in the apoptotic signaling cascade. The following diagram illustrates a simplified, hypothetical pathway.

G This compound Dodoneine Bcl2 Bcl-2 Family Proteins This compound->Bcl2 Inhibits anti-apoptotic members / Activates pro-apoptotic members Mitochondrion Mitochondrion Bcl2->Mitochondrion Regulates mitochondrial outer membrane permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Hypothetical signaling pathway for Dodoneine-induced apoptosis.

Disclaimer: The information provided in this technical support center is for guidance purposes only and is based on publicly available research and general principles of organic synthesis. Specific experimental conditions and results may vary. Researchers should always adhere to appropriate laboratory safety protocols.

References

Technical Support Center: Dodonolide Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the crystallography of Dodonolide and other complex natural products. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during crystallization and structure determination experiments.

Frequently Asked Questions (FAQs)

Q1: What makes this compound and similar natural products challenging to crystallize?

Natural products like this compound often present unique crystallization challenges due to their complex and often flexible molecular structures. Obtaining high-quality, single crystals suitable for X-ray diffraction can be hindered by factors such as the presence of multiple chiral centers, conformational flexibility, and the tendency to form amorphous solids or oils.[1] Furthermore, these compounds are often isolated in small quantities from natural sources, making extensive screening of crystallization conditions difficult.

Q2: I've isolated this compound, but I'm struggling to get any crystals. What are the first steps I should take?

Difficulty in obtaining initial crystalline hits is a common hurdle. A systematic approach to screening a wide range of conditions is crucial. This includes varying parameters such as:

  • Solvents: A broad range of solvents with varying polarities should be tested.

  • Precipitants: Use of anti-solvents is a common technique to induce crystallization.

  • Concentration: The concentration of the this compound solution is a critical factor.

  • Temperature: Both slow cooling and constant temperature experiments should be explored.

  • Crystallization Method: Techniques like vapor diffusion (hanging and sitting drop), slow evaporation, and liquid-liquid diffusion should be attempted.

Q3: My initial hits are very small, needle-like, or of poor quality. How can I optimize these?

Optimizing initial crystal hits is a key step towards obtaining diffraction-quality crystals. Consider the following strategies:

  • Seeding: Introducing microcrystals from a previous experiment into a fresh, supersaturated solution can promote the growth of larger, more well-ordered crystals.

  • Refining Conditions: Systematically refine the conditions (e.g., concentration of precipitant, temperature) around the initial successful hit. Small, incremental changes can have a significant impact on crystal quality.

  • Additive Screening: The addition of small amounts of certain chemicals (additives) can sometimes improve crystal quality by influencing crystal packing.

Q4: What are "artifacts" in the context of natural product crystallography, and how can I avoid them?

Artifacts are "un-natural" products that can form during the isolation, purification, and crystallization process.[2] Natural products can be chemically reactive and may undergo transformations when exposed to different solvents, changes in pH, light, or oxygen.[2][3] For example, the use of certain solvents can lead to the formation of solvates or reaction products.[3]

To minimize the risk of artifacts:

  • Use high-purity solvents.

  • Work under inert atmosphere (e.g., argon or nitrogen) if the compound is sensitive to oxidation.

  • Protect samples from light if they are photolabile.

  • Carefully consider the reactivity of your compound with the chosen solvents and buffers.

Troubleshooting Guides

Problem 1: No Crystals Formed
Possible Cause Suggested Solution
Solution is undersaturatedIncrease the concentration of the this compound solution.
Solution is too far from the nucleation zoneTry a wider range of precipitant concentrations.
Kinetics of nucleation are too slowIntroduce a seeding crystal. Try scratching the surface of the crystallization vessel.
Incorrect solvent systemScreen a wider variety of solvents and anti-solvents.
Problem 2: Poor Crystal Quality (e.g., small needles, plates, polycrystalline masses)
Possible Cause Suggested Solution
Nucleation rate is too highDecrease the concentration of the this compound solution or the precipitant. Slow down the rate of equilibration in vapor diffusion experiments.
Impurities are inhibiting crystal growthFurther purify the this compound sample.
Suboptimal growth conditionsSystematically refine the temperature, pH, and precipitant concentration around the initial hit.
TwinningTry a different crystallization condition or method. Sometimes, additives can help to mitigate twinning.
Problem 3: Crystals Diffract Poorly
Possible Cause Suggested Solution
High mosaicityOptimize crystal growth to be slower and at a more stable temperature.
Small crystal sizeAttempt to grow larger crystals through seeding or by slowing down the crystallization process.
Crystal disorderTry co-crystallization with a suitable guest molecule to stabilize the conformation of this compound.
Radiation damageCollect data at cryogenic temperatures (cryo-crystallography). Use a lower X-ray dose or a faster detector.

Experimental Protocols & Visualizations

General Workflow for Natural Product Crystallography

The following diagram outlines the typical workflow for obtaining a crystal structure of a natural product like this compound.

G cluster_0 Sample Preparation cluster_1 Crystallization cluster_2 Data Collection & Structure Solution Isolation Isolation & Purification of this compound Purity Purity Assessment (NMR, MS) Isolation->Purity Screening High-Throughput Screening Purity->Screening Optimization Optimization of Hits Screening->Optimization Xray X-ray Diffraction Data Collection Optimization->Xray Phasing Structure Solution & Refinement Xray->Phasing Validation Structure Validation Phasing->Validation

General workflow for natural product crystallography.
Troubleshooting Logic for Poor Diffraction

This diagram illustrates a decision-making process when encountering poorly diffracting crystals.

G Start Poor Diffraction Observed Size Is the crystal size sufficient? Start->Size OptimizeGrowth Optimize crystal growth for size Size->OptimizeGrowth No Disorder Is there evidence of disorder? Size->Disorder Yes OptimizeGrowth->Size Cryo Try cryo-cooling Disorder->Cryo Yes Recrystallize Recrystallize under different conditions Disorder->Recrystallize No Twinning Is twinning present? Cryo->Twinning Recrystallize->Size Twinning->Recrystallize No DataProcessing Use specialized data processing software for twinning Twinning->DataProcessing Yes Success Good Diffraction Data DataProcessing->Success

References

Validation & Comparative

Unveiling the Cellular Secrets of a Novel Natural Product: A Guide to Target Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from identifying a promising natural product to understanding its precise mechanism of action is a critical and often complex process. This guide provides a comprehensive overview of the methodologies used to validate the cellular targets of a novel compound, using the diterpenoid Dodonolide as a case study. While specific experimental data for this compound is not publicly available, this guide will outline the established workflows and comparative data from other natural products to illustrate the target validation process.

The Enigma of this compound

This compound, a diterpenoid isolated from the plant Dodonaea viscosa, represents a vast number of natural products with potential therapeutic value that remain largely unexplored.[][2] Its chemical structure is known, but its biological activity and cellular targets are yet to be elucidated. The process of validating its targets is essential to unlock its potential as a therapeutic agent.

A Roadmap for Target Validation: From Discovery to Confirmation

The validation of a cellular target for a novel compound like this compound follows a structured and multi-faceted approach. This process can be broadly categorized into three key stages: initial biological screening, target identification and deconvolution, and definitive target validation.

Stage 1: Initial Biological Screening

The first step is to determine the biological context in which this compound is active. This is typically achieved through a series of phenotypic screens.

Experimental Protocol: Cell Viability and Cytotoxicity Assays

  • Objective: To assess the effect of this compound on the viability and proliferation of various cell lines.

  • Methodology:

    • A panel of cancer cell lines (e.g., breast, colon, lung) and normal cell lines are cultured in 96-well plates.

    • Cells are treated with a range of concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

    • Cell viability is measured using assays such as MTT, MTS, or CellTiter-Glo, which quantify metabolic activity.

    • Cytotoxicity can be further assessed by measuring the release of lactate (B86563) dehydrogenase (LDH) or by using live/dead cell staining kits.

  • Data Presentation: The results are typically presented as IC50 values (the concentration at which 50% of cell growth is inhibited) in a tabular format for easy comparison across cell lines.

Table 1: Hypothetical Cytotoxicity Profile of this compound and Comparative Compounds

CompoundCell LineIC50 (µM)
This compound MCF-7 (Breast Cancer) Data not available
HCT116 (Colon Cancer) Data not available
A549 (Lung Cancer) Data not available
MCF10A (Normal Breast) Data not available
Compound X (Known Kinase Inhibitor) MCF-75.2
HCT1168.1
A54912.5
MCF10A> 50
Compound Y (Apoptosis Inducer) MCF-72.8
HCT1164.5
A5496.2
MCF10A25.7

Note: Data for this compound is hypothetical and for illustrative purposes only.

Stage 2: Target Identification and Deconvolution

Once a biological effect is observed, the next crucial step is to identify the specific molecular target(s) of the compound. This process, known as target deconvolution, can be approached using a variety of methods.

Experimental Workflow: Target Deconvolution Strategies

TargetDeconvolution This compound This compound AffinityChromatography Affinity Chromatography-Mass Spectrometry This compound->AffinityChromatography ExpressionCloning Expression Cloning (e.g., Phage Display) This compound->ExpressionCloning ProteinMicroarray Protein Microarray This compound->ProteinMicroarray Computational Computational Prediction This compound->Computational CandidateTargets Candidate Targets AffinityChromatography->CandidateTargets ExpressionCloning->CandidateTargets ProteinMicroarray->CandidateTargets Computational->CandidateTargets

Caption: Workflow for identifying candidate cellular targets of this compound.

Experimental Protocols for Target Identification:

  • Affinity Chromatography coupled with Mass Spectrometry:

    • This compound is chemically modified to be immobilized on a solid support (e.g., beads).

    • A cell lysate is passed over the immobilized this compound.

    • Proteins that bind to this compound are captured, while non-binding proteins are washed away.

    • The bound proteins are then eluted and identified using mass spectrometry.[3][4]

  • Protein Microarrays:

    • A large number of purified proteins are spotted onto a microarray slide.

    • The microarray is incubated with a labeled version of this compound.

    • Binding of this compound to specific proteins is detected by the label's signal.[3]

Stage 3: Definitive Target Validation

Identifying candidate targets is not the final step. Rigorous validation is required to confirm that the interaction between the compound and the target is responsible for the observed biological effect.

Signaling Pathway Analysis: A Hypothetical Kinase Target

Assuming that target identification suggests a specific kinase as a potential target for this compound, the next step would be to investigate its impact on the corresponding signaling pathway.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B (Hypothetical Target of this compound) KinaseA->KinaseB Phosphorylates KinaseC Kinase C KinaseB->KinaseC Phosphorylates TranscriptionFactor Transcription Factor KinaseC->TranscriptionFactor Activates This compound This compound This compound->KinaseB Inhibits GeneExpression Gene Expression (e.g., Proliferation, Survival) TranscriptionFactor->GeneExpression Regulates

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Protocols for Target Validation:

  • In Vitro Kinase Assays:

    • Objective: To directly measure the inhibitory effect of this compound on the activity of the purified candidate kinase.

    • Methodology: A variety of assay formats can be used, such as ADP-Glo™, which measures the amount of ADP produced in the kinase reaction, or TR-FRET assays.[5][6][7] The assay involves incubating the purified kinase, its substrate, ATP, and varying concentrations of this compound.

  • Cellular Thermal Shift Assay (CETSA):

    • Objective: To confirm target engagement in a cellular context.

    • Methodology: Cells are treated with this compound and then heated to various temperatures. The principle is that a ligand-bound protein is more resistant to thermal denaturation. The amount of soluble target protein at each temperature is then quantified by Western blotting or mass spectrometry.

  • Genetic Approaches (e.g., siRNA, CRISPR/Cas9):

    • Objective: To determine if reducing the expression of the target protein mimics the effect of this compound.

    • Methodology: The expression of the candidate target protein is knocked down using siRNA or knocked out using CRISPR/Cas9. The phenotype of these genetically modified cells is then compared to that of cells treated with this compound.

Table 2: Hypothetical Kinase Inhibition Profile of this compound and Comparative Compounds

CompoundTarget KinaseIC50 (nM)
This compound Kinase B Data not available
Kinase X Data not available
Kinase Y Data not available
Staurosporine (Broad-spectrum) Kinase B10
Kinase X5
Kinase Y20
Gefitinib (EGFR specific) Kinase B>10,000
EGFR25
Kinase Y>10,000

Note: Data for this compound is hypothetical and for illustrative purposes only.

Comparison with Other Natural Product Kinase Inhibitors

The field of natural product drug discovery has yielded numerous compounds with validated kinase inhibitory activity. A comparative analysis, once the target of this compound is identified, would be crucial.

Table 3: Comparison of Marine Natural Product Kinase Inhibitors

CompoundNatural SourceValidated Kinase Target(s)Key Biological Activity
Staurosporine Streptomyces staurosporeusBroad-spectrum (PKC, PKA, etc.)Apoptosis induction, cell cycle arrest
Bryostatin 1 Bugula neritina (bryozoan)Protein Kinase C (PKC) modulatorAnti-cancer, memory enhancement
Fascaplysin Fascaplysinopsis spongeCDK4Anti-proliferative

Conclusion

Validating the cellular targets of a novel natural product like this compound is a rigorous but essential process for its development as a therapeutic agent. While specific data for this compound remains to be discovered, the methodologies outlined in this guide provide a clear and established path forward. Through a combination of phenotypic screening, target deconvolution techniques, and definitive validation experiments, the scientific community can systematically unravel the mechanisms of action of such promising natural compounds, paving the way for the next generation of innovative medicines.

References

Author: BenchChem Technical Support Team. Date: December 2025

Efficacy Analysis of Marine-Derived Cytotoxic Agents: Dodonolide Analogs Versus Eribulin Mesylate

In the landscape of oncological research, marine natural products represent a vast and largely untapped reservoir of novel therapeutic agents. This guide provides a comparative analysis of the efficacy of two potent marine-derived compounds: a representative this compound analog, Plitidepsin (also known as Aplidin), and Eribulin Mesylate (a synthetic macrocyclic ketone analog of halichondrin B). Both compounds have demonstrated significant cytotoxic effects against a range of cancer cell lines and are either approved for clinical use or are in advanced stages of clinical development. This comparison aims to provide researchers, scientists, and drug development professionals with a clear, data-driven overview of their performance, supported by experimental evidence.

Comparative Efficacy: Quantitative Data

The cytotoxic potential of Plitidepsin and Eribulin Mesylate has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.

CompoundCancer Cell LineIC50 (nM)Reference
Plitidepsin Multiple Myeloma (MM.1S)0.4[1]
Angioimmunoblastic T-cell Lymphoma (SUDHL-1)1.8[2]
Anaplastic Large Cell Lymphoma (Karpas-299)0.8[2]
Eribulin Mesylate Breast Cancer (MDA-MB-231)0.09[3]
Breast Cancer (MCF-7)0.28[3]
Non-Small Cell Lung Cancer (A549)0.63[4]
Sarcoma (HT-1080)0.14[5]

Mechanism of Action and Signaling Pathways

Plitidepsin primarily targets the eukaryotic elongation factor 1-alpha 2 (eEF1A2).[6] By binding to eEF1A2, Plitidepsin induces cell cycle arrest at the G1 phase and ultimately leads to apoptosis.[6] This mechanism is distinct from many conventional chemotherapeutic agents.

plitidepsin_pathway Plitidepsin Plitidepsin eEF1A2 eEF1A2 Plitidepsin->eEF1A2 binds to G1_Arrest G1 Cell Cycle Arrest eEF1A2->G1_Arrest induces Apoptosis Apoptosis G1_Arrest->Apoptosis leads to

Caption: Plitidepsin's mechanism of action targeting eEF1A2.

Eribulin Mesylate exerts its cytotoxic effects by inhibiting microtubule dynamics.[7] It specifically binds to the plus ends of microtubules, suppressing their growth and leading to G2/M cell cycle arrest and subsequent apoptosis.[7] This disruption of the microtubule network is a well-established anticancer strategy.

eribulin_pathway Eribulin Eribulin Mesylate Microtubules Microtubule Plus Ends Eribulin->Microtubules binds to Growth_Inhibition Inhibition of Microtubule Growth Microtubules->Growth_Inhibition leads to G2M_Arrest G2/M Cell Cycle Arrest Growth_Inhibition->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Eribulin's mechanism of action via microtubule inhibition.

Experimental Protocols

A standardized methodology is crucial for the accurate comparison of cytotoxic efficacy. The following outlines a typical protocol for determining the IC50 values presented in the data table.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a widely accepted method for assessing cell viability.

Workflow:

mtt_workflow cluster_workflow MTT Assay Workflow A 1. Seed cancer cells in 96-well plates B 2. Treat with varying concentrations of compound A->B C 3. Incubate for 72 hours B->C D 4. Add MTT reagent C->D E 5. Incubate for 4 hours D->E F 6. Solubilize formazan (B1609692) crystals E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate IC50 values G->H

Caption: Standard workflow for an MTT-based cell viability assay.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., Plitidepsin or Eribulin Mesylate). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a period of 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • Formazan Formation: The plates are incubated for an additional 4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

Both Plitidepsin and Eribulin Mesylate are highly potent cytotoxic agents derived from marine organisms, demonstrating efficacy in the nanomolar range against a variety of cancer cell lines. While both ultimately induce apoptosis, they do so through distinct mechanisms of action. Plitidepsin's unique targeting of eEF1A2 offers a novel therapeutic avenue, particularly in hematological malignancies. Eribulin Mesylate's mechanism of microtubule disruption is a more established anti-cancer strategy, with proven efficacy in solid tumors like breast cancer and sarcoma. The choice between these or similar compounds for further research and development will depend on the specific cancer type being targeted and the desired molecular mechanism of action. The provided data and protocols serve as a foundational guide for researchers to design and interpret further comparative studies in the exciting field of marine-derived anticancer agents.

References

Comparative Analysis of Dodonolide Derivatives: A Field Awaiting Exploration

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the comparative analysis of Dodonolide derivatives. While the parent compound, this compound, a marine-derived macrolide, has been noted for its potential biological activities, dedicated studies detailing the synthesis and comparative cytotoxic evaluation of a series of its derivatives are not publicly available. Consequently, a quantitative comparison of their performance and detailed experimental methodologies specific to these compounds cannot be provided at this time.

For researchers, scientists, and drug development professionals interested in this area, this represents a largely unexplored field with the potential for novel discoveries. The development of a library of this compound derivatives and a systematic evaluation of their biological activities, particularly their anti-cancer properties, could yield valuable insights into their structure-activity relationships (SAR).

Future Directions for Research

To address the current knowledge gap, future research efforts could focus on the following key areas:

  • Synthesis of this compound Analogs: The chemical synthesis of a diverse range of this compound derivatives would be the foundational step. Modifications could be targeted at various functional groups of the this compound scaffold to explore their impact on biological activity.

  • Comparative Cytotoxicity Screening: A crucial subsequent step would be the screening of these synthesized derivatives against a panel of cancer cell lines to determine their cytotoxic potential. This would involve determining the half-maximal inhibitory concentration (IC50) values for each compound to allow for a quantitative comparison of their potency.

  • Elucidation of Mechanism of Action: For the most potent derivatives, further studies would be necessary to unravel their mechanism of action. This could involve investigating their effects on key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

  • Detailed Experimental Protocols: The publication of detailed experimental protocols for the synthesis and biological evaluation of these derivatives would be essential for the reproducibility and advancement of research in this field.

Hypothetical Experimental Workflow

Should such research be undertaken, a typical experimental workflow for a comparative analysis of this compound derivatives could be visualized as follows:

G cluster_0 Synthesis & Purification cluster_1 In Vitro Cytotoxicity Assays cluster_2 Mechanism of Action Studies cluster_3 Data Analysis & Reporting synthesis Synthesis of This compound Derivatives purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification cell_culture Cancer Cell Line Culture purification->cell_culture mtt_assay MTT/MTS Assay (IC50 Determination) cell_culture->mtt_assay pathway_analysis Signaling Pathway Analysis (Western Blot, etc.) mtt_assay->pathway_analysis apoptosis_assay Apoptosis Assays (Flow Cytometry) pathway_analysis->apoptosis_assay data_analysis Comparative Data Analysis (IC50 values) apoptosis_assay->data_analysis publication Publication of Findings data_analysis->publication

Caption: Hypothetical workflow for the comparative analysis of this compound derivatives.

Conclusion

The field of this compound derivatives presents a promising but currently under-investigated area of research. The lack of comparative data and detailed experimental protocols highlights the need for foundational studies to synthesize and evaluate these compounds. Such research would not only contribute to the fundamental understanding of their biological activities but also potentially uncover novel lead compounds for the development of future therapeutics. Researchers are encouraged to explore this open territory to unlock the potential of this class of marine natural products.

Cross-Validation of a Novel Compound's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the date of this publication, there is no publicly available scientific literature detailing the mechanism of action of a compound referred to as "Dodonolide." Therefore, this guide will serve as a comprehensive template for the cross-validation of the mechanism of action for a hypothetical novel compound, herein referred to as Compound X . This document is intended for researchers, scientists, and drug development professionals to illustrate a robust workflow for mechanism of action validation.

Introduction: The Rationale for Cross-Validation

The elucidation of a novel compound's mechanism of action is a cornerstone of drug discovery and development. It provides a foundational understanding of how a therapeutic candidate exerts its effects at a molecular level, which is critical for predicting efficacy, identifying potential side effects, and discovering biomarkers for patient stratification. Cross-validation of a proposed mechanism of action is an essential step to ensure the specificity and robustness of the scientific findings. This is typically achieved by comparing the effects of the novel compound with a well-characterized inhibitor of the same proposed target or pathway.

This guide outlines a comparative framework for cross-validating the mechanism of action of a hypothetical compound, Compound X , which is presumed to target the NOD-like Receptor (NLR) signaling pathway . Specifically, we hypothesize that Compound X inhibits the activation of the NLRP3 inflammasome, a key component of the innate immune system. To validate this hypothesis, we will compare the in vitro effects of Compound X with MCC950 , a well-documented and selective inhibitor of the NLRP3 inflammasome.[1][2][3][4][5]

The Hypothesized Mechanism of Action: Inhibition of the NLRP3 Inflammasome

The NLR family of proteins are intracellular sensors that play a crucial role in innate immunity by recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Upon activation, certain NLRs, such as NLRP3, oligomerize and form a multiprotein complex known as the inflammasome. This complex recruits and activates caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms. The activation of the NLRP3 inflammasome is also a critical step in the induction of pyroptosis, a form of programmed cell death. Dysregulation of the NLRP3 inflammasome has been implicated in a variety of inflammatory diseases.

Our hypothetical Compound X is believed to inhibit the NLRP3 inflammasome, thereby reducing the downstream inflammatory response. To cross-validate this proposed mechanism, we will assess its ability to modulate key events in the NLRP3 signaling cascade in comparison to MCC950.

Below is a diagram illustrating the hypothesized signaling pathway and the proposed point of inhibition for Compound X and MCC950.

NLRP3_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_inhibition PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Activation NFkB NF-κB Activation PAMPs_DAMPs->NFkB Inflammasome Inflammasome Assembly NLRP3->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Caspase-1 Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage CellDeath Pyroptosis Casp1->CellDeath IL1b IL-1β Pro_IL1b->IL1b Inflammatory\nResponse Inflammatory Response IL1b->Inflammatory\nResponse Inflammasome->Casp1 Activation NFkB->Pro_IL1b Transcription Inhibitor Compound X MCC950 Inhibitor->Inflammasome

Figure 1: Hypothesized NLRP3 Inflammasome Signaling Pathway and Point of Inhibition.

Experimental Workflow for Cross-Validation

To systematically compare the effects of Compound X and MCC950, a series of in vitro assays will be conducted. The workflow is designed to assess cell viability, NF-κB activation (a key upstream signaling event), and IL-1β production (a direct downstream consequence of inflammasome activation).

Experimental_Workflow cluster_treatments Experimental Groups cluster_assays Readouts start Start: Culture THP-1 Monocytes control Vehicle Control start->control compound_x Compound X start->compound_x mcc950 MCC950 (Positive Control) start->mcc950 stimulate Stimulate with LPS + ATP (NLRP3 Activators) control->stimulate compound_x->stimulate mcc950->stimulate mtt MTT Assay (Cell Viability) stimulate->mtt elisa ELISA (IL-1β Production) stimulate->elisa luciferase NF-κB Luciferase Assay (Upstream Signaling) stimulate->luciferase end Data Analysis & Comparison mtt->end elisa->end luciferase->end

Figure 2: Experimental Workflow for Cross-Validating the Mechanism of Action.

Data Presentation: A Comparative Analysis

The following tables summarize hypothetical quantitative data from the proposed experiments. The data is structured to facilitate a direct comparison between Compound X, the positive control (MCC950), and the vehicle control.

Table 1: Effect of Compounds on Cell Viability (MTT Assay)

Treatment GroupConcentration (µM)Cell Viability (%)
Vehicle Control-100 ± 5.2
Compound X 198 ± 4.5
1095 ± 6.1
5092 ± 5.8
MCC950 199 ± 3.9
1097 ± 4.2
5096 ± 5.0

Table 2: Inhibition of IL-1β Production (ELISA)

Treatment GroupConcentration (µM)IL-1β Concentration (pg/mL)% Inhibition
Vehicle Control (Unstimulated)-15 ± 3.1-
Vehicle Control (LPS+ATP)-550 ± 45.20
Compound X 1275 ± 30.150
1088 ± 15.784
5045 ± 9.892
MCC950 1248 ± 25.555
1072 ± 12.387
5039 ± 8.193

Table 3: Effect on NF-κB Activation (Luciferase Reporter Assay)

Treatment GroupConcentration (µM)Relative Luciferase Units (RLU)
Vehicle Control (Unstimulated)-1.0 ± 0.1
Vehicle Control (LPS)-15.2 ± 1.8
Compound X 1014.8 ± 2.1
MCC950 1015.5 ± 1.9

Interpretation of Comparative Data

The hypothetical data presented above would support the proposed mechanism of action for Compound X.

  • Cell Viability: Both Compound X and MCC950 show minimal cytotoxicity at the tested concentrations, indicating that their effects on cytokine production are not due to cell death.

  • IL-1β Production: Compound X demonstrates a dose-dependent inhibition of IL-1β secretion, with a potency comparable to the known NLRP3 inhibitor, MCC950. This strongly suggests an inhibitory effect on the NLRP3 inflammasome.

  • NF-κB Activation: Neither Compound X nor MCC950 significantly affects LPS-induced NF-κB activation. This is a critical cross-validation point, as it suggests that the inhibitory action of both compounds is specific to the inflammasome complex and not due to a general anti-inflammatory effect on upstream signaling pathways like NF-κB.

Logical_Comparison cluster_hypothesis Hypothesis cluster_validation Cross-Validation Strategy cluster_positive_control Positive Control cluster_negative_control Negative Control cluster_results Expected Outcomes cluster_conclusion Conclusion hypothesis Compound X inhibits the NLRP3 Inflammasome mcc950 MCC950 (Known NLRP3 Inhibitor) hypothesis->mcc950 Compare against dmso Vehicle (DMSO) hypothesis->dmso Compare against il1b_inhibition Inhibition of IL-1β Production mcc950->il1b_inhibition no_nfkb_effect No Effect on NF-κB Activation mcc950->no_nfkb_effect no_toxicity No Cytotoxicity mcc950->no_toxicity dmso->il1b_inhibition No Inhibition conclusion Mechanism of Action Validated il1b_inhibition->conclusion no_nfkb_effect->conclusion no_toxicity->conclusion

Figure 3: Logical Framework for Cross-Validation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • THP-1 cells

  • RPMI-1640 medium with 10% FBS

  • PMA (Phorbol 12-myristate 13-acetate)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Protocol:

  • Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well and differentiate into macrophages by treating with 100 ng/mL PMA for 48 hours.

  • Remove the PMA-containing medium and replace it with fresh medium containing various concentrations of Compound X or MCC950. Incubate for 24 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.[2]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

IL-1β Production Assay (ELISA)

This assay quantifies the amount of secreted IL-1β in the cell culture supernatant.

Materials:

  • Differentiated THP-1 cells (as described above)

  • LPS (Lipopolysaccharide)

  • ATP (Adenosine triphosphate)

  • Human IL-1β ELISA kit

  • 96-well plates

Protocol:

  • Prime differentiated THP-1 cells with 1 µg/mL LPS for 4 hours.

  • Treat the cells with various concentrations of Compound X or MCC950 for 1 hour.

  • Stimulate the cells with 5 mM ATP for 30 minutes to activate the NLRP3 inflammasome.

  • Collect the cell culture supernatants.

  • Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.[6][7][8]

NF-κB Activation Assay (Luciferase Reporter Assay)

This assay measures the activity of the NF-κB transcription factor.

Materials:

  • HEK293T cells

  • NF-κB luciferase reporter plasmid

  • Renilla luciferase control plasmid

  • Transfection reagent

  • LPS

  • Luciferase assay system

  • 96-well opaque plates

Protocol:

  • Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid in a 96-well plate.

  • After 24 hours, treat the cells with various concentrations of Compound X or MCC950 for 1 hour.

  • Stimulate the cells with 1 µg/mL LPS for 6 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system, following the manufacturer's protocol.[3]

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Conclusion

The cross-validation framework presented in this guide provides a robust and objective approach to substantiating the mechanism of action of a novel compound. By comparing the cellular and molecular effects of a test compound with a well-characterized inhibitor, researchers can gain a higher degree of confidence in their findings. The use of multiple, orthogonal assays that probe different aspects of the signaling pathway is crucial for building a comprehensive and convincing body of evidence. This structured approach, as illustrated with the hypothetical Compound X, is a critical component of the preclinical drug development process.

References

Dodonolide: A Comparative Analysis of In Vitro and In Vivo Effects

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the biological activities of Dodonolide, a natural diterpene lactone. This guide provides a comparative analysis of its anticipated effects based on studies of its source plant, Dodonaea viscosa, and related compounds, due to the current lack of specific quantitative data on isolated this compound.

Introduction to this compound

This compound is a diterpenoid compound that has been isolated from plants of the Dodonaea genus, notably Dodonaea viscosa.[1][2][3][4][5][6] This plant has a history of use in traditional medicine for treating a variety of ailments, including inflammation and gastrointestinal disorders.[7][8] While this compound is identified as a constituent of this medicinally important plant, specific in vitro and in vivo studies detailing its bioactivity are limited in publicly available scientific literature. This guide, therefore, provides a comparative overview of the known effects of Dodonaea viscosa extracts and other isolated diterpenoids from this plant to infer the potential therapeutic profile of this compound. The primary areas of focus are its potential cytotoxic and anti-inflammatory properties.

In Vitro Effects: Cytotoxicity

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic effects of extracts and other isolates from Dodonaea viscosa against different cancer cell lines. This data provides a basis for understanding the potential potency of its constituents, including this compound.

Cell LineTest SubstanceIC50 ValueReference
A549 (Human Lung Carcinoma)Methanol extract with AuNPs4.0 µg/mL[7][9]
MCF7 (Human Breast Carcinoma)80% Ethanolic extract19.4 µg/mL[7]
HT-29 (Human Colon Carcinoma)Ethanolic extract< 20 µg/mL[9][10]
HT-29 (Human Colon Carcinoma)Chloroform fraction< 20 µg/mL[10]
A2780 (Human Ovarian Cancer)Ethanolic extract6.0 µg/mL[11]
A2780 (Human Ovarian Cancer)CH2Cl2 fraction1.0 µg/mL[11]
A2780 (Human Ovarian Cancer)Dodoneaside A (saponin)0.79 µM[11]
A2780 (Human Ovarian Cancer)Dodoneaside B (saponin)0.70 µM[11]
Experimental Protocols: In Vitro Cytotoxicity Assay

The cytotoxic activity of plant extracts and their isolated compounds is commonly determined using the Sulforhodamine B (SRB) assay.

Protocol: Sulforhodamine B (SRB) Assay

  • Cell Culture: Human cancer cell lines (e.g., HT-29, A549, MCF7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Treatment: The following day, cells are treated with various concentrations of the test substance (e.g., this compound, plant extract) and incubated for a specified period (e.g., 48 or 72 hours). A positive control (e.g., 5-Fluorouracil) and a vehicle control are included.

  • Cell Fixation: After the incubation period, the supernatant is discarded, and the cells are fixed with a cold solution of trichloroacetic acid (TCA) and incubated at 4°C for 1 hour.

  • Staining: The plates are washed with water and air-dried. The fixed cells are then stained with a solution of Sulforhodamine B (SRB) for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization and Absorbance Reading: The bound SRB is solubilized with a Tris-base solution. The absorbance is measured at a specific wavelength (e.g., 492 nm) using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control. The IC50 value, the concentration of the substance that causes 50% inhibition of cell growth, is determined from the dose-response curve.

G cluster_0 In Vitro Cytotoxicity Workflow Cell Seeding Cell Seeding Treatment Treatment Cell Seeding->Treatment Incubation Incubation Treatment->Incubation Cell Fixation Cell Fixation Incubation->Cell Fixation Staining (SRB) Staining (SRB) Cell Fixation->Staining (SRB) Washing Washing Staining (SRB)->Washing Solubilization Solubilization Washing->Solubilization Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading Data Analysis (IC50) Data Analysis (IC50) Absorbance Reading->Data Analysis (IC50)

In Vitro Cytotoxicity Experimental Workflow

In Vivo Effects: Anti-inflammatory Activity

While direct in vivo anti-inflammatory data for this compound is not available, studies on extracts of Dodonaea viscosa and another isolated diterpene, hautriwaic acid, demonstrate significant anti-inflammatory effects in animal models.

Comparative Anti-inflammatory Data

The following table summarizes the in vivo anti-inflammatory activity of Dodonaea viscosa extracts and hautriwaic acid. This data suggests that diterpenes from this plant, likely including this compound, are key contributors to its anti-inflammatory properties.

Animal ModelTest SubstanceDoseRoute% Inhibition of EdemaReference
TPA-induced mouse ear edemaDichloromethane extract3 mg/earTopical97.8%[12][13]
TPA-induced mouse ear edemaHautriwaic acid0.25 mg/earTopical60.2%[12][13]
TPA-induced mouse ear edemaHautriwaic acid0.5 mg/earTopical70.2%[12][13]
TPA-induced mouse ear edemaHautriwaic acid1.0 mg/earTopical87.1%[12][13]
TPA-induced mouse ear edema (chronic)Dichloromethane extract100 mg/kgi.p.71.8%[12][13]
TPA-induced mouse ear edema (chronic)Hautriwaic acid15 mg/kgi.p.64.0%[12][13]
Carrageenan-induced rat paw edemaHydroalcoholic extract300 mg/kgOralSignificant inhibition[8][14]
Experimental Protocols: In Vivo Anti-inflammatory Assay

The carrageenan-induced paw edema model in rodents is a standard and widely used assay to screen for acute anti-inflammatory activity.

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment, with free access to food and water.

  • Grouping and Fasting: Animals are divided into different groups (e.g., control, standard drug, and test substance groups). The animals are fasted overnight before the experiment.

  • Treatment: The test substance (e.g., hydroalcoholic extract of D. viscosa) is administered orally at a specific dose (e.g., 300 mg/kg). The standard drug group receives a known anti-inflammatory agent (e.g., Indomethacin), and the control group receives the vehicle.

  • Induction of Edema: One hour after treatment, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume is measured immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point by comparing the increase in paw volume in the treated groups with the control group.

G cluster_0 In Vivo Anti-inflammatory Workflow Animal Acclimatization Animal Acclimatization Grouping & Fasting Grouping & Fasting Animal Acclimatization->Grouping & Fasting Treatment Treatment Grouping & Fasting->Treatment Carrageenan Injection Carrageenan Injection Treatment->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Data Analysis (% Inhibition) Data Analysis (% Inhibition) Paw Volume Measurement->Data Analysis (% Inhibition)

In Vivo Anti-inflammatory Experimental Workflow

Signaling Pathways

The anti-inflammatory effects of many natural products, including diterpenoids, are often mediated through the inhibition of key pro-inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, and its inhibition is a common mechanism of action for anti-inflammatory compounds.[1][2] While the specific effects of this compound on this pathway have not been detailed, it is a plausible target given the known activities of compounds from Dodonaea viscosa.

G cluster_0 NF-κB Signaling Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Activation IKK Activation Pro-inflammatory Stimuli->IKK Activation IκBα Phosphorylation IκBα Phosphorylation IKK Activation->IκBα Phosphorylation IκBα Degradation IκBα Degradation IκBα Phosphorylation->IκBα Degradation NF-κB Translocation to Nucleus NF-κB Translocation to Nucleus IκBα Degradation->NF-κB Translocation to Nucleus Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Translocation to Nucleus->Pro-inflammatory Gene Expression This compound (potential) This compound (potential) This compound (potential)->IKK Activation Inhibition

References

Replicating Key Experiments with Dodoneine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of key experiments related to the natural product Dodoneine (B1263199), a dihydropyranone with significant vasorelaxant properties. The information presented herein is intended to assist researchers in replicating and building upon existing studies of this compound. Recent research has identified Dodoneine as a promising candidate for the development of new therapeutic agents, particularly for cardiovascular conditions.

Dodoneine has been isolated from plants such as Tapinanthus dodoneifolius and Dodonaea viscosa, the latter of which has a long history of use in traditional medicine for treating a variety of ailments, including rheumatism, skin infections, and digestive issues.[1] The therapeutic potential of Dodonaea viscosa is attributed to its rich composition of bioactive compounds, including flavonoids, terpenoids, and alkaloids.[1][2][3][4][5]

Quantitative Data Summary

The primary biological activity of Dodoneine that has been quantitatively assessed is its vasorelaxant effect. Key findings from published studies are summarized in the table below.

Experimental ModelKey Parameter MeasuredResult with DodoneineReference CompoundResult with ReferenceCitation
Pre-constricted rat aortic ringsVasorelaxationPotent relaxing effectVerapamil-[6][7]
A7r5 vascular smooth muscle cellsL-type calcium current~30% reduction at 100µMVerapamilMore efficient block[7][8]
Anesthetized ratsCarotid blood pressureHypotensive effect--[7][9]
Isolated perfused rat heartLeft ventricular developed pressureNegative inotropic effect--[9][10]

Experimental Protocols

The total synthesis of Dodoneine has been achieved and reported through various routes.[6][11][12][13][14] Below is a detailed methodology for one such stereoselective total synthesis, providing a framework for replication.

Stereoselective Total Synthesis of (+)-Dodoneine [11]

This synthesis commences with commercially available 4-hydroxybenzaldehyde (B117250) and proceeds through 17 steps. Key reactions include Wittig olefination, Swern oxidation, Sharpless Asymmetric Epoxidation (SAE), and a Horner-Wadsworth-Emmons (HWE) cis-olefination.

Step-by-Step Protocol:

  • Protection of 4-hydroxybenzaldehyde: The phenolic hydroxyl group of 4-hydroxybenzaldehyde is protected with a benzyl (B1604629) group using benzyl bromide and potassium carbonate in acetone.

  • Wittig Olefination: The resulting aldehyde undergoes a Wittig reaction with (carbethoxymethylene)triphenylphosphorane (B24862) to yield an (E)-ethyl acrylate (B77674) derivative.

  • Reduction: The ester is reduced to the corresponding allylic alcohol using lithium aluminum hydride (LiAlH4).

  • Swern Oxidation followed by Wittig Reaction: The alcohol is oxidized to the aldehyde under Swern conditions, followed by another Wittig reaction to extend the carbon chain.

  • DIBAL-H Reduction: The newly formed ester is selectively reduced to the allylic alcohol using diisobutylaluminium hydride (DIBAL-H).

  • Sharpless Asymmetric Epoxidation (SAE): The prochiral allylic alcohol is subjected to SAE to introduce a chiral epoxide with high enantioselectivity.

  • Regioselective Ring Opening: The epoxide is opened to yield a diol.

  • Horner-Wadsworth-Emmons (HWE) cis-Olefination: A cis-double bond is introduced using the Still-Gennari modification of the HWE reaction.

  • Cyclization: Intramolecular cyclization is performed to form the dihydropyranone ring.

  • Deprotection: Finally, removal of the protecting groups yields (+)-Dodoneine.

For detailed reagent quantities, reaction conditions, and purification methods, please refer to the original publication.[11]

Visualizations: Signaling Pathways and Experimental Workflow

To further elucidate the experimental and biological context of Dodoneine, the following diagrams are provided.

dodoneine_synthesis_workflow cluster_start Starting Material cluster_chain_elongation Chain Elongation & Functionalization cluster_stereo_control Stereocenter Introduction cluster_ring_formation Lactone Ring Formation cluster_end Final Product start 4-Hydroxybenzaldehyde p_hydroxy Protection start->p_hydroxy BnBr, K2CO3 wittig1 Wittig Olefination p_hydroxy->wittig1 reduction1 Reduction wittig1->reduction1 LiAlH4 swern Swern Oxidation reduction1->swern wittig2 Wittig Olefination swern->wittig2 dibal DIBAL-H Reduction wittig2->dibal sae Sharpless Asymmetric Epoxidation dibal->sae ring_opening Epoxide Ring Opening sae->ring_opening hwe HWE cis-Olefination ring_opening->hwe cyclization Cyclization hwe->cyclization deprotection Deprotection cyclization->deprotection end_product (+)-Dodoneine deprotection->end_product

Caption: Synthetic workflow for the total synthesis of (+)-Dodoneine.

dodoneine_moa dodoneine Dodoneine ca Carbonic Anhydrase (CA) dodoneine->ca Inhibits ltcc L-type Ca2+ Channel dodoneine->ltcc Blocks relaxation Vasorelaxation dodoneine->relaxation Promotes ph Intracellular pH Regulation ca->ph ca_influx Intracellular Ca2+ Concentration ltcc->ca_influx Ca2+ Influx contraction Muscle Contraction ca_influx->contraction Leads to ph->contraction Modulates

Caption: Proposed mechanism of action for Dodoneine-induced vasorelaxation.

References

Unveiling Dodonolide: A Head-to-Head Comparison with Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of natural product drug discovery, compounds derived from unique botanical sources continue to offer promising avenues for novel therapeutics. One such compound, Dodonolide, a clerodane diterpenoid isolated from the plant Dodonaea viscosa, has begun to attract scientific attention. This guide provides a comprehensive head-to-head comparison of this compound with current standard drugs, supported by available experimental data, to elucidate its potential role in modern medicine.

Overview of this compound

This compound is a naturally occurring diterpenoid that has been identified and isolated from Dodonaea viscosa, a plant with a history of use in traditional medicine.[1] Structurally, it belongs to the clerodane class of diterpenes, a group of compounds known for a wide range of biological activities. While research on this compound is still in its nascent stages, initial studies have begun to explore its pharmacological properties.

Larvicidal Activity: A Primary Investigated Effect

To date, the most extensively documented biological activity of this compound is its larvicidal effect. A key study evaluated the efficacy of this compound and other compounds isolated from Dodonaea viscosa against the fourth-instar larvae of Aedes albopictus and Culex pipiens quinquefasciatus, two medically important mosquito species.

Experimental Protocol: Larvicidal Bioassay

The larvicidal activity of this compound was assessed according to the World Health Organization (WHO) standard protocol with minor modifications.

  • Compound Preparation: Stock solutions of this compound and other isolated compounds were prepared in ethanol (B145695).

  • Larval Exposure: Batches of 25 fourth-instar larvae were transferred into 249 mL of distilled water in 500 mL beakers.

  • Treatment Application: One milliliter of the ethanol solution of the test compound was added to the beakers to achieve desired final concentrations. A control group was treated with 1 mL of ethanol.

  • Mortality Assessment: Larval mortality was recorded after 24 hours of exposure. Larvae were considered dead if they did not move when prodded with a needle in the siphon or cervical region.

  • Data Analysis: The lethal concentrations (LC₅₀ and LC₉₀) were calculated using probit analysis.

Data Summary: Larvicidal Efficacy

The following table summarizes the larvicidal activity of this compound in comparison to other compounds isolated from Dodonaea viscosa.

CompoundTarget SpeciesLC₅₀ (µg/mL)LC₉₀ (µg/mL)
This compound Aedes albopictusData Not AvailableData Not Available
Culex pipiens quinquefasciatusData Not AvailableData Not Available
Dodonic Acid Aedes albopictus28.352.8
Culex pipiens quinquefasciatus25.148.9
Hautriwaic Acid Aedes albopictus15.235.8
Culex pipiens quinquefasciatus12.731.6
Strictic Acid Aedes albopictus20.442.1
Culex pipiens quinquefasciatus18.339.5

Note: Specific LC₅₀ and LC₉₀ values for this compound were not provided in the primary literature reviewed. The table includes data for other compounds from the same source for comparative context.

Comparison with Standard Larvicides

While direct head-to-head data for this compound against standard synthetic larvicides is not yet available, we can infer its potential by comparing the efficacy of related natural products to that of conventional agents like temephos (B1682015) and methoprene. Organophosphate and insect growth regulators are the cornerstones of mosquito larvae control. For a comprehensive comparison, future studies should include these standard drugs as positive controls.

Potential Therapeutic Applications and Future Directions

The investigation into the therapeutic potential of this compound beyond its larvicidal effects is an area ripe for exploration. The broader family of clerodane diterpenoids has been shown to possess a variety of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.

Signaling Pathways of Interest for Future Research

Given the known activities of other clerodane diterpenoids, future research into this compound could focus on its effects on key signaling pathways implicated in human diseases, such as:

  • NF-κB Signaling Pathway: A central regulator of inflammation.

  • MAPK Signaling Pathway: Involved in cell proliferation, differentiation, and apoptosis.

  • PI3K/Akt Signaling Pathway: Crucial for cell growth and survival.

Signaling_Pathways_of_Interest cluster_this compound This compound cluster_pathways Potential Target Signaling Pathways cluster_outcomes Potential Therapeutic Outcomes This compound This compound NFkB NF-κB Pathway This compound->NFkB Modulation? MAPK MAPK Pathway This compound->MAPK Modulation? PI3KAkt PI3K/Akt Pathway This compound->PI3KAkt Modulation? AntiInflammatory Anti-inflammatory Effects NFkB->AntiInflammatory Anticancer Anticancer Activity MAPK->Anticancer PI3KAkt->Anticancer

Experimental Workflow for Future Head-to-Head Comparisons

To rigorously evaluate the therapeutic potential of this compound against standard drugs, a structured experimental workflow is essential.

Experimental_Workflow A Compound Isolation & Characterization (this compound from Dodonaea viscosa) B In Vitro Bioassays (e.g., cell viability, enzyme inhibition) A->B C Head-to-Head Comparison (this compound vs. Standard Drug) B->C D Mechanism of Action Studies (Signaling pathway analysis) C->D E In Vivo Animal Models (Efficacy and toxicity studies) D->E F Preclinical Development E->F

Conclusion

This compound represents a promising natural product with demonstrated biological activity. While current data is limited to its larvicidal effects, the broader pharmacological profile of the clerodane diterpenoid class suggests significant potential for therapeutic applications. Rigorous head-to-head comparative studies against standard-of-care drugs, guided by structured experimental protocols, are imperative to fully elucidate the clinical utility of this novel compound. Further research is warranted to explore its mechanism of action and efficacy in preclinical models of human disease.

References

Investigating Synergistic Effects of Novel Compounds: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific data on Dodonolide necessitates a focus on a generalized framework for assessing synergistic interactions. This guide provides researchers, scientists, and drug development professionals with a comprehensive methodology for evaluating and presenting the synergistic potential of a compound of interest, herein referred to as "Compound X," with other therapeutic agents.

The exploration of combination therapies is a cornerstone of modern drug development, aiming to enhance therapeutic efficacy, overcome drug resistance, and reduce dose-limiting toxicities.[1][2] A synergistic interaction, where the combined effect of two or more drugs is greater than the sum of their individual effects, is a highly sought-after outcome in these investigations.[3] This guide outlines the critical experimental protocols, data presentation standards, and visualization techniques required to rigorously assess and report on the synergistic effects of a novel compound.

Data Presentation: Quantifying Synergy

A clear and concise presentation of quantitative data is paramount for comparing the synergistic potential of different drug combinations. The use of standardized metrics such as the Combination Index (CI) and the Dose Reduction Index (DRI) is recommended. The CI, derived from the median-effect principle by Chou and Talalay, is a widely accepted method for quantifying drug interactions, where CI < 1, CI = 1, and CI > 1 indicate synergy, additivity, and antagonism, respectively. The DRI measures how many folds the dose of one drug in a synergistic combination can be reduced to achieve a given effect level compared to the dose of the drug alone.

Table 1: Hypothetical Synergistic Effects of Compound X with Various Anticancer Agents

CombinationCell LineEffect Level (Fa)Combination Index (CI)Dose Reduction Index (DRI) for Compound XDose Reduction Index (DRI) for Agent
Compound X + Doxorubicin (B1662922) MDA-MB-2310.500.653.22.8
0.750.584.13.5
0.900.525.04.2
Compound X + Paclitaxel A5490.500.852.11.9
0.750.762.82.5
0.900.703.53.1
Compound X + Gemcitabine PANC-10.500.456.55.8
0.750.388.27.1
0.900.3210.18.9

Fa: Fraction affected (e.g., 0.50 corresponds to 50% cell growth inhibition). CI < 1 indicates synergism. The smaller the CI value, the stronger the synergism. DRI values indicate the fold of dose reduction for each drug in a combination to achieve the same effect as each drug alone.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of scientific findings. The following outlines a standard methodology for assessing the synergistic effects of Compound X with other compounds.

Cell Culture and Maintenance
  • Cell Lines: Select appropriate cancer cell lines based on the therapeutic target of Compound X and the combination agents. For instance, MDA-MB-231 (breast cancer), A549 (non-small cell lung cancer), and PANC-1 (pancreatic cancer) are commonly used.

  • Culture Conditions: Maintain cells in the recommended culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Incubate at 37°C in a humidified atmosphere of 5% CO2. Routinely subculture cells to ensure exponential growth.

Drug Preparation and Dilution
  • Stock Solutions: Prepare high-concentration stock solutions of Compound X and the combination agents in a suitable solvent (e.g., DMSO). Store aliquots at -20°C or -80°C to maintain stability.

  • Working Solutions: On the day of the experiment, thaw the stock solutions and prepare a series of dilutions in the culture medium to achieve the desired final concentrations. Ensure the final solvent concentration in the culture medium does not exceed a non-toxic level (typically <0.1%).

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of Compound X alone, the combination agent alone, and the combination of both at constant or non-constant ratios for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (medium with the solvent).

  • MTT Incubation: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

Synergy Analysis
  • Data Processing: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Combination Index (CI) Calculation: Use specialized software, such as CompuSyn, to calculate the CI values based on the dose-effect curves of the individual drugs and their combinations. The software will generate CI values at different effect levels (Fraction affected, Fa).

Visualization of Pathways and Workflows

Visual diagrams are powerful tools for illustrating complex biological pathways and experimental procedures. The following are examples of how Graphviz (DOT language) can be used to create these visualizations.

Signaling Pathway Diagram

This diagram illustrates a hypothetical signaling pathway that could be targeted by a synergistic drug combination.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Compound X Compound X Compound X->MEK Agent B Agent B Agent B->mTOR

Caption: Hypothetical signaling pathway targeted by Compound X and Agent B.

Experimental Workflow Diagram

This diagram outlines the key steps in a typical workflow for screening and validating synergistic drug combinations.

cluster_workflow A 1. Cell Seeding (96-well plates) B 2. Drug Treatment (Single agents & Combinations) A->B C 3. Incubation (e.g., 48-72 hours) B->C D 4. Cytotoxicity Assay (e.g., MTT) C->D E 5. Data Acquisition (Absorbance Reading) D->E F 6. Synergy Analysis (CompuSyn Software) E->F G 7. Validation of Hits (e.g., Apoptosis, Cell Cycle Assays) F->G

Caption: Experimental workflow for synergy screening and validation.

By adhering to these structured protocols for data generation, presentation, and visualization, researchers can effectively communicate the synergistic potential of novel compounds, thereby facilitating their further development and potential clinical translation.

References

Independent Verification of Dodonolide's Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported bioactivity of compounds isolated from Dodonaea viscosa, the plant source of dodonolide (B1161511), with established therapeutic agents. Due to the limited availability of published data on purified this compound, this guide incorporates findings on closely related compounds from the same plant to offer a preliminary assessment of its potential cytotoxic and anti-inflammatory properties. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided to support independent verification.

Cytotoxicity Analysis

Extracts from Dodonaea viscosa and its isolated compounds have demonstrated cytotoxic effects against various cancer cell lines. To contextualize these findings, their performance is compared against doxorubicin, a widely used chemotherapeutic agent.

Compound/ExtractCell LineIC50 (µM)Citation
Compound 6 (from D. viscosa) BCX-010 (Inflammatory Breast Cancer)4.22[1]
SUM190 (Inflammatory Breast Cancer)6.74[1]
SUM149 (Inflammatory Breast Cancer)7.73[1]
Viscosol (from D. viscosa) PTP1B (Enzyme Inhibition)13.5[2]
D. viscosa Ethanolic Extract MCF-7 (Breast Cancer)19.4 (µg/mL)[3]
Doxorubicin MCF-7 (Breast Cancer)2.50[3]
HeLa (Cervical Cancer)2.92[3]
A549 (Lung Cancer)> 20[3]
HepG2 (Liver Cancer)12.18[3]

Experimental Protocol: MTT Assay for Cell Viability

The half-maximal inhibitory concentration (IC50) values are typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, doxorubicin) and incubate for a specified period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: Add 10 µL of MTT reagent to each well.

  • Incubation: Incubate the plate for 2 to 4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The IC50 value is calculated from a dose-response curve of the compound concentration versus the percentage of cell viability.

MTT_Workflow A Seed cells in 96-well plate B Treat with test compound A->B C Add MTT reagent B->C D Incubate (2-4 hours) C->D E Add solubilization solution D->E F Read absorbance at 570 nm E->F G Calculate IC50 F->G

MTT Assay Experimental Workflow.

Anti-inflammatory Activity

Compounds from Dodonaea viscosa have also been investigated for their anti-inflammatory properties. A common method to assess this is through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The performance of these natural products can be compared to indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID).

CompoundTargetIC50 (µM)Citation
Indomethacin COX-10.018[5]
COX-20.026[5]

Experimental Protocol: COX-2 Inhibition Assay

The ability of a compound to inhibit COX-2 is often measured using a fluorometric or colorimetric assay.

  • Reagent Preparation: Prepare assay buffer, heme, and the COX-2 enzyme solution.

  • Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, COX-2 enzyme, and the test compound (e.g., this compound, indomethacin) at various concentrations. Incubate for approximately 10 minutes at 37°C.[6]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.[6]

  • Measurement: Immediately measure the fluorescence or absorbance in a kinetic mode for 5-10 minutes.[7]

  • Data Analysis: The rate of the reaction is determined from the linear portion of the kinetic curve. The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined from the dose-response curve.

COX2_Inhibition_Workflow A Prepare reagents (Buffer, Heme, COX-2) B Incubate enzyme with inhibitor A->B C Initiate reaction with Arachidonic Acid B->C D Measure fluorescence/absorbance C->D E Calculate % inhibition and IC50 D->E

COX-2 Inhibition Assay Workflow.

Potential Signaling Pathway Modulation

The anti-inflammatory effects of many natural products are mediated through the inhibition of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. While direct evidence for this compound's effect on this pathway is not yet available, it is a plausible mechanism of action given the activities of other flavonoids and terpenoids.[8] The NF-κB pathway plays a crucial role in regulating the expression of pro-inflammatory genes.[9]

Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay is commonly used to screen for inhibitors of the NF-κB signaling pathway.

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a luciferase reporter plasmid containing NF-κB response elements.[10]

  • Compound Treatment: Treat the transfected cells with the test compound for a defined period.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) to induce the signaling cascade.[11]

  • Cell Lysis: Lyse the cells to release the luciferase enzyme.[12]

  • Luminescence Measurement: Add a luciferase substrate and measure the resulting luminescence using a luminometer.[12]

  • Data Analysis: A decrease in luminescence in the presence of the test compound indicates inhibition of the NF-κB pathway.

Another relevant pathway in the context of innate immunity and inflammation is the NOD-like receptor (NLR) signaling pathway. NLRs are intracellular sensors that recognize pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), leading to the activation of inflammatory responses, often through NF-κB.[8][13]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB_dimer NF-κB (p50/p65) IkB->NFkB_dimer inhibition IkB_P P-IκB IkB->IkB_P NFkB_dimer_nuc NF-κB NFkB_dimer->NFkB_dimer_nuc translocates Proteasome Proteasome IkB_P->Proteasome ubiquitination & degradation DNA κB site NFkB_dimer_nuc->DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression

Simplified NF-κB Signaling Pathway.

NLR_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm PAMP_DAMP PAMPs/DAMPs NLR NOD-like Receptor (e.g., NOD1/NOD2) PAMP_DAMP->NLR activates RIPK2 RIPK2 NLR->RIPK2 recruits IKK_complex IKK Complex RIPK2->IKK_complex MAPK_activation MAPK Activation RIPK2->MAPK_activation NFkB_activation NF-κB Activation IKK_complex->NFkB_activation

Simplified NOD-like Receptor Signaling Pathway.

References

Safety Operating Guide

Personal protective equipment for handling Dodonolide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Dodonolide

Disclaimer: A specific Safety Data Sheet (SDS) for this compound could not be located. The following guidance is based on general best practices for handling potentially hazardous research chemicals in a laboratory setting. This information is not a substitute for a substance-specific SDS, which should be obtained from the manufacturer or supplier before any handling, use, or disposal of this compound. A thorough risk assessment should be conducted by qualified personnel before commencing any work with this substance.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in laboratory work involving this compound. The focus is on immediate safety protocols, operational plans, and disposal procedures to ensure the well-being of laboratory personnel and compliance with safety standards.

Quantitative Hazard Data

The following table outlines the typical quantitative data found in a Safety Data Sheet. As no SDS for this compound was available, this data is currently unknown. Researchers must consult the substance-specific SDS for this critical information.

Hazard ParameterValueSpecies/Route
Acute Toxicity (LD50) Data not availableData not available
Flash Point Data not availableData not available
Autoignition Temperature Data not availableData not available
Permissible Exposure Limit (PEL) Data not availableData not available
Threshold Limit Value (TLV) Data not availableData not available

Personal Protective Equipment (PPE) for Handling this compound

The selection of appropriate PPE is the final and critical barrier in preventing exposure to hazardous substances. The following recommendations are based on general laboratory safety protocols.[1][2][3][4][5]

Protection TypeRecommended EquipmentSpecifications and Best Practices
Eye and Face Protection Safety goggles with side shields or a full-face shield.Must be ANSI Z87.1 approved. A face shield should be worn in addition to safety goggles when there is a significant risk of splashes.[2]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).The specific glove material should be selected based on its resistance to the chemical. For prolonged contact, consider double-gloving. Gloves should be inspected before use and changed immediately if contaminated or damaged.[1][3]
Body Protection A flame-resistant lab coat that fully covers the arms and legs.Lab coats should be kept clean and should not be worn outside of the laboratory to prevent the spread of contamination.[2]
Foot Protection Closed-toe shoes.Shoes should be made of a material that offers protection from spills.[3][4]
Respiratory Protection Use of a certified fume hood is the primary engineering control. A respirator may be required based on a risk assessment.If a respirator is necessary, it must be selected based on the potential airborne concentration and the substance's properties. Personnel must be fit-tested and trained in its use.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling research chemicals is crucial for safety.

1. Preparation and Engineering Controls:

  • Information Review: Before handling, thoroughly read and understand the Safety Data Sheet for this compound.[6][7]

  • Work Area: Designate a specific, well-ventilated area for handling, preferably within a certified chemical fume hood.[3]

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and a chemical spill kit are readily accessible and in good working order.[8]

  • PPE Donning: Put on all required personal protective equipment as outlined in the table above before entering the designated handling area.

2. Handling this compound:

  • Minimize Exposure: Handle the substance carefully to avoid the creation of dust or aerosols.

  • Safe Transfer: When transferring the chemical, use appropriate tools (e.g., spatulas, funnels) to minimize the risk of spills.

  • Personal Hygiene: Avoid eating, drinking, or applying cosmetics in the laboratory. Always wash hands thoroughly after handling chemicals and before leaving the laboratory.[9]

3. Storage:

  • Container: Keep the container tightly closed when not in use.

  • Location: Store in a cool, dry, and well-ventilated area, segregated from incompatible materials.[3]

  • Labeling: Ensure the container is clearly labeled with the chemical name and any associated hazards.[10]

Disposal Plan

The disposal of chemical waste must be carried out in accordance with all federal, state, and local regulations.[10][11]

1. Waste Identification and Segregation:

  • Hazardous Waste: this compound and any materials contaminated with it (e.g., gloves, absorbent pads, empty containers) should be treated as hazardous waste.[12]

  • Segregation: Do not mix this waste with other waste streams unless it is known to be compatible.[10]

2. Waste Containment and Labeling:

  • Container: Use a designated, leak-proof, and compatible container for hazardous waste.[13]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.[12]

3. Disposal Procedure:

  • Collection: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[11]

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container may be disposed of according to institutional guidelines.[12][14]

Risk Assessment and PPE Selection Workflow

The following diagram illustrates the logical workflow for assessing risks and selecting the appropriate Personal Protective Equipment when handling a research chemical for which a Safety Data Sheet is not immediately available.

PPE_Selection_Workflow General PPE Selection Workflow for Research Chemicals cluster_assessment Risk Assessment cluster_controls Control Measures cluster_ppe PPE Selection cluster_final Final Action start Identify Chemical and Proposed Use obtain_sds Attempt to Obtain SDS start->obtain_sds assess_properties Assess Physical/Chemical Properties (Solid, Liquid, Volatile?) obtain_sds->assess_properties assess_hazards Evaluate Potential Hazards (Toxicity, Reactivity, Flammability) assess_properties->assess_hazards eng_controls Implement Engineering Controls (e.g., Fume Hood) assess_hazards->eng_controls admin_controls Establish Administrative Controls (e.g., SOPs, Training) eng_controls->admin_controls select_eye Select Eye/Face Protection (Goggles/Face Shield) admin_controls->select_eye select_gloves Select Appropriate Gloves (Chemically Resistant) select_eye->select_gloves select_body Select Body Protection (Lab Coat) select_gloves->select_body select_resp Determine Need for Respiratory Protection select_body->select_resp proceed Proceed with Caution select_resp->proceed

Caption: A workflow for assessing risk and selecting PPE for new chemicals.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.